(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Description
Properties
IUPAC Name |
(2R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-6-10(20-2)3-4-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMKEFNVSOYDFG-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Senior Application Scientist's Guide to the Synthesis of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, systematically known as N-acetyl-6-methoxy-D-tryptophan, is a chiral, non-proteinogenic amino acid derivative. Its structural similarity to endogenous tryptophan and its derivatives makes it a valuable building block in medicinal chemistry and drug development. The presence of a methoxy group on the indole ring can significantly alter the molecule's electronic and lipophilic properties, influencing its biological activity and metabolic stability.
The primary challenge in synthesizing this compound lies in the precise control of stereochemistry at the α-carbon to obtain the desired (R)-enantiomer in high purity. This guide will detail the most practical and field-proven pathway for its synthesis: a robust sequence involving the preparation of a racemic precursor followed by a highly selective enzymatic resolution. This strategy is often favored in industrial settings due to its reliability, scalability, and the high enantiomeric purity of the final product.
Core Synthesis Pathway: Racemic Acetylation and Enzymatic Resolution
The most effective strategy for producing enantiomerically pure N-acetyl-6-methoxy-D-tryptophan begins with the synthesis of the racemic compound, N-acetyl-6-methoxy-DL-tryptophan. This racemate then serves as the substrate for a key enzymatic resolution step that selectively isolates the desired (R)-enantiomer.
Rationale for the Enzymatic Approach
Enzymatic resolution is a cornerstone of modern asymmetric synthesis. For the kinetic resolution of N-acetyl-DL-amino acids, enzymes such as L-aminoacylase are exceptionally well-suited.[1][2][3] These enzymes exhibit near-perfect enantioselectivity, catalyzing the hydrolysis of the N-acetyl group from the L-enantiomer while leaving the D-enantiomer untouched.[4] This high degree of specificity is the primary advantage over classical chemical resolution, which often requires stoichiometric amounts of expensive chiral resolving agents and can involve tedious separation of diastereomeric salts.[5] The enzymatic process operates under mild aqueous conditions (neutral pH, moderate temperature), preserving the integrity of the indole ring, which can be sensitive to harsh acidic or basic conditions.
The overall workflow is depicted below:
Caption: Overall workflow for the synthesis of the target compound.
Step 1: Synthesis of N-Acetyl-6-methoxy-DL-tryptophan
The first stage is a straightforward N-acetylation of commercially available 6-methoxy-DL-tryptophan. This reaction employs acetic anhydride as the acetylating agent.
-
Mechanism: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the α-amino group of the tryptophan derivative attacks one of the electrophilic carbonyl carbons of acetic anhydride.[6] The resulting tetrahedral intermediate collapses, expelling acetate as a leaving group. A base, typically sodium hydroxide, is used to maintain a sufficiently high pH to keep the amino group deprotonated and nucleophilic, and to neutralize the acetic acid byproduct.[7]
-
Experimental Considerations: The reaction is typically performed in an aqueous basic solution. Acetic anhydride is added portion-wise or slowly to control the exothermic reaction and prevent excessive hydrolysis of the anhydride.[7] The reaction temperature is usually kept between 20-40°C to ensure a reasonable reaction rate without promoting side reactions.[7] Upon completion, the reaction mixture is acidified to a pH of approximately 2-3, which protonates the carboxylate group, causing the less water-soluble N-acetylated product to precipitate.[8]
Step 2 & 3: Enzymatic Resolution and Product Isolation
This is the critical enantioselective step. The racemic N-acetyl-6-methoxy-DL-tryptophan is subjected to hydrolysis by an L-aminoacylase.
-
Enzyme Specificity: L-aminoacylases, such as the widely used porcine kidney acylase I, exclusively recognize and hydrolyze the amide bond of N-acyl-L-amino acids.[4][9] The enzyme does not act on the N-acyl-D-amino acid enantiomer. This results in a reaction mixture containing two key components: the desired, unreacted this compound and the newly formed 6-methoxy-L-tryptophan.
-
Reaction Conditions: The enzymatic reaction is carried out in a buffered aqueous solution, typically at a pH of 7.0-8.0 and a temperature of 35-40°C, conditions that ensure optimal enzyme activity and stability.[9] The progress of the reaction can be monitored by HPLC until approximately 50% conversion is achieved, indicating that all of the L-enantiomer has been hydrolyzed.
-
Work-up and Purification: The separation of the desired product from the L-amino acid byproduct is elegantly simple. The significant difference in the chemical properties of the two compounds is exploited. The target molecule is a carboxylic acid with an acetylated amino group, while the byproduct is a zwitterionic free amino acid. By acidifying the reaction mixture to a pH of ~3, the desired N-acetyl-D-amino acid, being less soluble at this pH, can be selectively extracted into an organic solvent like ethyl acetate.[9] The more polar, zwitterionic 6-methoxy-L-tryptophan remains in the aqueous phase. Subsequent evaporation of the organic solvent yields the crude product, which can be further purified by recrystallization.
Detailed Experimental Protocols
The following protocols are representative procedures based on established methodologies for the acetylation and enzymatic resolution of tryptophan analogues.[7][8][9]
Protocol 1: N-Acetylation of 6-Methoxy-DL-tryptophan
-
Dissolution: Dissolve 6-methoxy-DL-tryptophan (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) with stirring. Cool the solution to 10-15°C in an ice bath.
-
Acetylation: Add acetic anhydride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 25°C. Concurrently, add an aqueous solution of sodium hydroxide as needed to maintain the pH between 9 and 11.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Precipitation: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Isolation: A white precipitate of N-acetyl-6-methoxy-DL-tryptophan will form. Stir the slurry for 30 minutes in the cold, then collect the solid by vacuum filtration.
-
Drying: Wash the filter cake with cold water and dry under vacuum to a constant weight.
Protocol 2: Enzymatic Resolution and Isolation
-
Substrate Preparation: Suspend the N-acetyl-6-methoxy-DL-tryptophan (1.0 eq) in a phosphate buffer solution (e.g., 0.1 M, pH 7.5). Adjust the pH to 7.5 with a dilute NaOH solution until the solid dissolves completely.
-
Enzyme Addition: Warm the solution to 37°C. Add L-aminoacylase (e.g., from Aspergillus oryzae or porcine kidney, according to supplier's activity units) to the solution.
-
Incubation: Maintain the reaction at 37°C with gentle stirring. Monitor the progress by chiral HPLC until ~50% of the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and acidify to pH 3 with hydrochloric acid.
-
Extraction: Extract the aqueous solution three times with an equal volume of ethyl acetate. The desired N-acetyl-D-enantiomer will move into the organic phase.
-
Isolation & Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Data Summary and Characterization
The success of the synthesis is contingent on rigorous analysis at each stage.
| Parameter | Method | Purpose | Expected Outcome |
| Reaction Monitoring | TLC, LC-MS | To track the conversion of starting material to product in the acetylation step. | Disappearance of the starting tryptophan spot/peak and appearance of a new product spot/peak. |
| Structure Verification | ¹H NMR, ¹³C NMR, HRMS | To confirm the chemical structure of the final product. | Spectra consistent with N-acetyl-6-methoxy-D-tryptophan. |
| Purity Analysis | HPLC-UV | To determine the chemical purity of the final product. | Purity ≥ 98%. |
| Enantiomeric Purity | Chiral HPLC | To determine the enantiomeric excess (e.e.) of the final product.[10] | Enantiomeric excess ≥ 99% for the (R)-enantiomer. |
Chiral HPLC Analysis: The determination of enantiomeric purity is critical. This is typically achieved using a chiral stationary phase (CSP) column. For N-acetylated amino acids, columns based on macrocyclic glycopeptides (like teicoplanin-based CSPs) or Pirkle-type columns are often effective.[10][11] A mobile phase consisting of a mixture of an organic solvent (e.g., methanol or isopropanol) and a buffer is used to achieve separation of the (R) and (S) enantiomers.
Alternative Pathway: Direct Acetylation of 6-Methoxy-D-tryptophan
While enzymatic resolution is a powerful and common method, a more direct synthesis is possible if the enantiopure starting material, 6-methoxy-D-tryptophan, is readily available.
Caption: Direct acetylation pathway from an enantiopure starting material.
This pathway simplifies the process by eliminating the resolution and subsequent separation steps. The N-acetylation would be performed using the same procedure as described in Protocol 1. The primary advantage is a shorter synthesis with fewer steps. However, the economic viability and practicality of this route are entirely dependent on the cost and commercial availability of enantiomerically pure 6-methoxy-D-tryptophan, which is often significantly more expensive than its racemic counterpart.
Conclusion
The synthesis of this compound is most reliably achieved through a two-stage process: N-acetylation of racemic 6-methoxy-DL-tryptophan followed by a highly selective enzymatic resolution using an L-aminoacylase. This method combines the cost-effectiveness of using a racemic starting material with the exceptional enantioselectivity of biocatalysis, delivering the target compound with high chemical and optical purity. The protocols and analytical methods outlined in this guide provide a robust framework for the successful synthesis and characterization of this valuable chiral building block for research and development.
References
- JPH0656775A - Production of n-acetyl-dl-tryptophan.
- CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction.
- US2797226A - Process of resolving dl-acyl tryptophan compounds and products obtained thereby.
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Nelis, H. J., Lefevere, M. F., Baert, E., D'Hoore, W., & De Leenheer, A. P. (1985). Chromatographic determination of the stabilizers N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions. Journal of Chromatography, 333(2), 381–387. [Link]
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Baishixing. N-Acetyl-DL-tryptophan | Derivatives for Cell Culture. [Link]
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Wang, W., Wang, Y. J., & Cleland, J. L. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(12), 3525–3532. [Link]
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Lóki, K., Varga-Visi, É., Albert, C., & Csapó, J. (2015). Separation and determination of the tryptophan enantiomers. Acta Universitatis Sapientiae, Alimentaria, 1(1), 61-72. [Link]
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Pfeifer, T., Le-Vinh, B., & Lämmerhofer, M. (2018). Acetylation model reaction of tryptophan. ResearchGate. [Link]
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Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. [Link]
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Fjerbaek, L., & Schjoerring, J. K. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. ResearchGate. [Link]
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Konda-Yamada, M., et al. (2015). Convenient synthesis of 7' and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. ResearchGate. [Link]
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Fjerbaek, L., & Schjoerring, J. K. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108, 23. [Link]
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National Institutes of Health. Purification and activity assays of N-terminal acetyltransferase D. [Link]
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CDN. N-Terminus Acetylation Protocol. [Link]
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Peris-García, E., et al. (2016). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Journal of Pharmaceutical and Biomedical Analysis, 125, 303-310. [Link]
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Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808811. [Link]
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(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid chemical properties
An In-Depth Technical Guide to (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Introduction
This compound, more commonly known as N-acetyl-6-methoxy-D-tryptophan, is a synthetic derivative of the amino acid D-tryptophan. It belongs to the class of N-acyl-alpha amino acids, characterized by an acetyl group attached to the alpha-amino nitrogen. The molecule's core structure consists of a propanoic acid backbone linked to a 6-methoxy-substituted indole ring, a modification of the essential amino acid tryptophan's side chain.
The presence of a chiral center at the alpha-carbon (R-configuration) and the methoxy substitution on the indole ring are defining features that dictate its chemical behavior and biological interactions. While its L-enantiomer, N-acetyl-L-tryptophan, has been investigated for neuroprotective properties, the D-isomer exhibits distinct biological characteristics, underscoring the critical role of stereochemistry in pharmacology.[1] Furthermore, the broader family of N-acetylated amino acids, particularly N-acetyl-tryptophan, is recognized for its utility in pharmaceutical formulations as a stabilizer for protein-based therapeutics.[2][3]
This guide provides a comprehensive technical overview of N-acetyl-6-methoxy-D-tryptophan for researchers, scientists, and drug development professionals. It details the compound's molecular structure, physicochemical properties, a representative synthetic pathway, and a discussion of its biological context and potential applications, grounding all claims in authoritative scientific references.
Molecular Structure and Identification
The molecular architecture is defined by three key components: the indole ring system, the chiral alpha-carbon, and the N-acetylated amino acid backbone.
Caption: Molecular structure of this compound.
Table 1: Molecular Identifiers
| Identifier | Value |
| IUPAC Name | (2R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid |
| Synonyms | N-Acetyl-6-methoxy-D-tryptophan |
| Molecular Formula | C₁₄H₁₆N₂O₄ |
| Molecular Weight | 276.29 g/mol |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=CN2)CNC(=O)C |
| InChI Key | A derivative of the InChIKey for N-Acetyl-D-tryptophan (DZTHIGRZJZPRDV-CYBMUJFWSA-N) |
Physicochemical Properties
The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is scarce, properties can be predicted using computational models based on its structural analogue, N-Acetyl-D-tryptophan. The addition of a methoxy group will subtly alter these values.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method | Causality and Field Insight |
| logP | ~1.6 | ALOGPS, ChemAxon | The octanol-water partition coefficient suggests moderate lipophilicity. The methoxy group increases lipophilicity compared to N-acetyl-D-tryptophan (logP ~1.48)[4]. This property is critical for cell membrane permeability. |
| Polar Surface Area | ~94.9 Ų | ChemAxon | The polar surface area (PSA) is slightly higher than N-acetyl-D-tryptophan (85.68 Ų) due to the ether oxygen[4]. A PSA below 140 Ų is generally favorable for oral bioavailability. |
| pKa (Strongest Acidic) | ~4.1 | ChemAxon | The carboxylic acid group is the primary acidic site, similar to other amino acids[4]. This ensures the molecule is ionized at physiological pH, impacting its solubility and receptor interactions. |
| pKa (Strongest Basic) | ~-0.5 | ChemAxon | The indole nitrogen and amide nitrogen are very weak bases. The molecule will carry a net negative charge at neutral pH. |
| Hydrogen Bond Donors | 3 | ChemAxon | The indole N-H, amide N-H, and carboxylic O-H groups can donate hydrogen bonds, facilitating interactions with biological targets and water.[4] |
| Hydrogen Bond Acceptors | 5 | ChemAxon | The two amide oxygens, two carboxylic oxygens, and the methoxy oxygen act as hydrogen bond acceptors. |
| Rotatable Bonds | 5 | ChemAxon | The number of rotatable bonds indicates molecular flexibility, which is important for binding to protein targets. |
| Solubility | Moderate in polar solvents | Inferred from PSA | The combination of a polar amino acid backbone and a lipophilic indole ring suggests moderate solubility in aqueous and organic media.[5] |
Synthesis and Characterization
Synthetic Pathway
The most direct and logical synthesis of N-acetyl-6-methoxy-D-tryptophan involves the N-acetylation of the parent amino acid, 6-methoxy-D-tryptophan. This is a standard transformation in peptide and medicinal chemistry, typically achieved using acetic anhydride under controlled pH conditions.
Caption: General workflow for the N-acetylation of 6-methoxy-D-tryptophan.
Experimental Protocol: N-Acetylation
Self-Validating System: This protocol incorporates pH control and sequential addition to ensure complete reaction and minimize side products. The final validation comes from spectroscopic analysis confirming the presence of the acetyl group and the integrity of the core structure.
-
Dissolution: Dissolve 6-methoxy-D-tryptophan (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) at 0°C with vigorous stirring. The use of a base is critical to deprotonate the amino group, rendering it nucleophilic.
-
Acetylation: Add acetic anhydride (1.1 eq) dropwise to the solution, maintaining the temperature at 0°C. The reaction is exothermic, and slow addition prevents degradation. The pH should be monitored and maintained in the alkaline range (pH 8-10) by concurrent addition of NaOH solution if necessary. This prevents protonation of the amine and ensures it remains reactive.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to 0°C and acidify to pH 2-3 with dilute hydrochloric acid. The product, being less soluble in acidic water, will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.
Spectroscopic Analysis
-
¹H NMR: Key diagnostic signals would include a singlet around 2.0 ppm for the acetyl (CH₃) protons, a singlet around 3.8 ppm for the methoxy (OCH₃) protons, and characteristic aromatic protons for the indole ring. The alpha-proton and beta-protons of the propanoic acid backbone would appear as multiplets in the 3.0-4.8 ppm range.
-
¹³C NMR: The spectrum would show distinct carbonyl carbons for the amide and carboxylic acid around 170-175 ppm. The acetyl methyl and methoxy methyl carbons would appear at approximately 23 ppm and 55 ppm, respectively.
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₁₄H₁₆N₂O₄. Predicted adducts include [M+H]⁺ at m/z 277.1183 and [M+Na]⁺ at m/z 299.1002.[6]
-
Infrared (IR) Spectroscopy: The spectrum would feature characteristic stretches for the O-H of the carboxylic acid (~3300-2500 cm⁻¹), the N-H of the amide and indole (~3300 cm⁻¹), and strong C=O stretches for the amide and carboxylic acid (~1720 cm⁻¹ and ~1650 cm⁻¹).
Biological Activity and Therapeutic Potential
Critical Role of Stereochemistry
The biological activity of chiral molecules is often highly dependent on their stereochemistry. A seminal study investigating neuroprotection in models of Amyotrophic Lateral Sclerosis (ALS) provides a clear example. The study demonstrated that N-acetyl-L-tryptophan (the S-enantiomer) was neuroprotective, while its isomer, N-acetyl-D-tryptophan (the R-enantiomer), had no protective effect.[1] This stark difference is attributed to the stereospecific binding requirements of biological targets, such as the neurokinin-1 receptor (NK-1R), where the L-isomer forms a more stable complex.[1] This finding establishes that any potential neuroprotective activity of the N-acetyl-tryptophan scaffold is exclusive to the L-enantiomer, positioning the R-isomer as an excellent negative control for such studies.
Application in Pharmaceutical Formulations
N-acetyl-tryptophan (NAT), often as a racemic mixture or the L-isomer, is used as a stabilizer in formulations of protein therapeutics, such as monoclonal antibodies and human serum albumin.[3] Its role is to act as a sacrificial antioxidant, protecting tryptophan residues within the protein from oxidative degradation.[2][3] The indole ring of NAT is susceptible to oxidation, and by including it as an excipient, it preferentially scavenges oxidative species, preserving the integrity and efficacy of the protein drug. This antioxidant function is primarily a chemical property of the indole ring and is not expected to be stereospecific. Therefore, this compound could potentially serve a similar function as a formulation excipient.
Potential as a Scaffold in Drug Discovery
While this specific molecule has limited direct biological activity, the indole propanoic acid scaffold is of significant interest in medicinal chemistry. For instance, derivatives of indol-3-yl-propionic acid have been identified as potent agonists for the G protein-coupled receptor GPR17, a target for myelin repair in conditions like multiple sclerosis.[7] Other complex indole propionic acid derivatives have been developed as potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP), showing anti-inflammatory effects in models of asthma.[8] These examples highlight the versatility of the indole propanoic acid core, suggesting that N-acetyl-6-methoxy-D-tryptophan could serve as a valuable starting material or fragment for the synthesis of more complex and biologically active molecules.
Conclusion
This compound is a well-defined chiral molecule whose properties are dictated by its N-acetylated D-tryptophan backbone and 6-methoxy indole side chain. Its physicochemical profile suggests moderate lipophilicity and suitability for chemical derivatization. While it is biologically inactive in neuroprotective pathways where its L-enantiomer is active, it holds potential value in two primary areas for researchers:
-
As a Negative Control: Its lack of stereospecific biological activity makes it an ideal control compound in studies involving N-acetyl-L-tryptophan.
-
In Pharmaceutical Science: It may function as a sacrificial antioxidant for stabilizing protein therapeutics, a role that is less dependent on stereochemistry.
-
As a Synthetic Building Block: The core scaffold is a validated starting point for the development of novel therapeutics targeting a range of diseases.
Future research could focus on experimentally validating its antioxidant capacity in protein formulations and exploring its use in the synthesis of novel compound libraries for drug screening.
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Gao, X., et al. (2015). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. Journal of Neurochemistry. [Link]
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Joshi, A., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. [Link]
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(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid biological function
An In-depth Technical Guide to the Biological Function of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Abstract
Direct pharmacological research on this compound, the R-enantiomer of N-acetyl-6-methoxy-tryptophan, is currently limited in publicly accessible literature. However, a comprehensive analysis of structurally related analogs—spanning stereoisomers, positional isomers, and parent compounds—provides a robust framework for predicting its biological function and guiding future research. This guide synthesizes evidence from related molecules, such as the neuroprotective N-acetyl-L-tryptophan and the anti-inflammatory 5-methoxytryptophan, to construct a strong hypothesis for the compound's mechanism of action. We posit that (R)-N-acetyl-6-methoxy-tryptophan is a potential stereospecific modulator of neuro-inflammatory and oxidative stress pathways. Its unique structure, combining the N-acetylated tryptophan backbone with a 6-position methoxy group and (R)-stereochemistry, suggests a distinct pharmacological profile. This document provides a proposed mechanism of action and a detailed, multi-phase experimental plan designed to systematically characterize its therapeutic potential.
Introduction: Chemical Identity and Rationale for Investigation
This compound is a synthetic amino acid derivative built upon a tryptophan scaffold. Its structure presents several key features that warrant investigation for drug development:
-
Indole Scaffold: The core indole ring is a privileged structure in medicinal chemistry and the defining feature of the essential amino acid tryptophan.[1] It is a precursor to critical signaling molecules like serotonin and melatonin and can participate in antioxidant activities.[1][2]
-
N-Acetylation: The acetylation of the alpha-amino group removes its positive charge at physiological pH, increasing lipophilicity and potentially altering its interaction with receptors and transporters compared to its parent amino acid.
-
6-Methoxy Group: The position of the methoxy group on the indole ring is critical. While the related neurohormone melatonin is a 5-methoxy-tryptamine, studies on other indole series have shown that shifting a methoxy group from the 5- to the 6-position can fundamentally switch the compound's biological mechanism from inducing methuosis to disrupting microtubules.[3] This highlights the 6-methoxy position as a key determinant of a unique biological activity.
-
(R)-Stereocenter: Biological systems are chiral. The stereochemistry of a drug candidate is paramount to its activity. Research on the related compound N-acetyl-tryptophan has demonstrated that the L-enantiomer (L-NAT) is neuroprotective, while the D-enantiomer is inactive.[4] This establishes a critical precedent for stereospecificity in this molecular class, making the investigation of the specific (R)-enantiomer a scientifically necessary endeavor.
Table 1: Compound Properties
| Property | Value | Source |
| Systematic Name | This compound | - |
| Synonym | (R)-N-Acetyl-6-methoxytryptophan | [5] |
| CAS Number | 92256-74-1 | [5] |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [5] |
| Molecular Weight | 276.29 g/mol | [5] |
Central Hypothesis: Based on this structural analysis, (R)-N-acetyl-6-methoxy-tryptophan is hypothesized to be a stereospecific neuroprotective and/or anti-inflammatory agent, with a pharmacological profile distinct from both N-acetyl-L-tryptophan and 5-methoxy-indole derivatives.
Part I: The Mechanistic Blueprint from Related Compounds
To build a predictive model for our target compound, we must first understand the function of its closest relatives.
The Stereospecificity Precedent: N-Acetyl-L-Tryptophan (L-NAT)
The most compelling evidence for the potential of this compound class comes from studies on N-acetyl-L-tryptophan (L-NAT). In cellular models of Amyotrophic Lateral Sclerosis (ALS), a devastating neurodegenerative disease, L-NAT demonstrates significant neuroprotective effects.[4]
Mechanism of Action: L-NAT's protective activity is attributed to a multi-faceted mechanism:
-
Neurokinin-1 Receptor (NK-1R) Antagonism: L-NAT is proposed to act as an antagonist of the NK-1R, inhibiting the pro-inflammatory and apoptotic signaling of its endogenous ligand, Substance P.[4][6]
-
Inhibition of Mitochondrial Apoptosis: It effectively prevents the release of key pro-apoptotic factors like cytochrome c, Smac/DIABLO, and AIF from the mitochondria.[4]
-
Suppression of Caspase Activation: By blocking the mitochondrial pathway, L-NAT inhibits the activation of downstream executioner caspases, including caspase-1, -9, and -3.[4]
Crucially, a study directly comparing the enantiomers showed that while N-acetyl-L -tryptophan rescued neuronal cell death, N-acetyl-D -tryptophan had no protective effect.[4] This finding is the cornerstone of our rationale, proving that the biological activity of N-acetylated tryptophan is strictly dependent on its stereochemistry.
Caption: Neuroprotective pathway of L-NAT in ALS models.[4]
The Methoxy-Indole Precedent: Anti-Inflammatory and Antioxidant Roles
The presence of a methoxy group on the indole ring often imparts potent anti-inflammatory and antioxidant properties.
-
5-Methoxytryptophan (5-MTP): This endogenous tryptophan metabolite has been identified as a powerful regulator of inflammation and fibrosis. It inhibits the expression of Cyclooxygenase-2 (COX-2), a key enzyme in the production of inflammatory prostaglandins.[7] Furthermore, it has shown anti-fibrotic activity in models of pulmonary fibrosis by downregulating the pro-fibrotic TGF-β/SMAD3 and PI3K/AKT signaling pathways.[8]
-
Melatonin and Pinoline: Melatonin (N-acetyl-5-methoxytryptamine) is a well-established antioxidant.[2] Pinoline (6-methoxy-1,2,3,4-tetrahydro-beta-carboline), which shares the 6-methoxy indole structure with our target compound, is also a potent free radical scavenger, in some cases demonstrating superior antioxidant capacity to melatonin.[9] This suggests the 6-methoxy indole moiety is intrinsically capable of potent antioxidant activity.
Part II: Proposed Biological Function of (R)-N-Acetyl-6-Methoxy-Tryptophan
By integrating the evidence from these related structures, we can formulate a detailed, testable hypothesis for the biological function of (R)-N-acetyl-6-methoxy-tryptophan.
Primary Hypothesis: The compound functions as a stereospecific neuroprotective agent with significant anti-inflammatory and antioxidant properties, potentially superior to or mechanistically distinct from N-acetyl-L-tryptophan due to the influence of the 6-methoxy group.
Potential Molecular Targets and Mechanisms:
-
Neurokinin-1 Receptor (NK-1R): This remains the primary hypothesized target based on the L-NAT precedent. The (R)-configuration and the 6-methoxy group could alter binding affinity, selectivity, or functional activity (e.g., inverse agonism vs. neutral antagonism) compared to L-NAT.
-
Direct Radical Scavenging: The 6-methoxy-indole core strongly suggests the compound will function as a direct antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This provides a secondary, receptor-independent mechanism for neuroprotection.
-
Modulation of Inflammatory Pathways: Drawing from the activity of 5-MTP, the compound may suppress inflammatory signaling cascades. A plausible mechanism is the inhibition of transcription factors like NF-κB, leading to reduced expression of pro-inflammatory enzymes (COX-2, iNOS) and cytokines (IL-1β, TNF-α).
Predicted Therapeutic Areas: Based on this multi-target profile, the compound could have therapeutic utility in:
-
Neurodegenerative Diseases: ALS, Parkinson's Disease, Alzheimer's Disease.
-
Acute Neurological Injury: Traumatic Brain Injury (TBI), Ischemic Stroke.
-
Chronic Inflammatory Conditions: Diseases with a neuro-inflammatory component.
Part III: A Comprehensive Experimental Guide for Characterization
The following phased experimental plan is designed to systematically validate the proposed biological function and mechanism of action.
Phase 1: In Vitro Target Validation & Cellular Activity
This phase aims to confirm the compound's interaction with its primary predicted targets and assess its fundamental cellular activities.
Caption: Workflow for Phase 1 in vitro screening.
Protocol 1: Competitive NK-1R Binding Assay
-
Objective: To determine if the compound binds to the human NK-1R and to quantify its binding affinity (Ki).
-
Methodology:
-
Use a commercially available cell line stably expressing the human NK-1R (e.g., U-251 MG cells).
-
Incubate cell membranes with a known radiolabeled NK-1R antagonist (e.g., [³H]-Aprepitant) or a fluorescent ligand.
-
Add increasing concentrations of the test compounds: (R)-isomer, (S)-isomer, and Substance P (as a positive control).
-
After incubation, separate bound from free ligand and quantify the remaining signal.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
-
Rationale: This experiment directly tests the primary hypothesis of NK-1R engagement and will provide crucial data on stereoselectivity.
Protocol 2: Cellular Antioxidant Assay
-
Objective: To measure the compound's ability to neutralize intracellular ROS.
-
Methodology:
-
Culture a relevant cell type (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.
-
Load cells with the ROS-sensitive fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Pre-incubate cells with various concentrations of the test compounds.
-
Induce oxidative stress with a known inducer (e.g., 100 µM H₂O₂ or 10 µM Rotenone).
-
Measure the fluorescence intensity over time using a plate reader. Trolox or N-acetylcysteine can be used as positive controls.
-
-
Rationale: This assay provides functional confirmation of the antioxidant capacity predicted by the 6-methoxy-indole structure.
Protocol 3: Microglial Anti-inflammatory Assay
-
Objective: To assess the compound's ability to suppress an inflammatory response in immune cells of the central nervous system.
-
Methodology:
-
Culture BV-2 microglial cells.
-
Pre-treat cells with the test compounds for 1-2 hours.
-
Stimulate inflammation with 100 ng/mL Lipopolysaccharide (LPS).
-
After 6 hours (for gene expression) or 24 hours (for protein/cytokine release):
-
Analyze COX-2 and IL-1β mRNA levels using RT-qPCR.
-
Measure released IL-1β and TNF-α in the supernatant using ELISA.
-
-
-
Rationale: This experiment tests the hypothesis that the compound has anti-inflammatory effects relevant to neuro-inflammation, a key process in many neurodegenerative diseases.
Phase 2: Functional Neuroprotection Assays
This phase evaluates whether the observed target engagement and cellular activities translate into meaningful protection of neurons from cell death.
Protocol 4: Motor Neuron Viability Assay
-
Objective: To determine if the compound can protect motor neuron-like cells from pathogenic insults, mirroring the L-NAT studies.
-
Methodology:
-
Culture NSC-34 motor neuron-like cells.
-
Pre-treat cells with a dose-range of the (R)-isomer, (S)-isomer, and racemic mixture for 2-4 hours. L-NAT should be included as a comparator.
-
Induce cell death using a relevant stressor, such as glutamate (excitotoxicity) or sodium arsenite (oxidative stress).
-
After 24-48 hours, assess cell viability using a standard method like the MTT assay or CellTiter-Glo.
-
-
Rationale: This is the critical functional experiment to confirm the neuroprotective hypothesis. Comparing the isomers directly in this assay will provide the definitive test of stereospecificity.
Table 2: Template for Comparative Neuroprotection Data
| Compound | Stressor | EC50 (µM) of Protection | Max Protection (%) |
| (R)-N-acetyl-6-methoxy-Trp | Glutamate | Experimental Value | Experimental Value |
| (S)-N-acetyl-6-methoxy-Trp | Glutamate | Experimental Value | Experimental Value |
| N-acetyl-L-tryptophan (L-NAT) | Glutamate | Experimental Value | Experimental Value |
| (R)-N-acetyl-6-methoxy-Trp | Arsenite | Experimental Value | Experimental Value |
| (S)-N-acetyl-6-methoxy-Trp | Arsenite | Experimental Value | Experimental Value |
Phase 3: In Vivo Proof-of-Concept
If in vitro data is promising, the next step is to evaluate the compound's properties in a living system.
Protocol 5: Rodent Pharmacokinetic (PK) Study
-
Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, with a key focus on brain penetration.
-
Methodology:
-
Administer a single dose of the compound to mice or rats via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points.
-
At a terminal time point, collect brain tissue.
-
Quantify compound concentration in plasma and brain homogenate using LC-MS/MS.
-
Calculate key PK parameters: half-life, clearance, volume of distribution, oral bioavailability, and brain-to-plasma ratio.
-
-
Rationale: A drug candidate for a neurological disorder must reach its target in the brain. This experiment is a critical go/no-go checkpoint for further development.
Conclusion and Future Directions
This compound stands as a promising but uncharacterized drug candidate. While direct biological data is scarce, a rigorous analysis of its structure and the pharmacology of related molecules allows for the construction of a strong, data-driven hypothesis. We propose this compound is a stereospecific neuroprotective agent acting through a combination of NK-1R antagonism, direct antioxidant activity, and suppression of inflammatory pathways. The 6-methoxy group is predicted to confer a unique activity profile when compared to N-acetyl-L-tryptophan.
The key to unlocking its potential lies in the systematic execution of the experimental plan detailed herein, with an unwavering focus on comparing the (R)- and (S)-enantiomers at each stage. The results of these studies will determine if this molecule represents a novel therapeutic strategy for treating the complex pathologies of neurodegenerative and neuro-inflammatory diseases.
References
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Hofmann, J., et al. (n.d.). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. RSC Publishing. Retrieved from [Link]
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DrugBank. (n.d.). N-Acetyl-5-methoxytryptamine. Retrieved from [Link]
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Wang, X., et al. (2015). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. Journal of Neurochemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Methoxytryptophan. PubChem Compound Summary for CID 151018. Retrieved from [Link]
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Li, Y., et al. (2014). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules. Retrieved from [Link]
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Zhang, J., et al. (2022). Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury. Molecules. Retrieved from [Link]
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Patel, R., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. Retrieved from [Link]
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Kotler, M., et al. (1999). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. Journal of Pineal Research. Retrieved from [Link]
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Cheng, H. F., et al. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. Journal of Biomedical Science. Retrieved from [Link]
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Modi, G., et al. (2016). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. Molecules. Retrieved from [Link]
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MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]
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Li, X., et al. (2020). Endogenous tryptophan metabolite 5-Methoxytryptophan inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway. Life Sciences. Retrieved from [Link]
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National Institutes of Health. (2022). Asymmetric Synthesis and Biological Evaluation of Both Enantiomers of 5- and 6-Boronotryptophan as Potential Boron Delivery Agents for Boron Neutron Capture Therapy. Retrieved from [Link]
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A Technical Guide to the Prospective Mechanism of Action of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Disclaimer: The compound (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid is a novel chemical entity for which no direct mechanism of action has been established in published scientific literature. This guide presents a prospective mechanism of action based on a comprehensive analysis of its structural analogues, namely N-Acetyl-L-tryptophan (NAT) and melatonin. The proposed pathways and experimental protocols are therefore hypothetical and intended to guide future research and drug development efforts.
Executive Summary
This compound, hereafter referred to as 6-MeO-NAT, is an N-acetylated, methoxylated derivative of the amino acid tryptophan. Its structure strongly suggests a multi-target mechanism of action centered on neuroprotection and anti-inflammatory pathways. Drawing parallels from its parent compounds, N-Acetyl-L-tryptophan (NAT) and melatonin, we hypothesize that 6-MeO-NAT primarily functions through:
-
Melatonin Receptor Agonism: Interaction with MT1 and MT2 G-protein coupled receptors (GPCRs), modulating downstream signaling cascades to influence circadian rhythms, neuroinflammation, and cellular protection.
-
Neurokinin-1 Receptor (NK-1R) Antagonism: Inhibition of Substance P binding, thereby mitigating neurogenic inflammation and excitotoxicity.
-
Mitochondrial Protection and Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) and inhibition of the mitochondrial apoptosis pathway.
This document will dissect these potential mechanisms, propose experimental workflows to validate these hypotheses, and provide a framework for its preclinical development.
Molecular Profile and Rationale for Proposed Mechanisms
The chemical structure of 6-MeO-NAT provides critical clues to its potential biological activity.
-
Indole Nucleus: The core indole structure is a common feature in many bioactive molecules, including tryptophan, serotonin, and melatonin, and is associated with antioxidant and neuroprotective properties.[1]
-
N-acetylation: The N-acetyl group significantly alters the physicochemical properties compared to a primary amine. It can increase lipophilicity, change transporter affinity, and protect against metabolic degradation.[2][3] This modification can turn a metabolite like tryptophan into a drug-like molecule by switching its cellular uptake mechanism, for instance, from amino acid transporters to monocarboxylate transporters (MCTs).[2][4]
-
6-Methoxy Group: The methoxy group at the 6th position of the indole ring is a key feature. While melatonin is methoxylated at the 5th position, this substitution is expected to influence receptor binding affinity and specificity, potentially fine-tuning its interaction with melatonin receptors or other targets.
Based on these features, a logical starting point for investigation is the well-characterized pharmacology of N-Acetyl-L-tryptophan and melatonin.
Detailed Prospective Mechanisms of Action
Hypothesis 1: Melatonin Receptor (MT1/MT2) Agonism
Melatonin, or N-acetyl-5-methoxytryptamine, exerts its effects through two primary high-affinity GPCRs, MT1 and MT2.[5][6] These receptors are integral to regulating sleep, circadian rhythms, and neuroprotection.[6][7] Given the structural similarity, 6-MeO-NAT is a prime candidate for being an MT1/MT2 agonist.
Signaling Pathways: Upon binding to MT1 and MT2, melatonin initiates several downstream signaling events, primarily through G-proteins.[5][8]
-
Gαi/o Pathway (MT1 & MT2): Activation of MT1/MT2 receptors typically leads to the inhibition of adenylyl cyclase (AC) via Gαi proteins. This reduces intracellular cyclic AMP (cAMP) levels, which in turn decreases Protein Kinase A (PKA) activity and the phosphorylation of the cAMP-responsive element-binding protein (CREB).[8][9]
-
Gαq/11 Pathway (MT1): The MT1 receptor can also couple to Gαq proteins, activating Phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).[8][9]
-
MAPK/ERK Pathway: Both MT1 and MT2 can modulate the MAPK/ERK signaling pathway, which is crucial for cell survival and proliferation.[8]
Hypothesis 2: Neurokinin-1 Receptor (NK-1R) Antagonism and Anti-inflammatory Action
N-Acetyl-L-tryptophan has been identified as an antagonist of the NK-1R, which prevents the binding of its natural ligand, Substance P.[10] This action is strongly linked to neuroprotection.[11] Substance P is a key mediator of neurogenic inflammation, and its inhibition can reduce neuronal damage and cell death.
Mechanism of Neuroprotection:
-
Inhibition of Substance P Signaling: By blocking NK-1R, 6-MeO-NAT would prevent Substance P-induced downstream effects, including the release of pro-inflammatory cytokines like IL-1β.[10][11]
-
Caspase Inhibition: N-Acetyl-L-tryptophan has been shown to inhibit the activation of caspase-1, caspase-9, and caspase-3, key executioners of apoptosis.[10][11] This effect is likely a consequence of both NK-1R antagonism and direct mitochondrial stabilization.
Hypothesis 3: Mitochondrial Stabilization and Intrinsic Antioxidant Activity
The indole structure itself is a potent scavenger of free radicals.[12] Compounds like melatonin are well-known for their ability to combat oxidative stress.[1] Furthermore, N-Acetyl-L-tryptophan directly inhibits the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway.[10][11]
Mitochondrial Protective Pathway:
-
ROS Scavenging: 6-MeO-NAT is predicted to directly neutralize reactive oxygen species (ROS), reducing cellular damage.
-
Inhibition of Cytochrome C Release: By stabilizing the mitochondrial membrane, 6-MeO-NAT would prevent the release of cytochrome c and other pro-apoptotic factors like Smac/DIABLO and AIF into the cytoplasm.[10][11] This directly blocks the formation of the apoptosome and subsequent activation of caspase-9.
Proposed Experimental Validation Protocols
To validate the hypothesized mechanisms, a tiered approach is recommended, starting with in vitro assays and progressing to cell-based and in vivo models.
Protocol 1: Receptor Binding and Activation Assays
Objective: To determine the binding affinity and functional activity of 6-MeO-NAT at human MT1, MT2, and NK-1 receptors.
Methodology:
-
Radioligand Binding Assay (Affinity):
-
Prepare cell membrane homogenates from HEK293 cells stably expressing either MT1, MT2, or NK-1R.
-
Incubate membranes with a constant concentration of a specific radioligand (e.g., 2-[¹²⁵I]-iodomelatonin for MT1/MT2, [³H]-Substance P for NK-1R).
-
Add increasing concentrations of unlabeled 6-MeO-NAT (competitor).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure radioactivity of the filters using a scintillation counter.
-
Calculate the Ki (inhibitory constant) from competition curves using the Cheng-Prusoff equation.
-
-
cAMP Functional Assay (Agonism/Antagonism at MT1/MT2):
-
Use CHO cells stably expressing MT1 or MT2.
-
Pre-treat cells with varying concentrations of 6-MeO-NAT.
-
Stimulate cells with forskolin to induce cAMP production.
-
Lyse cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
A decrease in forskolin-stimulated cAMP indicates agonistic activity.
-
-
Calcium Mobilization Assay (Activity at NK-1R):
-
Use U2OS cells stably expressing NK-1R and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Pre-treat cells with varying concentrations of 6-MeO-NAT (to test for antagonism).
-
Stimulate cells with Substance P.
-
Measure the change in fluorescence intensity using a plate reader.
-
A reduction in the Substance P-induced calcium flux indicates antagonistic activity.
-
Data Summary Table:
| Assay Type | Target Receptor | Parameter Measured | Expected Outcome for Hypothesis |
| Radioligand Binding | MT1 | Ki (nM) | Low nanomolar Ki |
| Radioligand Binding | MT2 | Ki (nM) | Low nanomolar Ki |
| Radioligand Binding | NK-1R | Ki (nM) | Potent Ki, indicating binding |
| cAMP Assay | MT1 / MT2 | IC₅₀ (nM) | Potent IC₅₀, indicating Gαi agonism |
| Calcium Mobilization | NK-1R | IC₅₀ (nM) | Potent IC₅₀, indicating antagonism |
Protocol 2: Cell-Based Neuroprotection and Anti-inflammatory Assays
Objective: To evaluate the ability of 6-MeO-NAT to protect neuronal cells from oxidative stress and inflammation.
Methodology:
-
H₂O₂-Induced Cell Death Assay:
-
Culture a neuronal cell line (e.g., SH-SY5Y or primary motor neurons).
-
Pre-treat cells with 6-MeO-NAT for 2 hours.
-
Induce oxidative stress by adding a toxic concentration of hydrogen peroxide (H₂O₂).
-
After 24 hours, assess cell viability using an MTT or LDH release assay.
-
-
Mitochondrial Membrane Potential (MMP) Assay:
-
Use the same H₂O₂ stress model as above.
-
After treatment, stain cells with a potentiometric dye (e.g., JC-1 or TMRM).
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy to quantify changes in MMP. A healthy mitochondrion will show high fluorescence.
-
-
Cytochrome C Release Assay:
-
Following H₂O₂ treatment, fractionate the cells to separate mitochondrial and cytosolic components.
-
Perform a Western blot on the cytosolic fraction using an antibody specific for cytochrome c.
-
-
LPS-Induced Inflammation Assay:
-
Culture microglial cells (e.g., BV-2).
-
Pre-treat with 6-MeO-NAT.
-
Stimulate inflammation with lipopolysaccharide (LPS).
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell supernatant using ELISA.
-
Conclusion and Future Directions
The structural characteristics of this compound strongly support the hypothesis of a multi-faceted mechanism of action rooted in neuroprotection and anti-inflammation. Its potential to act as a melatonin receptor agonist, an NK-1R antagonist, and a direct mitochondrial protectant makes it a compelling candidate for development as a therapeutic for neurodegenerative and inflammatory diseases. The experimental framework outlined in this guide provides a clear and logical path to rigorously test these hypotheses and elucidate the core mechanisms driving its biological activity. Successful validation of these pathways would warrant progression into more complex in vivo models of diseases such as amyotrophic lateral sclerosis (ALS), Parkinson's disease, or ischemic stroke.
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The three-dimensional arrangement of atoms within a crystalline solid dictates its fundamental physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount, as it directly influences critical parameters such as solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in determining the crystal structure of the chiral molecule (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, a derivative of the amino acid tryptophan. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering both theoretical grounding and practical insights into the experimental workflow, from crystal growth to structural elucidation and data interpretation.
Introduction: The Criticality of Crystalline Form in Drug Development
The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that can significantly impact its therapeutic efficacy and safety profile.[1][2] A single molecule can often crystallize into multiple distinct solid forms, a phenomenon known as polymorphism.[3][4] These polymorphs, despite being chemically identical, possess different crystal lattice arrangements, leading to variations in their physical properties such as melting point, solubility, and dissolution rate.[5] Such differences can have profound consequences on the drug's bioavailability and overall performance.[2] The infamous case of Ritonavir, an antiretroviral drug, serves as a stark reminder of the importance of polymorphic control; the unexpected appearance of a less soluble polymorph led to a significant decrease in bioavailability and necessitated a market withdrawal and reformulation of the product.[5]
Therefore, the comprehensive characterization of the crystalline structure of a new chemical entity is not merely an academic exercise but a regulatory necessity and a cornerstone of rational drug design.[6][7] X-ray crystallography stands as the definitive method for unambiguously determining the three-dimensional atomic arrangement of a molecule in its crystalline state.[8][9] This technique provides precise information on molecular conformation, stereochemistry, and intermolecular interactions, which are crucial for understanding structure-property relationships.[10][11]
This guide focuses on the hypothetical crystal structure determination of this compound. As a chiral carboxylic acid and a tryptophan derivative, this molecule presents specific challenges and considerations in its crystallization and structural analysis.
The Experimental Workflow: From Solution to Structure
The journey from a synthesized compound to a fully refined crystal structure involves a multi-step process that demands meticulous execution and a deep understanding of the underlying principles of crystallography.
Caption: The workflow for determining a small-molecule crystal structure.
Step 1: Preparation of High-Purity Material
The foundational step for successful crystallization is the purity of the compound. Impurities can inhibit nucleation, disrupt crystal lattice formation, or become incorporated into the crystal, leading to disorder and poor diffraction quality. A purity level of at least 95%, and preferably higher, is recommended before embarking on crystallization experiments.
Step 2: Single Crystal Growth
Growing diffraction-quality single crystals is often the most challenging and empirical part of the process. The goal is to obtain well-ordered, single crystals with dimensions typically in the range of 0.1 to 0.3 mm.[12] For a chiral carboxylic acid like the topic compound, several techniques can be employed.
Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Begin by screening a range of solvents to find one in which the compound has moderate solubility. For this compound, solvents such as ethanol, methanol, ethyl acetate, or mixtures with water could be suitable starting points. The presence of both hydrogen bond donors (amine and carboxylic acid) and acceptors (carbonyls and methoxy group) suggests that polar solvents will be effective.[12]
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. A typical concentration might be 5-10 mg/mL.[12]
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows for slow solvent evaporation over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator, and monitor periodically for crystal growth.
Other commonly used crystallization techniques include:
-
Vapor Diffusion: This method involves dissolving the compound in a solvent and placing it in a sealed container with a second, more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.
Given the chiral nature of the molecule, crystallization-induced diastereomer transformations could be explored if a racemic mixture were used with a chiral resolving agent.[13][14] However, for determining the intrinsic crystal structure of the (R)-enantiomer, starting with enantiomerically pure material is essential.
Step 3: X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are carefully mounted on a goniometer head and placed within the X-ray beam of a diffractometer.
Experimental Setup:
-
X-ray Source: Modern diffractometers typically use a microfocus sealed tube or a rotating anode source generating monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).[15][16]
-
Goniometer: The crystal is rotated with high precision to expose all parts of its reciprocal lattice to the X-ray beam.
-
Detector: A sensitive area detector, such as a CCD or CMOS detector, records the diffraction pattern, which consists of a series of spots called reflections.[9]
-
Temperature Control: Data is typically collected at a low temperature (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to sharper reflections and higher quality data.
The diffractometer software controls the data collection process, systematically rotating the crystal and recording the intensity and position of thousands of reflections.
Step 4: Structure Solution and Refinement
The raw diffraction data is a collection of intensities and positions, not a direct image of the molecule. The process of converting this data into a 3D atomic model is computationally intensive.
Caption: The computational pathway from diffraction data to a final, validated structure.
-
Data Reduction and Integration: The raw detector images are processed to determine the unit cell dimensions and space group of the crystal. The intensity of each reflection is integrated and scaled.[17]
-
Structure Solution: The central challenge in crystallography is the "phase problem." The detector records the intensity (amplitude squared) of the diffracted waves but not their phase.[17] For small molecules, this is typically solved using direct methods or dual-space algorithms, which use statistical relationships between the intensities to derive initial phase estimates.
-
Structure Refinement: An initial electron density map is calculated from the solved phases and measured intensities. An atomic model is built into this map. This initial model is then refined using a least-squares process, where the atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed diffraction intensities and those calculated from the model. This is an iterative process until the model converges.[18]
-
Validation: The final model is rigorously checked for geometric and crystallographic consistency. The results are typically compiled into a Crystallographic Information File (CIF).
Common Software Packages:
-
Data Processing: CrysAlisPro, SAINT, HKL-2000
-
Structure Solution & Refinement: SHELX suite (SHELXT, SHELXL), Olex2, CRYSTALS.[18][19]
Data Interpretation and Structural Analysis
A solved crystal structure provides a wealth of information. The primary output is a set of crystallographic parameters that define the crystal lattice and the asymmetric unit.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₄H₁₆N₂O₄ |
| Formula Weight | 276.29 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543(2) |
| b (Å) | 11.231(3) |
| c (Å) | 14.987(4) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1438.5(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.275 |
| Absorption Coeff. (mm⁻¹) | 0.095 |
| Temperature (K) | 100(2) |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| Goodness-of-fit on F² | 1.05 |
Note: This data is hypothetical and for illustrative purposes only.
Key Insights from the Structure:
-
Absolute Configuration: For a chiral molecule crystallized in a non-centrosymmetric space group (like P2₁2₁2₁), the absolute configuration (R or S) can be determined unambiguously from the diffraction data, typically by calculating the Flack parameter. This is a critical validation for stereospecific synthesis.[8]
-
Molecular Conformation: The structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule. This includes the planarity of the indole ring and the relative orientation of the acetamido and propanoic acid side chain.
-
Intermolecular Interactions: A detailed analysis of the crystal packing reveals the non-covalent interactions that hold the molecules together in the lattice. For this molecule, strong hydrogen bonds are expected, particularly involving the carboxylic acid proton, the N-H of the acetamido group, and the indole N-H. These interactions are critical for understanding the crystal's stability and dissolution properties. For example, carboxylic acids often form hydrogen-bonded dimers.[20]
-
Database Comparison: The determined structure can be deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[21][22][23][24] This allows for comparison with related structures and contributes to the collective knowledge of structural chemistry.
Conclusion
The determination of the single-crystal X-ray structure of this compound is a rigorous but indispensable process in its development as a potential therapeutic agent. The detailed structural information obtained is not an end in itself but a critical input for understanding and predicting the material's behavior. It provides a solid foundation for selecting the optimal solid form for development, ensuring consistent product quality, and ultimately, delivering a safe and effective medicine to patients. The methodologies outlined in this guide represent the gold standard in the field, providing the unambiguous atomic-level insight required by modern drug discovery and development.[8][10]
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(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid potential therapeutic effects
An In-Depth Technical Guide to the Therapeutic Potential of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Executive Summary
This compound, a derivative of the D-tryptophan family, stands as a molecule of significant therapeutic interest, despite a current lack of direct preclinical or clinical evaluation. Its structural architecture, featuring a 6-methoxy indole ring, suggests a potential for novel pharmacological activities. This guide synthesizes the existing body of knowledge on structurally analogous compounds to build a robust, hypothesis-driven framework for its future investigation. By examining the well-documented neuroprotective and radioprotective properties of N-acetyl-L-tryptophan (L-NAT) and the serotonergic potential of related methoxy-indole derivatives, we project a compelling case for the development of this specific (R)-enantiomer as a candidate for treating neurodegenerative diseases and mitigating radiation-induced tissue injury. This document outlines the scientific rationale, proposes detailed mechanistic pathways, and provides a comprehensive roadmap for the preclinical validation of this promising, yet unexplored, chemical entity.
Introduction: A Candidate Molecule at the Intersection of Neuroprotection and Stereochemistry
This compound is a chiral amino acid derivative. Its core structure is built upon a tryptophan framework, which is fundamental to various physiological processes, including the synthesis of the neurotransmitter serotonin and the hormone melatonin[1]. The key distinguishing features of this molecule are the N-acetylation of the amino group, the (R)-stereochemistry at the alpha-carbon, and a methoxy group (-OCH₃) at the 6th position of the indole ring.
While direct research on this specific isomer is not available in current literature, a compelling case for its investigation arises from the significant biological activities of its structural relatives. The L-enantiomer, N-acetyl-L-tryptophan (L-NAT), has demonstrated potent neuroprotective and radioprotective effects in multiple preclinical models[2][3][4]. Conversely, the corresponding N-acetyl-D-tryptophan has been shown to be largely inactive in these paradigms, underscoring the critical role of stereochemistry in biological activity[2]. Furthermore, the presence of a methoxy group on the indole ring, as seen in the related compound (R)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid, suggests potential interactions with neural signaling pathways, particularly serotonin receptors[5].
This guide will, therefore, construct a scientific rationale for the therapeutic development of this compound by:
-
Analyzing the mechanisms of action of its structural analogues.
-
Formulating hypotheses regarding its potential therapeutic effects.
-
Proposing a detailed research and development plan for its preclinical evaluation.
Physicochemical Properties (Predicted)
Quantitative data for the target molecule is not experimentally available. The following properties are predicted based on the known characteristics of its isomer, (R)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid[5].
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₄H₁₆N₂O₄ | Defines the elemental composition. |
| Molecular Weight | 276.29 g/mol | Influences absorption and distribution properties. |
| Polar Surface Area (PSA) | ~91 Ų | Key predictor of membrane permeability and oral bioavailability. |
| Stereochemistry | (R)-configuration | Critical for determining specific interactions with chiral biological targets like receptors and enzymes. |
Evidence from Structurally Related Compounds: Building the Scientific Premise
The therapeutic potential of our target molecule is inferred from the established biological activities of its close chemical relatives.
N-acetyl-L-tryptophan (L-NAT): A Profile in Neuroprotection and Radioprotection
L-NAT has been extensively studied and exhibits a remarkable dual-action profile.
-
Neuroprotection: In animal models of Amyotrophic Lateral Sclerosis (ALS), L-NAT has been shown to rescue motor neurons from cell death[2]. The proposed mechanism involves the inhibition of mitochondrial-mediated apoptosis by preventing the release of cytochrome c and other pro-apoptotic factors[2]. Furthermore, in models of Alzheimer's disease, L-NAT administration reduced cognitive decline, neuroinflammation (downregulating TNF-α and IL-6), and levels of phosphorylated Tau protein[6]. A key element of its action is the antagonism of the Neurokinin-1 receptor (NK-1R) and subsequent inhibition of Substance P secretion, a neuropeptide involved in neuroinflammation[2][6][7].
-
Radioprotection: L-NAT has demonstrated significant radioprotective effects in both rodent and non-human primate models[4][8]. It conferred a greater than 80% survival rate in mice exposed to a lethal dose of gamma radiation[4]. The mechanism is believed to involve the antagonism of the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor[4][8]. By blocking TRPV1, L-NAT inhibits the release of Substance P, thereby reducing radiation-induced inflammation and protecting critical tissues like the hematopoietic system and the gastrointestinal tract[4][9].
The Importance of Stereochemistry: The Inactivity of N-acetyl-D-tryptophan
Crucially, studies have shown that N-acetyl-D-tryptophan (the enantiomer of L-NAT) does not possess the same neuroprotective effects[2]. This stereospecificity strongly suggests that the biological targets, such as the NK-1R, have a chiral binding pocket that preferentially accommodates the L-isomer. This finding is pivotal, as it implies that the (R)-configuration of our target molecule will likely lead to a distinct pharmacological profile, potentially interacting with different targets or the same targets in a different manner.
The Role of the Methoxy Group: Lessons from the 5-Methoxy Analogue
The compound (R)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid has been highlighted for its potential in neuropharmacology[5]. Its structural similarity to serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine) is a key feature[5][10]. This suggests that it may act as an analogue to these neurotransmitters, potentially binding to and modulating serotonin receptors[5]. The position of the methoxy group on the indole ring is known to significantly influence receptor affinity and selectivity for various serotonin receptor subtypes[11].
Hypothesized Therapeutic Potential and Mechanisms of Action
Based on the evidence from related compounds, we hypothesize that this compound possesses novel therapeutic potential, primarily in neuroprotection, by engaging with targets in a stereospecific and methoxy-group-dependent manner.
Primary Hypothesis: Novel Neuroprotective Agent
We propose that the target molecule may function as a neuroprotective agent through a distinct mechanism compared to L-NAT. While L-NAT's effects are linked to NK-1R antagonism, the (R)-configuration and 6-methoxy substitution of our target compound may confer affinity for other receptors implicated in neurodegeneration, such as specific subtypes of serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂, 5-HT₃) known to modulate neuronal survival and inflammation[12][13].
The proposed signaling pathway is as follows: The molecule could act as an agonist or antagonist at a specific serotonin receptor subtype on neuronal or glial cells. This interaction could trigger downstream signaling cascades that suppress pro-inflammatory pathways (e.g., NF-κB) and enhance pro-survival pathways (e.g., CREB, Akt), ultimately protecting neurons from excitotoxic or oxidative stress-induced apoptosis.
Caption: Hypothesized neuroprotective signaling pathway.
Secondary Hypothesis: A Stereospecific Radioprotector
Given that L-NAT's radioprotective effects are mediated by TRPV1 antagonism, it is plausible that our (R)-isomer could also interact with this channel. The binding pocket of TRPV1 may exhibit some degree of stereochemical flexibility. The 6-methoxy substitution could alter the binding mode, potentially leading to a different level of antagonistic activity. An alternative hypothesis is that the compound may mitigate radiation damage through antioxidant mechanisms, by scavenging reactive oxygen species (ROS) generated by ionizing radiation, a common property of indole derivatives[14].
Proposed Research and Development Plan
A structured, milestone-driven approach is required to validate the therapeutic potential of this molecule.
Caption: Phased preclinical development workflow.
Phase 1: Chemical Synthesis and In Vitro Characterization
Objective: To synthesize the target compound and perform an initial screen for biological activity at key hypothesized targets.
Protocol 1: Asymmetric Synthesis
-
Starting Material: Commercially available 6-methoxyindole.
-
Introduction of the Propanoic Acid Side Chain: Employ a Friedel-Crafts acylation or similar reaction to attach a suitable three-carbon chain to the 3-position of the indole.
-
Asymmetric Amination: Utilize a chiral auxiliary-based method (e.g., Schöllkopf reagent) or an enzymatic resolution step to introduce the amino group with the desired (R)-stereochemistry[15][16].
-
N-Acetylation: React the resulting amino acid with acetic anhydride to yield the final N-acetylated product.
-
Purification and Characterization: Purify the final compound using chromatography (HPLC) and confirm its structure and stereochemistry using NMR spectroscopy and mass spectrometry.
Protocol 2: In Vitro Target Engagement Assays
-
NK-1R and TRPV1 Binding Assays:
-
Method: Competitive radioligand binding assays using cell membranes expressing human NK-1R or TRPV1[17][18].
-
Procedure: Incubate membranes with a constant concentration of a known radioligand (e.g., [¹²⁵I]-Substance P for NK-1R, [³H]-Resiniferatoxin for TRPV1) and varying concentrations of the test compound.
-
Endpoint: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
-
Serotonin Receptor Panel Screening:
-
Method: Screen the compound against a panel of key human serotonin receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₃) using commercially available binding or functional assays[19][20].
-
Endpoint: Determine binding affinities (Ki) and functional activity (EC₅₀ for agonists, IC₅₀ for antagonists).
-
-
Cell-Based Neuroprotection Assay:
-
Model: Use a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)[2][21].
-
Procedure: Pre-treat cells with the test compound for 1-2 hours, followed by exposure to a neurotoxin (e.g., glutamate for excitotoxicity, H₂O₂ for oxidative stress).
-
Endpoint: Measure cell viability 24 hours later using an MTT or LDH assay to quantify the protective effect[22].
-
Phase 2: In Vivo Efficacy Evaluation
Objective: To assess the therapeutic efficacy of the compound in relevant animal models of disease.
Protocol 3: Murine Model of Neurodegeneration (e.g., Alzheimer's Disease)
-
Model: Induce Alzheimer's-like pathology in rats or mice via intracerebroventricular (i.c.v.) injection of amyloid-β (Aβ) oligomers[6]. Transgenic models can also be used[23].
-
Treatment: Administer the test compound systemically (e.g., intraperitoneal injection) daily for a period of 2-4 weeks, starting before or after Aβ injection.
-
Behavioral Assessment: Evaluate cognitive function using tests like the Morris Water Maze or Y-maze to measure spatial learning and memory[6].
-
Biochemical and Histological Analysis: At the end of the study, collect brain tissue (hippocampus and cortex) to measure levels of inflammatory markers (TNF-α, IL-6), phosphorylated Tau, and neuronal loss via immunohistochemistry[6].
Protocol 4: Murine Model of Radiation Injury
-
Model: Expose mice to a single dose of whole-body gamma radiation (e.g., 7-9 Gy) from a ⁶⁰Co source[4][9].
-
Treatment: Administer a single dose of the test compound (e.g., 150 mg/kg, i.m. or i.p.) at a set time (e.g., 2 hours) prior to irradiation[4].
-
Primary Endpoint: Monitor survival over a 30-day period.
-
Secondary Endpoints: At various time points, assess damage to sensitive tissues. This includes histological analysis of the small intestine (crypt survival) and bone marrow (cellularity), and complete blood counts to evaluate hematopoietic recovery[4][9].
Conclusion and Future Directions
This compound represents a scientifically compelling yet underexplored molecule. The strong evidence of stereospecific neuroprotective and radioprotective activity from its L-isomer, combined with the neuropharmacological potential conferred by a methoxy-indole scaffold, provides a solid foundation for its investigation. The proposed research plan offers a clear, structured path to elucidate its mechanism of action and validate its therapeutic efficacy. Successful execution of these studies could unveil a novel drug candidate with a unique pharmacological profile, potentially offering new hope for patients with neurodegenerative disorders or those at risk of radiation-induced injury.
References
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N-acetyl-L Tryptophan Provides Protection Against Gamma Radiation-Induced Inflammation and Apoptosis in the Irradiated IEC-6 Cells and Mouse Intestine via Neurokinin-1 Receptor/Substance P Expression Inhibition. Austin Publishing Group. Available at: [Link].
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N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. PubMed. Available at: [Link].
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Neurodegenerative Disease Models. InVivo Biosystems. Available at: [Link].
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N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction. PubMed. Available at: [Link].
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N-acetyl Tryptophan Glucopyranoside (NATG) Provides Radioprotection to Murine Macrophage J774A.1 Cells. PubMed. Available at: [Link].
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Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PubMed Central. Available at: [Link].
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N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition. PubMed. Available at: [Link].
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Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. MDPI. Available at: [Link].
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. Available at: [Link].
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(PDF) N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition. ResearchGate. Available at: [Link].
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Assay of TRPV1 Receptor Signaling. Springer Nature Experiments. Available at: [Link].
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N-acetyl-L-tryptophan, but not N-acetyl-D-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis | Request PDF. ResearchGate. Available at: [Link].
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(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid in metabolic pathways
An In-Depth Technical Guide to the Metabolic Profile of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Abstract
This compound, hereafter referred to as N-acetyl-6-methoxy-tryptophan, represents a structurally intriguing indole derivative. While its isomer, N-acetyl-5-methoxy-tryptophan, is an intermediate in the well-documented melatonin pathway, the 6-methoxy variant is not a recognized component of canonical tryptophan metabolism. This guide provides a comprehensive analysis of its potential metabolic fate, leveraging established biochemical principles and enzymatic reactions known to act on related substrates. We explore hypothetical biosynthetic and catabolic pathways, discuss its pharmacological relevance as a synthetic compound, and provide a detailed framework for its analytical determination. This document serves as a foundational resource for researchers investigating the metabolism, bioactivity, and therapeutic potential of novel indoleamines.
Introduction and Chemical Context
Tryptophan is an essential amino acid that serves as a precursor to a host of biologically critical molecules, including proteins, serotonin, niacin, and melatonin.[1][2] The metabolic transformation of the indole ring, particularly its hydroxylation and subsequent methylation, dictates the ultimate function of the resulting molecule. The canonical pathway for melatonin biosynthesis involves the 5-hydroxylation of tryptophan, followed by decarboxylation, N-acetylation, and finally, O-methylation at the 5-position to yield melatonin.[1][3]
N-acetyl-6-methoxy-tryptophan deviates from this pathway due to the substitution at the 6-position of the indole ring. There is currently no definitive evidence establishing this compound as a naturally occurring metabolite in mammalian systems. Its existence is primarily noted in the context of chemical synthesis, where it may be created as a research chemical, a building block for more complex molecules, or a potential analog for drug discovery programs targeting indole-binding receptors.[4][5]
This guide, therefore, addresses the topic from a predictive standpoint. By understanding the substrate promiscuity and reaction mechanisms of the key enzymes in indoleamine metabolism, we can construct a scientifically rigorous, albeit hypothetical, model of the metabolic pathways for N-acetyl-6-methoxy-tryptophan.
Potential Metabolic Origins: Hypothetical Biosynthetic Pathways
The formation of N-acetyl-6-methoxy-tryptophan in vivo would necessitate a series of enzymatic steps that are not commonly observed. We propose two primary hypothetical routes.
Pathway A: Late-Stage N-Acetylation
This pathway posits that the indole ring is modified prior to the acetylation of the alpha-amino group.
-
6-Hydroxylation of L-Tryptophan: The initial and most challenging step would be the hydroxylation of tryptophan at the 6-position. This would require an enzyme, tentatively named Tryptophan-6-hydroxylase. While Tryptophan-5-hydroxylase is highly specific, other enzymes like cytochrome P450s in the liver could potentially perform this reaction at a low level.
-
O-Methylation: The resulting 6-hydroxy-tryptophan would then be a substrate for a catechol-O-methyltransferase (COMT) or a similar methyltransferase, which would transfer a methyl group from S-adenosyl-L-methionine (SAM) to the 6-hydroxyl group, yielding 6-methoxy-tryptophan.
-
N-Acetylation: Finally, 6-methoxy-tryptophan would undergo N-acetylation. This is a highly plausible reaction catalyzed by an Arylalkylamine N-acetyltransferase (AANAT) or another N-acetyltransferase (NAT) enzyme, using acetyl-coenzyme A (Acetyl-CoA) as the acetyl donor.[6]
Pathway B: Early-Stage N-Acetylation
Alternatively, tryptophan could be acetylated first, followed by modifications to the indole ring.
-
N-Acetylation of L-Tryptophan: Tryptophan is acetylated to form N-acetyl-tryptophan. Free N-acetylated amino acids are found endogenously, often believed to be products of the breakdown of N-terminally acetylated proteins.[7]
-
Hydroxylation and Methylation: The N-acetyl-tryptophan would then need to undergo 6-hydroxylation and subsequent O-methylation, as described in Pathway A. The substrate specificity of the hydroxylase and methyltransferase for N-acetyl-tryptophan is unknown and speculative.
Caption: Hypothetical biosynthetic routes to N-acetyl-6-methoxy-tryptophan.
Predicted Catabolism and Degradation
Should N-acetyl-6-methoxy-tryptophan be formed or administered, its breakdown would likely follow pathways established for other N-acetylated amino acids and indole compounds.
Primary Deacetylation
The most direct catabolic route would be the removal of the acetyl group.
-
Enzymatic Hydrolysis: Enzymes such as Aminoacylase 1 (ACY1) are responsible for hydrolyzing N-acetylated amino acids back to their free amino acid form.[8] It is highly probable that ACY1 would recognize N-acetyl-6-methoxy-tryptophan and convert it to 6-methoxy-tryptophan and acetate. This would make the free amino acid available for further metabolism or excretion.
Kynurenine-like Pathway Degradation
Once deacetylated, 6-methoxy-tryptophan could potentially enter a modified version of the kynurenine pathway, which is the major route for tryptophan degradation.[9]
-
Indole Ring Opening: The first and rate-limiting step is the cleavage of the indole ring by either Tryptophan 2,3-dioxygenase (TDO) or Indoleamine 2,3-dioxygenase (IDO). The ability of these enzymes to process a 6-substituted substrate is a critical, and unverified, point. If the reaction proceeds, it would yield N-formyl-6-methoxy-kynurenine .
-
Downstream Metabolism: This intermediate would then be converted by kynurenine formamidase to 6-methoxy-kynurenine . From here, it could be further metabolized by kynureninase, kynurenine aminotransferase, and hydroxylases, leading to a series of novel methoxylated metabolites analogous to the standard kynurenine pathway products (e.g., 3-hydroxykynurenine, kynurenic acid).[9]
Caption: Predicted primary catabolic pathway for N-acetyl-6-methoxy-tryptophan.
Pharmacological Relevance and Drug Development
Given its synthetic nature, the primary importance of N-acetyl-6-methoxy-tryptophan lies in its potential pharmacological applications. Indole derivatives are a rich source of bioactive compounds with diverse activities.[10]
-
Melatonin Receptor Analog: The most apparent hypothesis is that it could act as a ligand for melatonin receptors (MT1 and MT2). Synthetic modifications of the melatonin scaffold, including shifting the methoxy group, have been shown to produce potent agonists and antagonists.[4] N-acetyl-6-methoxy-tryptophan should be evaluated in receptor binding and functional assays to determine its affinity and efficacy at these G-protein coupled receptors.
-
Scaffold for Drug Design: The N-acetyl-tryptophan backbone can be used as a starting point for creating more complex molecules. The 6-methoxy group provides a handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) for various therapeutic targets.
-
Antioxidant Properties: Indoleamines, including melatonin and its metabolites, are known to be potent free radical scavengers. The electron-rich indole nucleus can donate electrons to neutralize reactive oxygen and nitrogen species. The antioxidant capacity of N-acetyl-6-methoxy-tryptophan warrants investigation.
Analytical Methodologies: A Protocol for Quantification
The detection and quantification of N-acetyl-6-methoxy-tryptophan in biological matrices (e.g., plasma, cell culture media, microsomal incubations) is crucial for studying its metabolism and pharmacokinetics. A robust method can be developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapting protocols used for similar molecules.[11][12]
Experimental Protocol: LC-MS/MS Quantification
This protocol provides a self-validating framework for the quantitative analysis of N-acetyl-6-methoxy-tryptophan.
1. Sample Preparation (Protein Precipitation):
- To 50 µL of biological sample (e.g., plasma), add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., N-acetyl-D-tryptophan or an isotope-labeled version of the analyte). The internal standard is critical for correcting for extraction variability and matrix effects.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube or HPLC vial.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of mobile phase A (see below).
2. Liquid Chromatography (LC):
- Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is ideal for separating indole derivatives.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A gradient from 5% B to 95% B over 5-7 minutes allows for efficient elution and separation from endogenous interferences.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization, Positive (ESI+). The indole nitrogen and amide group are readily protonated.
- Detection Mode: Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
- Parameter Optimization: The exact mass transitions and collision energies must be optimized by infusing a standard solution of the analyte. A summary of predicted parameters is provided in Table 1.
Table 1: Predicted MS/MS Parameters for N-acetyl-6-methoxy-tryptophan
| Parameter | Value | Rationale |
| Precursor Ion (Q1) [M+H]+ | m/z 277.12 | Calculated exact mass of C14H16N2O4 + H+. |
| Product Ion 1 (Q3) | m/z 218.10 | Corresponds to the loss of the acetamido group (-CH3CONH2). |
| Product Ion 2 (Q3) | m/z 174.08 | Corresponds to the 6-methoxy-indolemethyl cation, a characteristic fragment. |
| Collision Energy (CE) | 15-30 eV | To be optimized empirically for maximum product ion intensity. |
Analytical Workflow Diagram
Caption: Step-by-step workflow for sample preparation for LC-MS/MS analysis.
Conclusion and Future Directions
This compound is a molecule of significant interest from a synthetic and pharmacological perspective, rather than a metabolic one. This guide has established a robust, evidence-based framework for its potential metabolic fate, predicting that deacetylation to 6-methoxy-tryptophan is its most likely primary catabolic step.
Future research should focus on:
-
Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes to empirically determine its metabolic stability and identify the resulting metabolites via high-resolution mass spectrometry.
-
Screening for Natural Occurrence: Utilizing the sensitive LC-MS/MS method described herein to screen various biological tissues and fluids for the presence of endogenous N-acetyl-6-methoxy-tryptophan.
-
Pharmacological Profiling: Conducting comprehensive screening against a panel of receptors, with a primary focus on melatonin receptors, to uncover any potential bioactivity.
-
Enzymatic Synthesis: Exploring the use of engineered enzymes, such as variants of tryptophan synthase, for the biocatalytic production of 6-methoxytryptophan and its derivatives, which could provide more sustainable manufacturing routes.[13][14]
By pursuing these avenues, the scientific community can fully elucidate the biological and therapeutic relevance of this and other novel indole derivatives.
References
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Perrier, J., Coulon, D., Rinaldi, R., & Puigserver, A. (2005). Catabolism of intracellular N-terminal acetylated proteins: involvement of acylpeptide hydrolase and acylase. Biochimie, 87(6), 533-543. [Link]
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(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid literature review
An In-depth Technical Guide on (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Authored by a Senior Application Scientist
Foreword: Navigating the Landscape of a Niche Tryptophan Derivative
This technical guide delves into the chemical and biological landscape of this compound, a specific D-isomer of N-acetyl-6-methoxytryptophan. It is imperative to state at the outset that publicly available research specifically on this 6-methoxy-D-isomer is sparse. Consequently, this document serves as a comprehensive review built upon established knowledge of closely related analogs, particularly its L-isomer counterpart and the parent compound, N-acetyl-D-tryptophan. By synthesizing data from these related molecules, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding and a framework for future investigation into this specific compound. Our approach is grounded in scientific literature, providing plausible synthetic routes, anticipated physicochemical properties, and a discussion of potential biological activities, all while clearly delineating established data from scientifically informed extrapolation.
Chemical Identity and Physicochemical Profile
This compound is a chiral, N-acetylated amino acid derivative. The core structure features a 6-methoxy-substituted indole ring linked to a propanoic acid backbone with an acetamido group at the α-carbon in the R-configuration.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted/Inferred) | (R)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid[1] | N-Acetyl-D-tryptophan[2] | N-Acetyl-DL-tryptophan |
| CAS Number | 1029430-15-6 | 67010-09-7 | 2280-01-5 | 87-32-1 |
| Molecular Formula | C14H16N2O4 | C14H16N2O4 | C13H14N2O3 | C13H14N2O3 |
| Molecular Weight | 276.29 g/mol | 276.29 g/mol | 246.26 g/mol | 246.26 g/mol |
| Appearance | White to off-white powder[2] | Not Specified | White to off-white powder | Powder |
| Melting Point | Not Specified | Not Specified | 176-186 °C | 204-206 °C (dec.) |
| Optical Rotation | Not Specified | Not Specified | [α]20/D = -26 ± 2º (c=1.066 in 1N NaOH) | Not Applicable |
| Boiling Point | >600 °C (Predicted) | 608.8°C | Not Specified | Not Specified |
| Density | ~1.3 g/cm³ (Predicted) | 1.321 g/cm³ | Not Specified | Not Specified |
| Polar Surface Area (PSA) | 91.42 Ų (Predicted) | 91.42 Ų | 82.2 Ų | 82.2 Ų |
| Purity | ≥98% (Commercially available) | Not Specified | ≥99% (HPLC) | ≥98% (TLC) |
Note: Predicted values for the target compound are inferred from its isomers and parent compounds.
Synthesis and Purification: A Proposed Methodology
Proposed Synthetic Workflow
The proposed synthesis is a straightforward, single-step acetylation reaction. The causality behind this choice lies in its efficiency and the commercial availability of the starting material, 6-methoxy-D-tryptophan. The use of acetic anhydride in a suitable solvent system is a standard and well-documented method for the N-acetylation of amino acids.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
6-Methoxy-D-tryptophan
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methoxy-D-tryptophan in a minimal amount of glacial acetic acid under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: Cool the solution in an ice bath to 0°C. Slowly add acetic anhydride (typically 1.1 to 1.5 molar equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by adding cold deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with deionized water and brine to remove any remaining acetic acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Self-Validation: The purity of the final compound should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), and its identity verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Biological Activity and Mechanism of Action: An Isomer-Centric Perspective
Direct studies on the biological activity of this compound are not present in the current body of scientific literature. However, extensive research on its stereoisomer, N-acetyl-L-tryptophan, and the parent D-isomer provides a critical framework for predicting its potential biological role.
The Neuroprotective L-Isomer vs. the Inactive D-Isomer
A pivotal finding in the study of N-acetyl-tryptophan isomers is the stereospecificity of their neuroprotective effects. Research has demonstrated that while N-acetyl-L-tryptophan is neuroprotective in cellular models of Amyotrophic Lateral Sclerosis (ALS), the D-isomer, N-acetyl-D-tryptophan, shows no such protective effect.[3][4] This stark difference underscores the importance of stereochemistry in the biological activity of this class of molecules.
The neuroprotective mechanisms of the L-isomer have been partially elucidated and are thought to involve:
-
Inhibition of mitochondrial cytochrome c release : This is a key event in the intrinsic pathway of apoptosis.[4]
-
Interaction with the neurokinin-1 receptor (NK-1R) : The L-isomer is believed to form a stable complex with NK-1R, which may mediate some of its neuroprotective effects.[4]
-
Anti-inflammatory effects : N-acetyl-L-tryptophan has been shown to reduce the levels of pro-inflammatory mediators such as TNF, IL-6, and substance P in a rat model of Alzheimer's disease.[5]
-
Downregulation of NF-κB and Tau phosphorylation : These are critical pathways in the pathology of neurodegenerative diseases.[5]
-
Antagonism of the TRPV1 receptor : This mechanism has been implicated in the radioprotective effects of the L-isomer.[6]
Given that this compound is a D-isomer, it is plausible to hypothesize that it may lack the neuroprotective activities observed for the L-isomer. This is a critical consideration for any future research into its therapeutic potential.
Signaling Pathway of N-acetyl-L-tryptophan
The following diagram illustrates the known signaling pathways influenced by N-acetyl-L-tryptophan, which may not be engaged by the D-isomer.
Caption: Signaling pathways modulated by N-acetyl-L-tryptophan.
Potential Therapeutic Applications: A Cautious Outlook
The therapeutic potential of N-acetyl-L-tryptophan has been explored in several areas, including neurodegenerative diseases like ALS and Alzheimer's, and as a radioprotective agent.[5][6] However, the lack of observed neuroprotective activity for N-acetyl-D-tryptophan in ALS models suggests that this compound may not be a viable candidate for these specific indications.[3][4]
Further research is required to determine if the 6-methoxy substitution on the indole ring of the D-isomer confers any unique biological activities that are independent of the pathways modulated by the L-isomer. It is possible that this compound may have utility in other therapeutic areas, but this remains to be investigated.
Future Directions and Conclusion
This compound represents an understudied molecule within the broader class of tryptophan derivatives. This technical guide has provided a framework for its synthesis and has contextualized its potential biological activity based on the well-documented stereospecificity of its close analogs.
The key takeaways for researchers are:
-
A plausible and efficient synthesis can be achieved through the N-acetylation of 6-methoxy-D-tryptophan.
-
The biological activity of N-acetyl-tryptophan is highly dependent on its stereochemistry, with the L-isomer demonstrating neuroprotective effects that are absent in the D-isomer.
-
It is crucial to experimentally validate the biological activity of the 6-methoxy-D-isomer rather than assuming it will mirror its L-counterpart.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough in vitro and in vivo screening to elucidate any unique biological properties conferred by the 6-methoxy substitution in the D-configuration. Such studies will be essential to determine if this compound holds any promise as a novel therapeutic agent.
References
-
N-acetyl-L-tryptophan, but not N-acetyl-D-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. (2015). Journal of Neurochemistry. [Link]
-
N-acetyl-L-tryptophan, but not N-acetyl-D-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. (2015). ResearchGate. [Link]
-
Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. (2023). ACS Chemical Neuroscience. [Link]
-
Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. (2014). MedChemComm. [Link]
-
N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition. (2024). International Journal of Radiation Biology. [Link]
-
2-acetamido-3-(6-methyl-1h-indol-3-yl)propanoic acid. PubChemLite. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2024). Molecules. [Link]
-
Improved synthesis of 4-/6-substituted 2-carboxy-1H- indole-3-propionic acid derivatives and structure-activity relationships as GPR17 agonists. (2014). ResearchGate. [Link]
Sources
- 1. (R)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Abstract
This document provides a comprehensive, in-depth technical guide for the laboratory synthesis of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, also known as N-Acetyl-6-methoxy-D-tryptophan. This chiral amino acid derivative is a valuable building block in medicinal chemistry and drug development. The synthetic strategy detailed herein is a robust two-part process. It commences with the synthesis of the racemic intermediate, N-acetyl-6-methoxy-DL-tryptophan, via a modified Erlenmeyer-Plöchl reaction. This is followed by an efficient enzymatic kinetic resolution using Acylase I to selectively isolate the desired (R)-enantiomer. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction
Substituted tryptophan derivatives are of significant interest in the pharmaceutical industry due to their presence in numerous biologically active natural products and synthetic drugs. The specific enantiomer of these derivatives is often crucial for their pharmacological activity. This compound is a chiral building block whose synthesis requires precise control of stereochemistry.
Direct asymmetric synthesis of such molecules can be complex and require specialized, expensive catalysts. A more practical and cost-effective approach for laboratory-scale synthesis is the preparation of a racemic mixture followed by a highly selective resolution step. This guide details such a chemoenzymatic route, which combines a classical organic synthesis reaction with the high stereoselectivity of an enzyme.
The synthesis begins with the preparation of N-acetyl-6-methoxy-DL-tryptophan from commercially available 6-methoxy-1H-indole and N-acetyl-L-serine. This reaction proceeds through an in-situ generated azlactone intermediate. The subsequent key step is the enzymatic kinetic resolution of the racemic mixture. Acylase I from Aspergillus melleus selectively catalyzes the hydrolysis of the acetyl group from the L-enantiomer, leaving the target (R)-enantiomer (N-Acetyl-6-methoxy-D-tryptophan) untouched. The resulting difference in chemical properties between the free amino acid (6-methoxy-L-tryptophan) and the N-acetylated D-enantiomer allows for their straightforward separation.
Overall Synthetic Scheme
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of N-acetyl-6-methoxy-DL-tryptophan
This part of the protocol describes the synthesis of the racemic precursor. The reaction is a variation of the Erlenmeyer-Plöchl synthesis, where N-acetylserine, in the presence of acetic anhydride, forms a reactive azlactone intermediate in situ. This intermediate is then attacked by the electron-rich 6-methoxy-1H-indole at the 3-position to form the carbon-carbon bond of the tryptophan side chain.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 6-Methoxy-1H-indole | ≥98% | Sigma-Aldrich |
| N-Acetyl-L-serine | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | VWR |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | VWR |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Sigma-Aldrich |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filter funnel and filter paper
Detailed Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methoxy-1H-indole (5.0 g, 33.9 mmol) and N-acetyl-L-serine (5.5 g, 37.3 mmol).
-
Reagent Addition: To the flask, add glacial acetic acid (50 mL) followed by the slow, careful addition of acetic anhydride (25 mL). Caution: Acetic anhydride is corrosive and lachrymatory. Handle in a fume hood.
-
Reaction: Heat the reaction mixture to 90-95 °C with constant stirring. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexanes as the eluent. The disappearance of the 6-methoxy-1H-indole spot indicates the reaction is nearing completion.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize excess acetic acid, followed by a wash with brine (1 x 50 mL). Caution: CO₂ evolution may occur during the bicarbonate wash. Vent the separatory funnel frequently.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield N-acetyl-6-methoxy-DL-tryptophan as a solid.
Part 2: Enzymatic Kinetic Resolution
This part of the protocol utilizes the stereospecificity of Acylase I to resolve the racemic mixture. The enzyme selectively hydrolyzes the amide bond of the L-enantiomer, yielding 6-methoxy-L-tryptophan and leaving the desired N-acetyl-6-methoxy-D-tryptophan unchanged. The two products are then separated by exploiting the difference in their solubility at different pH values.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| N-acetyl-6-methoxy-DL-tryptophan | From Part 1 | - |
| Acylase I from Aspergillus melleus | ≥1,000 units/mg solid | Sigma-Aldrich |
| Sodium Phosphate Monobasic (NaH₂PO₄) | ACS Grade | Fisher Scientific |
| Sodium Phosphate Dibasic (Na₂HPO₄) | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Fisher Scientific |
| Diethyl Ether | ACS Grade | VWR |
Equipment
-
pH meter
-
Constant temperature water bath or incubator
-
Beakers (500 mL, 1 L)
-
Magnetic stirrer
-
Separatory funnel (500 mL)
-
Standard laboratory glassware
Detailed Protocol
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 7.5).
-
Enzymatic Reaction Setup: In a 500 mL beaker, dissolve N-acetyl-6-methoxy-DL-tryptophan (5.0 g, 18.1 mmol) in 200 mL of the 0.1 M phosphate buffer. Adjust the pH to 7.5 with a 1 M NaOH solution.
-
Enzyme Addition: Add Acylase I (50 mg) to the solution.
-
Incubation: Gently stir the mixture in a constant temperature bath at 37 °C for 24-48 hours. The progress of the resolution can be monitored by chiral HPLC.
-
Enzyme Deactivation and pH Adjustment: After the reaction has reached approximately 50% conversion (indicating complete hydrolysis of the L-enantiomer), heat the solution to 80 °C for 10 minutes to denature and precipitate the enzyme. Cool the solution to room temperature and remove the precipitated enzyme by filtration.
-
Separation of Products:
-
Transfer the filtrate to a 1 L beaker and adjust the pH to approximately 5.0 with 2 M HCl. At this pH, the free amino acid, 6-methoxy-L-tryptophan, has minimal solubility and will precipitate out of the solution.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the precipitated 6-methoxy-L-tryptophan by filtration, wash with a small amount of cold water, and dry.
-
Take the filtrate, which contains the desired N-acetyl-6-methoxy-D-tryptophan, and transfer it to a 500 mL separatory funnel.
-
Acidify the filtrate to pH 2.0 with 6 M HCl.
-
Extract the N-acetyl-6-methoxy-D-tryptophan with diethyl ether (3 x 100 mL).
-
-
Isolation of Final Product: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid is the target compound, this compound. Further purification can be achieved by recrystallization if necessary.
Caption: Workflow for the separation of products after enzymatic resolution.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the indole ring protons, the methoxy group singlet, the acetyl methyl singlet, and the protons of the propanoic acid backbone. The chemical shifts and coupling constants should be consistent with the structure. |
| ¹³C NMR | The spectrum should display the correct number of carbon signals corresponding to the structure. |
| Mass Spec | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the calculated mass of C₁₄H₁₆N₂O₄ (276.29 g/mol ). |
| Chiral HPLC | Analysis on a suitable chiral stationary phase column should show a single enantiomeric peak, confirming the success of the resolution. The retention time should be compared to that of the racemic starting material. |
| Melting Point | A sharp melting point should be observed, indicating the purity of the compound. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction or decomposition of indole. | Ensure the reaction temperature is maintained and monitor by TLC. Use high-purity starting materials. |
| Incomplete enzymatic resolution | Inactive enzyme or incorrect pH/temperature. | Use fresh, active enzyme. Calibrate the pH meter and ensure the buffer pH is accurate. Maintain the temperature at 37 °C. The reaction may require a longer incubation time. |
| Poor separation of products | Incorrect pH for precipitation and extraction. | Carefully adjust the pH using a calibrated meter. Ensure complete precipitation of the L-amino acid before proceeding with the extraction of the D-enantiomer. |
| Product contamination | Incomplete washing or purification. | Ensure thorough washing of the organic extracts. Recrystallize the final product if purity is not satisfactory. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from ignition sources.
References
-
Yokoyama, Y., Nakakoshi, M., Okuno, H., Sakamoto, Y., & Sakurai, S. (2010). Mechanism for the direct synthesis of tryptophan from indole and serine: a useful NMR technique for the detection of a reactive intermediate in the reaction mixture. Magnetic resonance in chemistry : MRC, 48(10), 811–817. [Link]
- Beller, M., & Eckert, M. (2000). Die Amidocarbonylierung – ein effizienter Weg zu Aminosäurederivaten. Angewandte Chemie, 112(6), 1026-1044. This reference provides background on amino acid synthesis.
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons. This book is a classic reference for amino acid chemistry, including resolution techniques.
- Turner, N. J. (2009). Deracemisation and desymmetrisation by enzyme catalysis. Current Opinion in Chemical Biology, 13(1), 3-8.
-
Erlenmeyer, F. (1893). Ueber die Condensation der Hippursäure mit Phtalsäureanhydrid und mit Benzaldehyd. Annalen der Chemie, 275(1), 1-8. This is one of the original papers on the Erlenmeyer-Plöchl synthesis. [Link]
Application Note & Protocol: A Guide to the Chiral Synthesis of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic Acid
For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.
Abstract
This document provides a comprehensive guide to the enantioselective synthesis of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, also known as N-acetyl-6-methoxy-D-tryptophan. This chiral amino acid derivative is a valuable building block in medicinal chemistry, particularly in the development of melatonin receptor agonists and other neurologically active compounds.[1] The protocols detailed herein are designed to be robust and reproducible, emphasizing not just the procedural steps but also the underlying chemical principles that ensure high yield and enantiomeric purity. We will explore a chemo-enzymatic approach, which combines the efficiency of chemical synthesis for the racemic precursor with the exquisite stereoselectivity of enzymatic resolution.
Introduction: The Significance of Chiral Indole Derivatives
The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[2] When coupled with a chiral amino acid side chain, as in the case of tryptophan derivatives, the resulting molecules often exhibit specific interactions with biological targets. The stereochemistry at the α-carbon is frequently a critical determinant of pharmacological activity. The (R)-enantiomer of N-acetyl-6-methoxy-tryptophan, the focus of this guide, serves as a key precursor for various biologically active molecules, including analogs of melatonin.[1][3] Therefore, the development of efficient and scalable methods for its enantioselective synthesis is of paramount importance.
This guide will focus on a practical and reliable chemo-enzymatic strategy. This approach involves the initial synthesis of the racemic N-acetyl-6-methoxy-DL-tryptophan, followed by a highly selective enzymatic resolution to isolate the desired (R)-enantiomer. This method is often advantageous in its operational simplicity and the high enantiomeric excess (e.e.) achievable.
Synthetic Strategy Overview
The overall synthetic pathway can be visualized as a two-stage process. The first stage involves the synthesis of the racemic starting material, N-acetyl-6-methoxy-DL-tryptophan. The second, and more critical stage for chirality, is the enzymatic resolution of this racemate.
Caption: Chemo-enzymatic synthesis workflow.
Experimental Protocols
Part A: Synthesis of Racemic N-acetyl-6-methoxy-DL-tryptophan
This procedure is adapted from established methods for the synthesis of tryptophan derivatives.[4] The reaction proceeds via a condensation of 6-methoxyindole with a suitable serine equivalent, followed by hydrolysis and decarboxylation.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 6-Methoxyindole | 147.17 | 10.0 g | 67.9 |
| Diethyl acetamidomalonate | 217.22 | 16.2 g | 74.7 |
| Sodium ethoxide | 68.05 | 5.0 g | 73.5 |
| Ethanol, absolute | 46.07 | 200 mL | - |
| Sodium hydroxide | 40.00 | 20.0 g | 500 |
| Water, deionized | 18.02 | 200 mL | - |
| Hydrochloric acid, conc. | 36.46 | As needed | - |
| Acetic anhydride | 102.09 | 15.0 mL | 159 |
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in 150 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add diethyl acetamidomalonate. Stir for 15 minutes at room temperature to form the corresponding enolate. To this mixture, add 6-methoxyindole.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide in 200 mL of water to the reaction mixture. Heat the mixture to reflux for an additional 4 hours to effect hydrolysis of the ester and amide groups, and decarboxylation.
-
Work-up and Acetylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3. This will precipitate the crude 6-methoxy-DL-tryptophan. Filter the precipitate and wash with cold water. Without extensive drying, re-suspend the crude amino acid in 100 mL of water and adjust the pH to 8-9 with a 2M sodium hydroxide solution. Add acetic anhydride dropwise while maintaining the pH at 8-9 with the concurrent addition of 2M NaOH.[5][6]
-
Isolation of Racemic Product: After the addition of acetic anhydride is complete, stir the reaction mixture for 1 hour at room temperature. Acidify the solution to pH 3 with concentrated hydrochloric acid. The racemic N-acetyl-6-methoxy-DL-tryptophan will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the racemic product as a white to off-white solid.
Part B: Enzymatic Resolution of N-acetyl-6-methoxy-DL-tryptophan
This protocol utilizes a D-aminoacylase to selectively deacetylate the N-acetyl-6-methoxy-D-tryptophan, leaving the (L)-enantiomer acetylated.[7] This difference in functionality allows for their separation.
Materials & Reagents:
| Reagent/Material | Quantity |
| N-acetyl-6-methoxy-DL-tryptophan | 10.0 g |
| D-aminoacylase | 100 mg |
| Cobalt(II) chloride hexahydrate | 10 mg |
| Phosphate buffer (0.1 M, pH 7.5) | 500 mL |
| Ethyl acetate | 300 mL |
| Hydrochloric acid (1 M) | As needed |
Protocol:
-
Enzyme Reaction Setup: In a 1 L Erlenmeyer flask, dissolve N-acetyl-6-methoxy-DL-tryptophan and cobalt(II) chloride hexahydrate in 500 mL of phosphate buffer. Adjust the pH to 7.5 with 1M NaOH if necessary.
-
Enzymatic Reaction: Add the D-aminoacylase to the solution and incubate the mixture at 37°C with gentle agitation for 24-48 hours. The progress of the resolution can be monitored by chiral High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching and Separation: Once the reaction has reached approximately 50% conversion (indicating complete deacetylation of the D-enantiomer), cool the mixture to room temperature. Acidify the solution to a pH of 5 with 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). The acetylated (L)-enantiomer will be extracted into the organic phase, while the free amino acid (D-enantiomer) will remain in the aqueous phase.
-
Isolation of the (R)-enantiomer (as the free amino acid): The aqueous layer contains the desired 6-methoxy-D-tryptophan. This can be isolated by adjusting the pH to its isoelectric point (around 5.9) to induce precipitation, followed by filtration.
-
Acetylation of the (R)-enantiomer: To obtain the final target molecule, the isolated 6-methoxy-D-tryptophan is re-acetylated using the procedure described in Part A, step 5.
-
Final Purification and Characterization: The final product, this compound, should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). The enantiomeric excess should be determined by chiral HPLC, and the structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanistic Insights
The key to this synthesis lies in the stereospecificity of the enzymatic resolution step. D-aminoacylases are enzymes that catalyze the hydrolysis of N-acyl-D-amino acids. The active site of the enzyme is chiral and will only bind and process the D-enantiomer of the substrate, leaving the L-enantiomer untouched. This high degree of selectivity is what allows for the efficient separation of the two enantiomers.
Caption: Mechanism of enzymatic resolution.
Data and Expected Results
| Parameter | Expected Value | Method of Analysis |
| Racemic Synthesis | ||
| Yield of N-acetyl-6-methoxy-DL-tryptophan | 70-80% | Gravimetric |
| Purity | >95% | HPLC, NMR |
| Enzymatic Resolution | ||
| Conversion | ~50% | Chiral HPLC |
| Final Product | ||
| Yield of (R)-enantiomer | 35-45% (based on initial racemate) | Gravimetric |
| Enantiomeric Excess (e.e.) | >99% | Chiral HPLC |
| Optical Rotation | Specific value for the (R)-enantiomer | Polarimetry |
Troubleshooting and Key Considerations
-
Low Yield in Racemic Synthesis: Ensure anhydrous conditions during the condensation step, as moisture can quench the ethoxide base.
-
Incomplete Enzymatic Resolution: Verify the activity of the enzyme and ensure the pH and temperature of the reaction are optimal. The presence of heavy metal contaminants can inhibit enzyme activity.
-
Poor Separation of Enantiomers: The pH adjustment during the extraction is critical. Ensure a clean separation of the aqueous and organic layers.
-
Racemization: While unlikely under these conditions, be mindful that harsh acidic or basic conditions during workup could potentially lead to some degree of racemization.
Conclusion
The chemo-enzymatic approach detailed in this application note provides a reliable and highly enantioselective method for the synthesis of this compound. By understanding the principles behind each step, from the initial condensation to the final enzymatic resolution, researchers can confidently produce this valuable chiral building block for applications in drug discovery and development.
References
-
Recent progress in organocatalytic asymmetric total syntheses of complex indole alkaloids. Oxford Academic. Available at: [Link]
-
Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. ACS Publications. Available at: [Link]
-
Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Stereoselective Synthesis of Melatonin Receptor Agonist Ramelteon via Asymmetric Michael Addition. ResearchGate. Available at: [Link]
-
Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. PMC - NIH. Available at: [Link]
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. PMC - PubMed Central. Available at: [Link]
-
The Catalytic Asymmetric Fischer Indolization. Journal of the American Chemical Society. Available at: [Link]
-
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. Available at: [Link]
-
Enantioselective Synthesis of Tryptophan Derivatives by a Tandem Friedel–Crafts Conjugate Addition/Asymmetric Protonation Reaction. Caltech Authors. Available at: [Link]
-
Synthesis of Compounds as Melatonin Agonists and Antagonists. ResearchGate. Available at: [Link]
-
Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. Royal Society of Chemistry. Available at: [Link]
-
Towards enantioselective synthesis of tryptophan-derived alkaloids. PubMed. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Convenient synthesis of 7 ′ and 6 ′-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. ADDI. Available at: [Link]
-
Conformationally restrained melatonin analogues: synthesis, binding affinity for the melatonin receptor, evaluation of the biological activity, and molecular modeling study. PubMed. Available at: [Link]
- Production of n-acetyl-dl-tryptophan. Google Patents.
- Method for preparing N-acetyl-DL-tryptophan by cascade reaction. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Conformationally restrained melatonin analogues: synthesis, binding affinity for the melatonin receptor, evaluation of the biological activity, and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]
- 6. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid in Biological Samples
For: Researchers, scientists, and drug development professionals.
Introduction
(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, also known as N-acetyl-6-methoxy-tryptophan, is a molecule of significant interest in various fields of biomedical research. As a derivative of tryptophan, it is implicated in metabolic pathways that are crucial for physiological and pathological processes.[1][2] Accurate quantification of this analyte in biological matrices such as plasma, serum, urine, and tissue homogenates is paramount for pharmacokinetic studies, biomarker discovery, and understanding its role in disease mechanisms.[3]
This document provides a comprehensive, technically detailed guide for the development and validation of a robust analytical method for this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to ensure scientific integrity, reproducibility, and compliance with international regulatory standards.[4][5][6][7]
Rationale for Method Selection: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and wide dynamic range.[8] This technique is particularly well-suited for quantifying low-abundance analytes in complex biological matrices, where endogenous compounds can cause significant interference.[9][10][11] The high selectivity of MS/MS, achieved through Multiple Reaction Monitoring (MRM), minimizes the impact of matrix effects and ensures that the measured signal is specific to the analyte of interest.[10][12]
Materials and Reagents
Chemicals and Solvents
-
This compound reference standard (≥98% purity)
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d3 (≥98% purity, ≥99% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade, ≥99%)
-
Ammonium acetate (LC-MS grade)
-
Control biological matrix (e.g., human plasma, rat urine) from at least six different sources for validation.
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge (capable of >14,000 x g and refrigeration)
-
Solid-Phase Extraction (SPE) manifold and cartridges (if applicable)
-
96-well plates (if high-throughput processing is desired)
-
Pipettes and other standard laboratory glassware.
Sample Preparation: The Critical First Step
The primary goal of sample preparation is to isolate the analyte from interfering matrix components, such as proteins and phospholipids, which can cause ion suppression or enhancement in the mass spectrometer.[8][9][11] The choice of extraction method depends on the analyte's properties, the required sensitivity, and the desired sample throughput.
Protein Precipitation (PPT)
Protein precipitation is a simple, fast, and cost-effective method suitable for many applications.[13][14] It involves adding an organic solvent to the biological sample to denature and precipitate proteins.[15][16]
Protocol: Protein Precipitation
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard at a pre-determined concentration. The 3:1 ratio of solvent to sample is a common starting point.[13]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow.
Solid-Phase Extraction (SPE)
For cleaner extracts and potentially higher sensitivity, Solid-Phase Extraction (SPE) is recommended.[17][18][19] SPE separates the analyte from matrix components based on differences in their physical and chemical properties. Given the structure of the analyte, a mixed-mode or reversed-phase SPE sorbent would be a suitable choice.
Protocol: Solid-Phase Extraction
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 100 µL of 2% formic acid in water) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 100 µL) of the mobile phase.
Caption: Solid-Phase Extraction Workflow.
LC-MS/MS Method Parameters
The following parameters provide a starting point for method development and should be optimized for your specific instrumentation.
Liquid Chromatography
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, e.g., 100 x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Tandem Mass Spectrometry
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of the analyte and its SIL-IS. A hypothetical example is provided below. |
| Analyte | Q1: 263.1 -> Q3: 204.1 (hypothetical) |
| SIL-IS | Q1: 266.1 -> Q3: 207.1 (hypothetical) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Bioanalytical Method Validation
A rigorous validation process is essential to ensure the reliability of the analytical data.[4][5] The validation should be performed in accordance with the guidelines from regulatory agencies such as the FDA and EMA.[4][6][7][20]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (Chromatographic Methods) |
| Selectivity & Specificity | To ensure that the method can differentiate the analyte and IS from endogenous matrix components and other potential interferences.[20] | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix. |
| Linearity & Range | To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range. | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Accuracy & Precision | To assess the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision).[20] | At least four Quality Control (QC) levels (LLOQ, Low, Mid, and High). For each QC level, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ). This should be evaluated in both intra-day and inter-day runs. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision should meet the criteria mentioned above. |
| Matrix Effect | To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components.[9][10][11] | The matrix factor (ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution) should be consistent across different sources of matrix. The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Recovery | To determine the efficiency of the extraction process. | The recovery of the analyte should be consistent, precise, and reproducible. While a specific percentage is not mandated, consistency across the concentration range is key. |
| Stability | To ensure that the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). | The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared samples. |
Data Analysis and Reporting
-
Integration: Integrate the peak areas of the analyte and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards. A weighted (e.g., 1/x or 1/x²) linear regression is typically used.
-
Concentration Calculation: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Reporting: Report the final concentrations, along with all relevant validation data and any deviations from the protocol.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Variability in Results | Inconsistent sample preparation; matrix effects. | Ensure consistent pipetting and vortexing. Use a stable isotope-labeled internal standard. Evaluate a different extraction method (e.g., SPE instead of PPT). |
| Low Analyte Signal / Poor Sensitivity | Inefficient extraction; ion suppression. | Optimize the extraction procedure to improve recovery. Modify the chromatographic gradient to separate the analyte from interfering matrix components. Optimize mass spectrometer source parameters. |
| Peak Tailing or Splitting | Column degradation; inappropriate mobile phase pH; sample solvent effects. | Use a new column or a guard column. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Ensure the reconstitution solvent is similar in composition to the initial mobile phase. |
| Carryover | Analyte adsorption in the LC system. | Optimize the needle wash solution in the autosampler. Inject a blank sample after a high-concentration sample to assess carryover. |
References
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(15), 1167-1179. Retrieved from [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
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Gorgi, M., et al. (2007). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Chromatography B, 856(1-2), 1-6. Retrieved from [Link]
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LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
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Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and mobile phase. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Retrieved from [Link]
-
Xu, R., et al. (2010). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. The AAPS Journal, 12(4), 671-679. Retrieved from [Link]
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MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis, 8(16), 1675-1679. Retrieved from [Link]
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Gevi, F., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Metabolites, 10(1), 29. Retrieved from [Link]
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Waters Corporation. (n.d.). MetaboQuan-R for the Analysis of Tryptophan and its Metabolites. Retrieved from [Link]
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Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]
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American Laboratory. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis. Retrieved from [Link]
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Al-Soud, Y. A., et al. (2024). Analysis of tryptophan metabolites and related compounds in human and murine tissue. Analytical Methods, 16(4), 456-466. Retrieved from [Link]
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MacNeill, R. (2022). Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis. LCGC International, 35(2), 24-30. Retrieved from [Link]
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Wójcik, M., et al. (2024). A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy. International Journal of Molecular Sciences, 25(1), 543. Retrieved from [Link]
-
Kaza, M., & Dzierba, K. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 393-399. Retrieved from [Link]
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Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
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Wang, Y., et al. (2019). LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice. Journal of Chromatography B, 1114-1115, 1-9. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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Zhu, W., et al. (2011). Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 401(9), 2845-2853. Retrieved from [Link]
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Cleland, J. L., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(11), 3241-3249. Retrieved from [Link]
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ResearchGate. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Retrieved from [Link]
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Lee, H., & Lee, S. (2024). Recent Advances in Analytical Approaches to Determine Neurotransmitters in Biological Samples. Drug Targets and Therapeutics, 6(1), 1-15. Retrieved from [Link]
-
Baqi, Y., & Müller, C. E. (2014). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. MedChemComm, 5(7), 937-943. Retrieved from [Link]
-
Darwish, H. W., & Attia, M. I. (2012). New Spectrofluorimetric Methods for Determination of Melatonin in the Presence of N-{2-[1-({3-[2-(acetylamino)ethyl]-5-methoxy-1H-indol-2-yl}methyl)-5-methoxy-1H-indol-3-yl]- ethyl}acetamide: A Contaminant in Commercial Melatonin Preparations. Chemistry Central Journal, 6(1), 36. Retrieved from [Link]
-
ResearchGate. (2014). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure-activity relationships as GPR17 agonists. Retrieved from [Link]
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Application Note: A Robust HPLC-MS/MS Method for the Quantification of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid in Human Plasma
Abstract
This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The methodology encompasses a straightforward protein precipitation extraction procedure, followed by rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This document provides a comprehensive guide to sample preparation, chromatographic and mass spectrometric conditions, and a framework for method validation in accordance with regulatory guidelines.
Introduction
This compound is a chiral amino acid derivative belonging to the indole class of compounds. The indole nucleus is a common structural motif in numerous biologically active molecules, including neurotransmitters and therapeutic agents.[1] Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. HPLC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[2] This application note presents a tailored HPLC-MS/MS method, addressing the specific challenges of analyzing indole-containing small molecules in complex biological samples like plasma.
The developed method leverages a simple protein precipitation technique for sample cleanup, which is both time and cost-effective.[3] Chromatographic separation is optimized to resolve the analyte from endogenous plasma components, thereby minimizing matrix effects.[4] The use of tandem mass spectrometry in MRM mode provides unequivocal identification and precise quantification of the target analyte.[2][5] The principles of method validation outlined herein are based on the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation to ensure data integrity and reliability.[2][6][7]
Experimental Workflow
The overall analytical workflow is depicted in the diagram below. It begins with the preparation of plasma samples, followed by protein precipitation, chromatographic separation, and detection by tandem mass spectrometry.
Figure 1: Overall experimental workflow from sample preparation to data analysis.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
Sample Preparation Protocol
The "protein crash" method is employed for its simplicity and efficiency in removing the bulk of proteins from plasma samples.[3]
-
Thaw Plasma Samples: Allow frozen human plasma samples to thaw completely at room temperature. Vortex mix for 10 seconds.
-
Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water) to each plasma sample. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction recovery.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The cold solvent enhances protein precipitation.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean HPLC vial or a new microcentrifuge tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C. This step concentrates the analyte and removes the organic solvent, which might be too strong for the initial mobile phase conditions.[8]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: The sample is now ready for injection into the HPLC-MS/MS system.
HPLC-MS/MS Method
The chromatographic and mass spectrometric parameters should be optimized to achieve the desired sensitivity and selectivity. The following are recommended starting conditions.
HPLC Conditions
A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar compounds like the target analyte.[5] A gradient elution is employed to ensure good peak shape and timely elution.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended. The MRM transitions should be optimized by infusing a standard solution of the analyte and its internal standard.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | Analyte: [M+H]⁺ → Product Ion 1, Product Ion 2Internal Standard: [M+H]⁺ → Product Ion |
Note: The specific m/z values for the precursor and product ions need to be determined experimentally by direct infusion of the reference standard. For a molecule with the formula C14H16N2O4, the monoisotopic mass is approximately 276.11 g/mol . The precursor ion [M+H]⁺ would be around m/z 277.1. Product ions would result from fragmentation of the parent molecule.
Method Validation Framework
A comprehensive validation of the bioanalytical method should be performed to ensure its reliability for the intended application, following regulatory guidelines.[6][7][9]
Figure 2: Key parameters for bioanalytical method validation.
Validation Parameters
| Parameter | Description |
| Specificity & Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.[9] |
| Linearity and Range | The range of concentrations over which the method is linear, precise, and accurate. A calibration curve with a minimum of six non-zero standards should be prepared and analyzed. A correlation coefficient (r²) of ≥ 0.99 is desirable.[9] |
| Accuracy and Precision | Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are evaluated at multiple concentration levels (low, medium, and high QC samples).[9] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[9] |
| Extraction Recovery | The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is evaluated by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.[4] |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage stability).[10] |
Data Analysis and Quantification
Quantification is performed by integrating the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined using the regression equation of the calibration curve.
Conclusion
This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The protocol is designed to be a starting point for method development and validation, offering high sensitivity, selectivity, and a streamlined sample preparation procedure. By adhering to the principles of bioanalytical method validation, researchers can ensure the generation of high-quality, reliable data for their drug development programs.
References
-
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. Retrieved January 20, 2026, from [Link]
-
Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. Retrieved January 20, 2026, from [Link]
-
Preparing Samples for HPLC-MS/MS Analysis. (n.d.). Organomation. Retrieved January 20, 2026, from [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. Retrieved January 20, 2026, from [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022, August 2). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]
-
HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025, February 10). Mastelf. Retrieved January 20, 2026, from [Link]
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A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2025, October 13). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]
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(2R)-2-acetamido-3-methoxypropanoic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]
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Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. (n.d.). Oxford Academic. Retrieved January 20, 2026, from [Link]
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Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (n.d.). Chemical Engineering Transactions. Retrieved January 20, 2026, from [Link]
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2-Acetamido-3-methoxypropanoic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
1H-Indole-3-propanoic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
2-acetamido-3-(1H-indol-3-yl)propanoic acid;ethane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
(2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid - Optional[Raman] - Spectrum. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]
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using (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid as a chemical probe
An Application Guide for (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid as a Chemical Probe in Chronobiology and GPCR Research
Authored by: A Senior Application Scientist
Introduction: Unveiling a Novel Modulator of Biological Clocks
In the intricate field of chronobiology, chemical probes serve as indispensable tools for dissecting the molecular machinery of circadian rhythms.[1] These small molecules offer reversible and tunable control, enabling researchers to probe complex biological systems with a precision that genetic methods alone cannot always provide.[2] This guide introduces This compound , a chiral N-acetylated D-tryptophan derivative, as a promising chemical probe.
Structurally analogous to the neurohormone melatonin (N-acetyl-5-methoxytryptamine), this compound is hypothesized to interact with melatonin receptors, MT₁ and MT₂, which are critical G protein-coupled receptors (GPCRs) for synchronizing circadian rhythms.[3][4] The subtle yet significant structural differences—the 6-methoxy substitution on the indole ring and the (R)-propanoic acid side chain—suggest the potential for novel selectivity and pharmacological properties. This document provides a comprehensive framework for utilizing this compound to investigate melatonin receptor signaling and modulate cellular circadian clocks, empowering researchers in basic science and drug development.
Physicochemical Properties and Handling
A thorough understanding of a chemical probe's properties is fundamental to its effective application.
| Property | Value | Source |
| IUPAC Name | (2R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid | - |
| Synonyms | N-Acetyl-6-methoxy-D-tryptophan | [5] |
| CAS Number | 92256-74-1 | [5] |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [5] |
| Molecular Weight | 276.29 g/mol | [5] |
| Appearance | White to off-white powder | [6] |
| Storage | Store at 2-8°C, desiccated | [5][6] |
Stock Solution Preparation: For in vitro assays, prepare a 10 mM stock solution in DMSO. Sonication may be required to ensure complete dissolution. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Application I: Probing Melatonin Receptor (MT₁/MT₂) Signaling
The primary hypothesis is that this compound acts on MT₁ and/or MT₂ receptors. These Gᵢ-coupled receptors play a pivotal role in translating the melatonin signal into cellular responses, primarily through the inhibition of adenylyl cyclase and subsequent reduction of cyclic AMP (cAMP) levels.[7] The following protocols are designed to first confirm physical interaction with the receptors and then characterize the functional consequence of that interaction.
Melatonin Receptor Signaling Pathway
The diagram below illustrates the canonical signaling pathway for MT₁ and MT₂ receptors, which are the primary targets for this chemical probe.
Caption: Canonical Gᵢ-coupled signaling pathway for melatonin receptors MT₁ and MT₂.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the probe for human MT₁ and MT₂ receptors.
Principle: This assay measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand (2-[¹²⁵I]-iodomelatonin) for binding to the receptor. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ).
Materials:
-
HEK293 or CHO cell membranes stably expressing human MT₁ or MT₂ receptors.
-
2-[¹²⁵I]-iodomelatonin (specific activity ~2200 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test Compound: this compound.
-
Positive Control: Melatonin.
-
96-well filter plates (GF/C filters).
-
Scintillation fluid and gamma counter.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound and melatonin in binding buffer (e.g., from 1 pM to 100 µM).
-
Reaction Setup: In a 96-well plate, add in order:
-
50 µL of binding buffer for total binding, or 50 µL of 10 µM melatonin for non-specific binding (NSB).
-
50 µL of the test compound dilution or vehicle (for total and NSB wells).
-
50 µL of 2-[¹²⁵I]-iodomelatonin diluted in binding buffer to a final concentration of ~50 pM.
-
50 µL of cell membrane preparation (5-20 µg protein per well).
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C with gentle agitation.
-
Harvesting: Rapidly filter the reaction mixture through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation fluid to each well, and count the bound radioactivity using a gamma counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: cAMP Functional Assay
Objective: To determine the functional activity (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ) of the probe as an agonist, antagonist, or inverse agonist.
Principle: MT₁ and MT₂ receptors are Gᵢ-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the compound's ability to modulate cAMP levels, typically after stimulating its production with forskolin.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human MT₁ or MT₂ receptors.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Forskolin.
-
Test Compound and Melatonin.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA).
Step-by-Step Methodology:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and grow to 80-90% confluency.
-
Agonist Mode:
-
Starve cells in serum-free media for 2-4 hours.
-
Pre-incubate cells with serial dilutions of the test compound or melatonin for 15 minutes.
-
Add forskolin (1-5 µM final concentration) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Starve cells as above.
-
Pre-incubate cells with serial dilutions of the test compound for 15 minutes.
-
Add an EC₈₀ concentration of melatonin to all wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement: Stop the reaction by lysing the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit.
Data Interpretation:
| Assay Mode | Result | Interpretation |
| Agonist | Dose-dependent decrease in forskolin-stimulated cAMP. | Agonist (full or partial, based on Eₘₐₓ vs. melatonin) |
| Agonist | No change in forskolin-stimulated cAMP. | Neutral Antagonist or no functional activity. |
| Agonist | Dose-dependent increase in basal cAMP (run without forskolin). | Inverse Agonist .[4] |
| Antagonist | Dose-dependent reversal of the melatonin-induced decrease in cAMP. | Antagonist . |
Application II: Modulating Cellular Circadian Rhythms
A key application for a melatonin receptor modulator is to directly assess its impact on the core cellular clock. This is achieved using cell lines containing a circadian reporter, where the expression of a core clock gene drives a luminescent enzyme.[2]
Workflow for Cellular Circadian Rhythm Assay
The diagram below outlines the experimental workflow for testing the effect of the chemical probe on cellular circadian rhythms.
Caption: Experimental workflow for analyzing circadian rhythm modulation.
Protocol 3: Real-Time Bioluminescence Assay for Circadian Period
Objective: To measure the effect of the probe on the period length of the core molecular clock in a human cell line.
Principle: U2OS (human osteosarcoma) cells are a robust model for circadian rhythm studies.[2] When engineered with a reporter like Bmal1-dLuc, the rhythmic transcription of the Bmal1 gene produces rhythmic light output. A chemical probe that interacts with the clock machinery will alter the period of these oscillations.
Materials:
-
U2OS cell line stably expressing a circadian reporter (e.g., Bmal1-dLuc or Per2-Luc).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Synchronization Agent: Dexamethasone.
-
Recording Medium: DMEM without phenol red, supplemented with 10% FBS, 1% Pen-Strep, 10 mM HEPES, and 0.1 mM D-luciferin.
-
Test Compound.
-
35-mm culture dishes.
-
A luminometer or an automated plate reader capable of long-term live-cell luminescence recording at 37°C.
Step-by-Step Methodology:
-
Cell Plating: Plate U2OS reporter cells in 35-mm dishes and grow until confluent.
-
Synchronization: Replace the culture medium with medium containing 100 nM dexamethasone. Incubate for 2 hours at 37°C. This step synchronizes the clocks of all cells in the dish.
-
Treatment: After 2 hours, remove the synchronization medium and replace it with 2 mL of pre-warmed Recording Medium containing the desired final concentration of the test compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO).
-
Recording: Immediately seal the dishes with sterile grease and a glass coverslip. Place the dishes into the luminometer and record luminescence counts at 10-minute intervals for at least 3-5 days.
-
Data Analysis:
-
Raw luminescence data will typically show a decaying baseline. Remove this trend by subtracting a 24-hour moving average from the raw data.
-
Analyze the detrended data using software (e.g., ChronoStar or BioDare2) to calculate the period, amplitude, and phase of the rhythm for each condition.
-
Plot the change in period length as a function of the test compound concentration to determine dose-dependency.
-
Expected Outcome: Melatonin receptor agonists are known to cause phase shifts and can influence the period of circadian rhythms. A potent agonist is expected to alter the timing of the cellular clock in a dose-dependent manner. This assay provides direct physiological validation of the probe's activity on the core timekeeping mechanism.
Conclusion and Future Perspectives
This compound represents a valuable chemical probe for exploring the pharmacology of melatonin receptors and the regulation of circadian rhythms. The protocols detailed herein provide a robust pipeline for its characterization, from target binding and functional signaling to its effect on the cellular clock.
Successful characterization may reveal a probe with unique selectivity for MT₁ or MT₂, or novel properties as a partial agonist or biased agonist. Such a tool would be highly valuable for disentangling the specific physiological roles of each melatonin receptor subtype.[4] Further studies could involve its use in animal models to investigate effects on sleep, jet lag, and metabolic disorders, paving the way for new therapeutic strategies targeting the circadian system.[8][9]
References
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Hirota, T., & Kay, S. A. (2010). High-Throughput Chemical Screen Identifies a Novel Potent Modulator of Cellular Circadian Rhythms and Reveals CKIα as a Clock Regulatory Kinase. PLOS Biology. Available from: [Link]
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Stein, R. M., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife. Available from: [Link]
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R&D World. (2014). Scientists uncover new compounds that could affect circadian rhythm. R&D World. Available from: [Link]
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An, K., & Hong, C. I. (2020). Chemical modulation of circadian rhythms and assessment of cellular behavior via indirubin and derivatives. Methods in Enzymology. Available from: [Link]
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Stein, R. M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature. Available from: [Link]
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Legros, C., et al. (2017). Design and validation of the first cell-impermeant melatonin receptor agonist. British Journal of Pharmacology. Available from: [Link]
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Uchikawa, O., et al. (2021). Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist. Journal of Medicinal Chemistry. Available from: [Link]
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Illuminating Cellular Processes: (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid as a Novel Fluorescent Probe for Microscopy
Introduction: Beyond Green Fluorescent Protein — The Rise of Fluorescent Amino Acids
For decades, the visualization of cellular machinery has been dominated by genetically encoded reporters, most notably Green Fluorescent Protein (GFP) and its spectral variants. While transformative, these large protein tags (typically >25 kDa) can sterically hinder the function and localization of smaller proteins of interest[1]. An emerging, powerful alternative lies in the use of fluorescent non-canonical amino acids (ncAAs). These molecules are close structural analogues of natural amino acids and can be incorporated into proteins during cellular synthesis, offering a minimally perturbative label for high-resolution imaging[1][2].
This application note introduces (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid , a derivative of N-acetyl-tryptophan, as a promising fluorescent probe for live-cell imaging. Its intrinsic fluorescence, derived from the 6-methoxyindole side chain, provides a sensitive tool for researchers to study protein dynamics, localization, and cellular microenvironments.
Principle of Operation: An Environmentally Sensitive Fluorophore
The utility of this compound, hereafter referred to as N-Ac-6-MeO-Trp, stems from the inherent fluorescence of its indole ring, a property it shares with the natural amino acid tryptophan. Tryptophan's fluorescence is exquisitely sensitive to its local environment; changes in solvent polarity, for instance, can lead to significant shifts in its emission spectrum[3][4][5]. This solvatochromism is a key feature, allowing the probe to report on the polarity of its surroundings, such as the hydrophobic core of a protein versus the aqueous cytoplasm.
The introduction of a methoxy group at the 6-position of the indole ring is a strategic chemical modification. Electron-donating groups like methoxy are known to modulate the electronic properties of aromatic systems, which can lead to more favorable photophysical characteristics for microscopy compared to native tryptophan. These improvements often include:
-
A Red-Shifted Emission Spectrum: Shifting the emission to longer wavelengths helps to reduce background autofluorescence from endogenous cellular components (like NADH), thereby improving the signal-to-noise ratio[5].
-
Increased Stokes Shift: A larger separation between the excitation and emission maxima minimizes spectral overlap and simplifies filter selection in fluorescence microscopy.
-
Enhanced Quantum Yield: A higher quantum yield results in a brighter signal, allowing for lower excitation power and reducing phototoxicity during live-cell imaging.
While a full photophysical characterization of N-Ac-6-MeO-Trp is ongoing, studies on related 6-methoxyindole and 6-methoxyquinoline structures demonstrate their potential as robust fluorophores with desirable spectral properties for biological applications[6][7].
Photophysical Properties
The core fluorophore of N-Ac-6-MeO-Trp is the 6-methoxyindole group. Based on the known properties of tryptophan and the influence of methoxy substituents on indole derivatives, the following table summarizes the expected and known photophysical characteristics.
| Property | Tryptophan (in water) | Expected N-Ac-6-MeO-Trp | Rationale & References |
| Excitation Maximum (λex) | ~280 nm | ~285-295 nm | The methoxy group is expected to cause a slight bathochromic (red) shift in the absorption spectrum.[3][6] |
| Emission Maximum (λem) | ~350 nm | ~360-380 nm | A red-shift in emission is anticipated due to the electron-donating nature of the methoxy group, stabilizing the excited state.[5][6] |
| Quantum Yield (Φ) | ~0.12 | Potentially Higher | Methoxy substitution in similar aromatic systems can enhance quantum yield. |
| Stokes Shift | ~70 nm | > 75 nm | The anticipated red-shifts in both excitation and emission should result in a larger Stokes shift. |
| Excited State Lifetime (τ) | ~2.6 ns | 6.7 - 6.8 ns | Measured for syn and anti conformers of 6-methoxyindole in a supersonic jet.[6] |
Biological Applications and Context
N-Ac-6-MeO-Trp can be utilized in fluorescence microscopy through several distinct mechanisms, each offering unique insights into cellular biology.
General Proteome Labeling:
By supplementing cell culture media with N-Ac-6-MeO-Trp, it can be taken up by cells and incorporated into newly synthesized proteins in place of endogenous tryptophan. This allows for the visualization of global protein synthesis and turnover. The N-acetyl group may enhance proteolytic stability and influence cellular uptake[8][9].
Site-Specific Protein Labeling via Genetic Code Expansion:
For studying a specific protein of interest, N-Ac-6-MeO-Trp can be used in conjunction with genetic code expansion technologies[2][10]. This powerful technique involves engineering a cell line to express an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes a unique codon (e.g., the amber stop codon, UAG) and incorporates N-Ac-6-MeO-Trp at that site during translation. This provides a means to label a single protein with high precision.
Probing Protein-Lipid Interactions:
The indole side chain of tryptophan is known to act as a membrane anchor for proteins. The fluorescence of N-Ac-6-MeO-Trp incorporated into a protein can be used to monitor its partitioning into cellular membranes, with changes in emission wavelength indicating the polarity of the lipid environment[10].
Experimental Protocols
The following protocols provide a general framework for using N-Ac-6-MeO-Trp in live-cell fluorescence microscopy. Optimization will be required for specific cell types and experimental goals.
Protocol 1: General Labeling of Newly Synthesized Proteins
This protocol is designed for monitoring global protein synthesis.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tryptophan-free culture medium
-
N-Ac-6-MeO-Trp stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Phenol red-free imaging medium
-
Fluorescence microscope with DAPI/UV filter set
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips appropriate for microscopy. Culture until they reach 50-70% confluency.
-
Amino Acid Starvation (Optional but Recommended): To enhance incorporation, gently wash the cells twice with pre-warmed PBS. Replace the complete medium with tryptophan-free medium and incubate for 1-2 hours.
-
Labeling: Add N-Ac-6-MeO-Trp to the tryptophan-free medium to a final concentration of 1-5 mM. Incubate for 2-6 hours. Note: The optimal concentration and incubation time should be determined empirically to balance labeling efficiency and potential toxicity.
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unincorporated probe.
-
Imaging: Replace the PBS with phenol red-free imaging medium. Image the cells on a fluorescence microscope using an excitation wavelength of ~290 nm and collecting emission between ~360-400 nm.
Protocol 2: Site-Specific Labeling (Assumes Stable Cell Line)
This protocol is for imaging a specific protein of interest in a cell line stably expressing the orthogonal synthetase/tRNA pair.
Materials:
-
Engineered mammalian cell line
-
Plasmid encoding the protein of interest with an in-frame amber codon (UAG) at the desired labeling site
-
Transfection reagent
-
Complete cell culture medium
-
N-Ac-6-MeO-Trp stock solution (100 mM in DMSO)
-
PBS and phenol red-free imaging medium
-
Fluorescence microscope
Procedure:
-
Transfection: Transfect the engineered cells with the plasmid encoding your protein of interest using a suitable transfection reagent according to the manufacturer's protocol.
-
Probe Addition: 4-6 hours post-transfection, replace the medium with fresh complete medium containing N-Ac-6-MeO-Trp at a final concentration of 0.5-2 mM.
-
Expression: Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the fluorescent amino acid.
-
Washing and Imaging: Wash the cells three times with pre-warmed PBS and add phenol red-free imaging medium. Image the cells as described in Protocol 1, Step 6. Co-localization with other fluorescent markers can be performed to determine the subcellular localization of your protein.
Trustworthiness and Validation
To ensure the observed fluorescence is specific to the incorporation of N-Ac-6-MeO-Trp, the following controls are essential:
-
No Probe Control: Perform the entire protocol without adding N-Ac-6-MeO-Trp. This will account for cellular autofluorescence.
-
Competition Control: For general labeling, co-incubate with an excess of natural tryptophan. This should significantly reduce the fluorescence signal, demonstrating that incorporation is mediated by the cell's natural translation machinery.
-
No Synthetase/tRNA Control: For site-specific labeling, transfect the protein of interest plasmid into the parental cell line that does not contain the orthogonal machinery. No specific fluorescence should be observed, confirming that incorporation is dependent on the engineered system.
Conclusion and Future Outlook
This compound represents a valuable addition to the molecular imaging toolkit. As a small, environmentally sensitive fluorescent amino acid, it enables the study of protein dynamics and localization with minimal perturbation. Its anticipated favorable photophysical properties, including a red-shifted emission spectrum, make it particularly well-suited for live-cell imaging applications. Future work will focus on a detailed characterization of its spectral properties in various solvents and cellular compartments, as well as its application in super-resolution microscopy techniques to push the boundaries of biological imaging.
References
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Jones, C. M., Robkis, D. M., Venkatesh, Y., Mihaila, T. S., & Petersson, E. J. (2021). Improved fluorescent amino acids for cellular imaging. Chemical Science. Available at: [Link]
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Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764-4806. Available at: [Link]
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Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487. Available at: [Link]
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Alves, I. D., Salgado, G. F., & Henriques, S. T. (2015). The role of tryptophans on the cellular uptake and membrane interaction of arginine-rich cell penetrating peptides. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1848(3), 798-807. Available at: [Link]
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Pore, D., Sriraman, A., Rajpurohit, S., Kumar, A., & Uversky, V. N. (2021). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. ACS Applied Materials & Interfaces. Available at: [Link]
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Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences. Available at: [Link]
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Schmitt, M., Böhm, M., Gessner, C., & Kleinermanns, K. (2013). Position matters: High resolution spectroscopy of 6-methoxyindole. The Journal of Chemical Physics, 138(2), 024308. Available at: [Link]
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MyScope. Live-cell Imaging - Light & Fluorescence Microscopy. Available at: [Link]
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Bio-protocol. (2021). In-Cell Synthesis of N ε -acetyl-L-lysine for Facile Protein Acetylation. Available at: [Link]
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Walker, M. S., & Szostak, J. W. (1975). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry. Available at: [Link]
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Evident Scientific. Solvent Effects on Fluorescence Emission. Available at: [Link]
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Swaminathan, M., & Dogra, S. K. (1983). Electronic absorption and fluorescence spectral characteristics and prototropic reactions of some hydroxy and methoxy derivatives of 2-phenylbenzothiazole. Journal of Photochemistry. Available at: [Link]
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Oregon Medical Laser Center. Tryptophan. Available at: [Link]
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Edinburgh Instruments. (2019). Tryptophan Fluorescence as a Research and Diagnostics Tool. Available at: [Link]
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FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. (2020). YouTube. Available at: [Link]
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Yang, H., Wu, G., & Zhang, G. (2012). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. Atlantis Press. Available at: [Link]
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ResearchGate. What is the explanation for the increase fluorescence intensity with increase dipole moment of different solvents?. Available at: [Link]
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ResearchGate. Typical excitation and emission spectra of tryptophan show that the UV.... Available at: [Link]
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MDPI. (2019). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules. Available at: [Link]
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Sun, M., & Song, P. S. (1977). Solvent effects on the fluorescent states of indole derivatives—dipole moments. Photochemistry and Photobiology. Available at: [Link]
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Spadoni, G., Balsamini, C., Bedini, A., Diamantini, G., & Tarzia, G. (1997). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of medicinal chemistry. Available at: [Link]
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ResearchGate. Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. Available at: [Link]
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Application Notes & Protocols: Characterizing the Bioactivity of Novel Tryptophan Derivatives Using (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid as a Model Compound
Abstract: This document provides a comprehensive framework for the initial characterization of novel tryptophan derivatives, using (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, also known as N-acetyl-6-methoxy-D-tryptophan, as a case study. Given the therapeutic importance of structurally related molecules like melatonin and the stereospecific neuroprotective effects of N-acetyl-L-tryptophan[1], a systematic approach to elucidating the bioactivity of new analogs is critical. We present a tiered strategy of cell-based assays designed to probe for melatonin receptor modulation, effects on neuronal health, and general cytotoxic or anti-proliferative activity. These protocols are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust methodology to profile novel chemical entities.
Introduction and Scientific Rationale
The indolepropanoic acid scaffold is a privileged structure in chemical biology, forming the core of essential biomolecules and therapeutics. Tryptophan and its metabolites are integral to neurotransmission, immune regulation, and circadian rhythm control[2][3]. Two key examples that inform the investigative strategy for N-acetyl-6-methoxy-D-tryptophan are:
-
Melatonin (N-acetyl-5-methoxytryptamine): A neurohormone that is structurally analogous to our target compound. It is the primary endogenous agonist for melatonin receptors MT1 and MT2, G-protein coupled receptors (GPCRs) that regulate sleep, circadian rhythms, and have roles in mood disorders and cancer[4][5]. The core N-acetyl and methoxy-indole motifs suggest that N-acetyl-6-methoxy-D-tryptophan should be evaluated for activity at these receptors.
-
N-acetyl-L-tryptophan (L-NAT): The L-enantiomer of a close analog to our compound of interest. L-NAT has demonstrated significant neuroprotective and radioprotective properties[6][7]. Mechanistically, it has been shown to inhibit mitochondrial cytochrome c release and antagonize the neurokinin-1 receptor (NK-1R)[1]. Critically, the same study found that N-acetyl-D-tryptophan had no protective effect in their neuronal cell death models, highlighting the importance of stereochemistry and necessitating a thorough evaluation of the D-isomer's effects on neuronal health, even if the expected outcome is inactivity in this specific pathway[1].
Therefore, the logical first step in characterizing this compound is to investigate its potential as a modulator of melatonin receptors. Subsequently, its effects on neuronal cell viability and general cell proliferation must be assessed to build a comprehensive activity profile.
Tier 1 Investigation: Melatonin Receptor (MT1/MT2) Activity
The primary hypothesis is that the compound may interact with melatonin receptors due to its structural similarity to melatonin. The most direct method to test this is a functional cell-based assay that measures the downstream signaling of MT1 and MT2 activation. These receptors primarily couple to the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[8].
Signaling Pathway Overview
Caption: Melatonin Receptor (MT1/MT2) Gαi Signaling Pathway.
Experimental Protocol 1: cAMP Measurement in MT1/MT2-Expressing Cells
This protocol measures changes in intracellular cAMP levels to determine if the test compound is an agonist or antagonist.
Materials:
-
CHO-K1 cells stably expressing human MT1 or MT2 (e.g., from Revvity, Cat. No. ES-620-C)[9].
-
Assay medium: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO.
-
Reference Agonist: Melatonin, prepared as a 10 mM stock in DMSO.
-
Forskolin: Adenylyl cyclase activator, for antagonist mode.
-
cAMP Assay Kit (e.g., Cisbio HTRF cAMP dynamic 2 or similar).
-
White, solid-bottom 384-well plates.
Procedure:
-
Cell Preparation:
-
Culture MT1- or MT2-expressing CHO-K1 cells according to the supplier's protocol.
-
On the day of the assay, harvest cells and resuspend in assay medium to a density of 2,500 cells/5 µL.
-
-
Agonist Mode Assay:
-
Dispense 5 µL of cell suspension into each well of a 384-well plate.
-
Prepare a serial dilution of the test compound and melatonin (e.g., 11-point, 1:3 dilution starting from 10 µM final concentration) in assay medium.
-
Add 5 µL of the compound dilutions to the appropriate wells. For control wells, add 5 µL of assay medium with 0.1% DMSO.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with the test compound for 15 minutes as described above.
-
Prepare melatonin at its EC₈₀ concentration (determined from the agonist mode assay).
-
Add 5 µL of EC₈₀ melatonin to the wells.
-
Incubate for an additional 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following incubation, add the cAMP detection reagents according to the manufacturer's protocol (typically 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP-cryptate).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
Data Analysis and Expected Results
| Parameter | Description |
| EC₅₀ (Agonist) | The concentration of compound that produces 50% of the maximal inhibitory effect on cAMP production. |
| IC₅₀ (Antagonist) | The concentration of compound that inhibits 50% of the response induced by an EC₈₀ concentration of melatonin. |
| Eₘₐₓ | The maximum response observed, typically expressed as a percentage relative to melatonin. |
-
Agonist Activity: A dose-dependent decrease in cAMP levels indicates agonist activity. The potency (EC₅₀) and efficacy (Eₘₐₓ) should be compared to melatonin.
-
Antagonist Activity: A dose-dependent reversal of the melatonin-induced cAMP decrease indicates antagonist activity.
-
No Activity: No significant change in cAMP levels in either mode.
Tier 2 Investigation: Neuronal Health and General Cytotoxicity
Based on the established stereospecific neuroprotective activity of L-NAT, it is imperative to assess the D-isomer for any effects on neuronal cell viability, either protective or toxic. Additionally, a general proliferation assay provides a baseline understanding of the compound's impact on cell division.
Experimental Workflow
Caption: General workflow for viability and proliferation assays.
Experimental Protocol 2: Neuronal Viability and Neuroprotection Assay (MTT)
Objective: To determine if the compound is cytotoxic to neuronal cells or can protect them from oxidative stress.
Materials:
-
SH-SY5Y human neuroblastoma cell line.
-
Culture Medium: DMEM/F12 with 10% FBS.
-
Test Compound and Vehicle Control (0.1% DMSO).
-
Stressor: Hydrogen peroxide (H₂O₂), 30% solution.
-
MTT Reagent: 5 mg/mL in PBS.
-
Solubilization Buffer: DMSO or 0.01 M HCl in isopropanol.
-
96-well clear-bottom plates.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Cytotoxicity: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., 0.1 to 100 µM).
-
Neuroprotection: Pre-treat cells with serial dilutions of the test compound for 2 hours. Then, add H₂O₂ to a final concentration that induces ~50% cell death (e.g., 200 µM, must be optimized) and incubate for 24 hours.
-
-
MTT Assay:
-
After the 24-hour incubation, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure absorbance at 570 nm.
-
Experimental Protocol 3: General Cell Proliferation Assay (Crystal Violet)
Objective: To assess the compound's long-term effect on cell proliferation.
Materials:
-
HeLa or another rapidly dividing cell line.
-
Culture Medium and 96-well plates.
-
Test Compound.
-
Crystal Violet Solution: 0.5% (w/v) in 25% methanol.
-
Acetic Acid Solution: 10% (v/v) in water.
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a low density (e.g., 2,000 cells/well).
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate for 72 hours.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and stain with 50 µL of Crystal Violet solution for 20 minutes.
-
Wash extensively with water and allow the plate to dry.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid to each well to solubilize the dye.
-
Measure absorbance at 590 nm.
-
Data Analysis and Interpretation
| Assay | Parameter | Interpretation |
| MTT (Cytotoxicity) | IC₅₀ | The concentration causing a 50% reduction in cell viability. A low IC₅₀ indicates cytotoxicity. |
| MTT (Protection) | % Rescue | The percentage of cell viability recovered by the compound in the presence of H₂O₂ compared to the H₂O₂-only control. Significant rescue suggests neuroprotective effects. |
| Crystal Violet | GI₅₀ | The concentration causing a 50% reduction in cell proliferation (Growth Inhibition). A low GI₅₀ indicates anti-proliferative activity. |
-
Interpretation: Results should be cross-referenced. For example, a compound might show no acute toxicity at 24 hours (MTT) but inhibit proliferation over 72 hours (Crystal Violet), suggesting a cytostatic rather than cytotoxic effect. Based on prior art, the most probable outcome for the neuronal assay is a lack of protective effect[1].
Summary and Path Forward
This application note outlines a logical, tiered approach to characterize the bioactivity of this compound. By first probing the most likely target based on structural analogy (melatonin receptors) and then broadening the investigation to include neuronal health and general proliferation, researchers can efficiently build a comprehensive profile of this novel compound. Positive "hits" in any of these primary assays would warrant further investigation, such as receptor binding assays, assessment of downstream signaling pathways (e.g., ERK phosphorylation), or screening against a broader panel of cell lines. This systematic methodology ensures scientific rigor and provides a solid foundation for further drug discovery and development efforts.
References
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Kumar, R., et al. (2024). N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition. International Journal of Radiation Biology, 101(7):1-26. [Link]
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Wikipedia. Tryptophan. [Link]
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Wikipedia. 5-Methoxytryptamine. [Link]
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Wang, X., et al. (2015). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. Journal of Neurochemistry, 135(3):605-17. [Link]
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Sadek, M. M., et al. (2018). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. Bioorganic & Medicinal Chemistry, 26(10), 2849-2861. [Link]
- Heidelberger, C., et al. Synthesis of (s)-6-hydroxytryptophan and derivatives thereof.
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Ye, D., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e53779. [Link]
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Joshi, A., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. [Link]
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Szafarz, M., et al. (2024). The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment: Melatonin, Tasimelteon, Ramelteon, Agomelatine, and Selected Herbs. MDPI. [Link]
- Lin, H., et al. 5-methoxytryptophan and its derivatives and uses thereof.
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D'Este, F., et al. (2014). Convenient synthesis of 7 ′ and 6 ′-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. ResearchGate. [Link]
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Danial, M., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(12), 3551-3561. [Link]
-
Cecon, E., et al. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 175(16), 3263-3280. [Link]
-
ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. [Link]
-
Oncolines B.V. (2024). Case study – Pharmacological models to assess the role of tryptophan-metabolizing enzymes in cancer. [Link]
-
Patil, S., et al. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. PubMed. [Link]
-
Kumar, R., et al. (2023). N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction. Journal of Biochemical and Molecular Toxicology, 37(11), e23539. [Link]
-
Ye, D., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife. [Link]
-
Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]
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Sztanke, K., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. [Link]
- Gilla, G., et al. Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
-
Lorrain, D. S., et al. (2009). Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. Journal of Pharmacology and Experimental Therapeutics, 331(3), 1042-50. [Link]
-
Sadek, M. M., et al. (2018). Improved synthesis of 4-/6-substituted 2-carboxy-1H- indole-3-propionic acid derivatives and structure-activity relationships as GPR17 agonists. ResearchGate. [Link]
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Application Notes & Protocols: (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid for Enzyme Inhibition Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, a derivative of D-tryptophan, in enzyme inhibition studies. We detail the compound's profile, outline robust protocols for determining inhibitory potency (IC50) and mechanism of action, and provide insights into data interpretation and troubleshooting. The methodologies are designed to be self-validating through the inclusion of appropriate controls, ensuring high-quality, reproducible data.
Introduction and Compound Profile
This compound, also known as N-acetyl-6-methoxy-D-tryptophan, is a chiral amino acid derivative. Its core structure, an indole ring, is a privileged scaffold in medicinal chemistry, found in numerous bioactive molecules and pharmaceuticals. Tryptophan and its metabolites are crucial in various physiological processes, and their metabolic pathways are regulated by several key enzymes.[1][2] One such family of enzymes is the Indoleamine 2,3-dioxygenases (IDO1 and IDO2), heme-containing enzymes that catalyze the initial and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[1][3][4][5]
Overexpression of IDO1 is a known mechanism of immune escape in cancer, as the depletion of tryptophan and accumulation of its metabolites suppress T-cell function.[1][5] Consequently, inhibitors of IDO1 are of significant interest as potential immunotherapeutic agents.[3][4] Given the structural similarity of N-acetyl-6-methoxy-D-tryptophan to the natural substrate (L-tryptophan), it is a prime candidate for investigation as an inhibitor of IDO1 or other tryptophan-metabolizing enzymes.
Compound Properties Summary:
| Property | Value | Source |
| IUPAC Name | (2R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid | N/A |
| Synonyms | N-acetyl-6-methoxy-D-tryptophan | N/A |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [6] |
| Molecular Weight | 276.29 g/mol | [6] |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers at appropriate pH | Assumed |
Principles of Enzyme Inhibition Analysis
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7][8][9][10]
Understanding the mechanism of inhibition is crucial for drug development. The primary reversible inhibition mechanisms are:
-
Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[11]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site, a location other than the active site. This reduces the Vmax but does not affect the Km.[11][12]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[11][12][13]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Vmax and Km.[11][12]
These mechanisms can be elucidated by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using a Lineweaver-Burk (double reciprocal) plot.[12][14][15][16][17]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions and Handling
Causality: Proper preparation and storage of the inhibitor are critical for experimental consistency. Dimethyl sulfoxide (DMSO) is commonly used for initial solubilization due to its ability to dissolve a wide range of organic compounds. Subsequent dilutions in assay buffer minimize DMSO concentration in the final reaction, as high concentrations can inhibit enzyme activity.
-
Compound Weighing: Accurately weigh out a precise amount of this compound using an analytical balance.
-
Stock Solution Preparation: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Intermediate Dilutions: On the day of the experiment, prepare intermediate dilutions from the stock solution using the appropriate assay buffer. This step is crucial for creating the final concentrations for the assay plate and ensuring the final DMSO concentration is low and consistent across all wells (typically ≤1%).
Protocol 2: IC50 Determination Assay
Self-Validation: This protocol incorporates essential controls to validate the results. The "No Inhibitor" control represents 100% enzyme activity, while the "No Enzyme" control accounts for any background signal. The "Vehicle Control" (containing only DMSO) ensures that the solvent does not affect enzyme activity at the concentration used.
Materials:
-
Purified target enzyme (e.g., human recombinant IDO1)
-
Enzyme substrate (e.g., L-Tryptophan)
-
Assay Buffer (optimized for the target enzyme)
-
This compound (Inhibitor)
-
96-well microplate (UV-transparent or opaque, depending on detection method)
-
Microplate reader
Procedure:
-
Assay Plate Preparation: Prepare a serial dilution of the inhibitor.
-
Add assay buffer to wells A2-A12 and B1-H12 of a 96-well plate.
-
Add a concentrated solution of the inhibitor to well A1 and perform a 1:2 or 1:3 serial dilution across the row to A10. Wells A11 and A12 will serve as controls.
-
-
Control Setup:
-
Vehicle Control (100% Activity): Add an equivalent volume of DMSO (at the same concentration as in the inhibitor wells) to well A11.
-
No Enzyme Control (0% Activity/Background): Add assay buffer instead of enzyme solution to well A12.
-
-
Enzyme Addition: Add a fixed concentration of the purified enzyme to all wells except the "No Enzyme" control (A12). The enzyme concentration should be chosen to yield a robust signal within the linear range of the assay.[18]
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells. The substrate concentration is typically set at or near its Km value for IC50 determination.[7][13]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation over time (kinetic mode) or after a fixed incubation period (endpoint mode). For IDO1, this could involve monitoring the formation of N-formylkynurenine by absorbance at 321 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the progress curve.
-
Normalize the rates by subtracting the background rate (from the "No Enzyme" control).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[7][8]
-
IC50 Determination Workflow
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Protocol 3: Mechanism of Action (MoA) Studies
Causality: To determine the inhibition mechanism, the kinetics must be analyzed under varying conditions for both the substrate and the inhibitor. By systematically changing the concentration of one while keeping the other constant, we can observe characteristic changes in Km and Vmax that reveal the mode of binding.
-
Experimental Setup: The experiment is set up as a matrix. You will run multiple substrate titrations, one for each fixed concentration of the inhibitor.
-
Choose a range of inhibitor concentrations based on the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, perform a full substrate titration curve (e.g., 8-10 substrate concentrations ranging from 0.1 x Km to 10 x Km).
-
-
Assay Procedure: Follow the general steps outlined in Protocol 2 (Enzyme Addition, Pre-incubation, Reaction Initiation, Kinetic Measurement).
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction velocity (V) versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Km (Km,app) and apparent Vmax (Vmax,app).
-
Generate a Lineweaver-Burk plot by plotting 1/V versus 1/[S] for each inhibitor concentration.[12][14][15] This linearizes the Michaelis-Menten relationship, making it easier to visualize the effects on Km and Vmax.[14][16][17]
-
Analyze the plot:
-
Competitive: Lines intersect on the y-axis (1/Vmax is unchanged).
-
Non-competitive: Lines intersect on the x-axis (-1/Km is unchanged).
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant (off-axis).
-
-
Enzyme Inhibition Mechanisms
Caption: Simplified schematic of reversible enzyme inhibition mechanisms.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Recommended Action |
| No inhibition observed | Compound is inactive at tested concentrations. | Test at higher concentrations; confirm compound integrity via analytical methods (LC-MS, NMR). |
| Compound is insoluble in assay buffer. | Check for precipitation; increase final DMSO % slightly (up to 2-5% if enzyme tolerates it); use a different solubilizing agent. | |
| High well-to-well variability | Pipetting errors; incomplete mixing. | Use calibrated pipettes; ensure thorough mixing after each addition; increase replicate number (n≥3). |
| Compound absorbs light at measurement wavelength. | Run a control plate with inhibitor but no enzyme/substrate to measure and subtract compound absorbance. | |
| IC50 curve has a very shallow or steep slope | Non-specific inhibition; compound aggregation. | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer; perform counter-screens. |
| Tight-binding inhibition.[13] | The assumption that [Inhibitor] >> [Enzyme] is violated. Use the Morrison equation for data fitting. |
Concluding Remarks
This compound represents a compelling candidate for the development of novel enzyme inhibitors, particularly for tryptophan-metabolizing enzymes like IDO1. The protocols detailed herein provide a robust framework for accurately determining its inhibitory potency and mechanism of action. Adherence to these methodologies, with careful attention to controls and data analysis, will yield reliable and reproducible results, paving the way for further investigation in drug discovery and development programs.
References
-
Proprep. (n.d.). How is the lineweaver and burk plot used in enzyme kinetics, and what does it reveal about enzyme activity? Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
-
Gao, Y., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 8, 77. Retrieved from [Link]
-
Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
Kozak, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]
-
Gerbeth, C., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society, 141(39), 15458-15471. Retrieved from [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
-
Patsnap. (2024). What are IDO2 inhibitors and how do they work? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Lineweaver-Burk Plot Explained. Retrieved from [Link]
-
Li, Y., et al. (2023). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 14, 1121118. Retrieved from [Link]
-
Li, G., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Dahal, U. P., et al. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 545, 35-41. Retrieved from [Link]
-
Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. Retrieved from [Link]
-
Atlas. (n.d.). Enzyme Inhibition lab protocol 2.pdf. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Chem-Impex. (n.d.). N-Acetyl-DL-tryptophan. Retrieved from [Link]
-
PubChem. (n.d.). N-acetyl-D-tryptophan. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for N-Acetyl-D-tryptophan (HMDB0255052). Retrieved from [Link]
-
PubChem. (n.d.). 2-acetamido-3-(1H-indol-3-yl)propanoic acid;ethane. Retrieved from [Link]
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The Untapped Potential of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic Acid in Neurobiology: A Guide for Researchers
Introduction: Scarcity of Data on a Potentially Key Molecule
(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, also known as N-acetyl-6-methoxy-R-tryptophan, is a chiral derivative of the essential amino acid tryptophan. While its L-enantiomer, N-acetyl-L-tryptophan (L-NAT), has garnered attention for its neuroprotective properties, there is a notable scarcity of research specifically investigating the (R)-isomer.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential neurobiological applications of this understudied molecule. By leveraging the existing knowledge of related tryptophan derivatives, we provide a framework of application notes and detailed protocols to facilitate the investigation of N-acetyl-6-methoxy-R-tryptophan's unique biological functions.
Hypothesized Mechanisms of Action
The neuroprotective effects of tryptophan derivatives are often attributed to their ability to modulate multiple pathological pathways implicated in neurodegenerative diseases.[1][2][3] Based on the known activities of related compounds like L-NAT, N-acetylcysteine (NAC), and melatonin, we can hypothesize several mechanisms through which N-acetyl-6-methoxy-R-tryptophan may exert its effects in the central nervous system.[4][5][6]
1. Antioxidant and Anti-inflammatory Pathways: A key mechanism of neuroprotection for many compounds is the mitigation of oxidative stress and neuroinflammation.[4][5] N-acetylated amino acids, such as NAC, are known to replenish glutathione, a major endogenous antioxidant.[4][5] It is plausible that N-acetyl-6-methoxy-R-tryptophan could act as a direct free radical scavenger or indirectly boost cellular antioxidant defenses. Furthermore, L-NAT has been shown to reduce the levels of pro-inflammatory cytokines like TNF-α and IL-6 in animal models of Alzheimer's disease.[2]
2. Modulation of Neurotransmitter Systems: As a tryptophan derivative, N-acetyl-6-methoxy-R-tryptophan may influence serotonergic and melatonergic pathways. Tryptophan is the metabolic precursor to serotonin, a neurotransmitter crucial for mood, cognition, and other physiological functions.[7][8] The 6-methoxy group is also a feature of melatonin (N-acetyl-5-methoxytryptamine), a hormone with well-documented neuroprotective and chronobiotic effects.[9][10]
3. Anti-apoptotic and Pro-survival Signaling: L-NAT has been demonstrated to inhibit mitochondrial-mediated apoptosis by preventing the release of cytochrome c and the activation of caspases in models of amyotrophic lateral sclerosis (ALS).[1] Investigating whether the (R)-isomer shares these anti-apoptotic properties would be a critical area of research.
Proposed Signaling Pathways
To visualize the potential interplay of these mechanisms, the following diagram illustrates a hypothesized signaling pathway for the neuroprotective effects of N-acetyl-6-methoxy-R-tryptophan.
Caption: Hypothesized signaling pathways for neuroprotection.
Application Notes and Experimental Protocols
Part 1: In Vitro Neuroprotection Assays
A crucial first step is to evaluate the neuroprotective potential of N-acetyl-6-methoxy-R-tryptophan in established in vitro models of neurodegeneration.[11][12][13][14]
Objective: To determine if the compound can protect neuronal cells from various neurotoxic insults.
Recommended Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A versatile cell line widely used for modeling neurodegenerative diseases like Parkinson's and Alzheimer's.[12]
-
Primary Cortical Neurons: Offer a more physiologically relevant model, though they are more challenging to culture.[12]
Neurotoxic Insults:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) can be used to induce oxidative stress, a common pathological feature in many neurodegenerative diseases.[11][15]
-
Excitotoxicity: Glutamate or NMDA can be used to model excitotoxic neuronal death, which is relevant to conditions like stroke and epilepsy.
-
Amyloid-beta (Aβ) peptides: To model Alzheimer's disease pathology.[2][14]
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13]
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well plates
-
Complete culture medium
-
This compound
-
Neurotoxic agent (e.g., H₂O₂, 6-OHDA, or Aβ oligomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with varying concentrations of N-acetyl-6-methoxy-R-tryptophan (e.g., 0.1, 1, 10, 100 µM) for 24 hours.
-
Induction of Neurotoxicity: Add the chosen neurotoxic agent (e.g., 100 µM H₂O₂ or 50 µM 6-OHDA) for an additional 24 hours. Include a vehicle control (no toxin) and a toxin-only group.[13]
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
| Treatment Group | Concentration (µM) | Expected Outcome (Relative Cell Viability) |
| Vehicle Control | - | 100% |
| Toxin Only | e.g., 100 µM H₂O₂ | Significant decrease (e.g., ~50%) |
| Compound + Toxin | 0.1 - 100 | Dose-dependent increase in viability compared to toxin only |
The DCFH-DA assay is a common method to quantify intracellular ROS levels.[11]
Materials:
-
Treated cells from a 6-well plate setup similar to Protocol 1
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
Procedure:
-
Following treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).
-
Quantify the relative ROS levels as a percentage of the control group.
Part 2: In Vivo Studies in Animal Models
Should in vitro studies yield promising results, the next logical step is to evaluate the efficacy of N-acetyl-6-methoxy-R-tryptophan in animal models of neurodegenerative diseases.
Objective: To assess the compound's ability to ameliorate behavioral deficits and neuropathological changes in vivo.
Recommended Animal Models:
-
MPTP or 6-OHDA Models of Parkinson's Disease: These neurotoxin-based models induce the loss of dopaminergic neurons and produce motor deficits characteristic of Parkinson's disease.[15][16][17][18]
-
Aβ-infusion or Transgenic Models of Alzheimer's Disease: These models replicate aspects of Alzheimer's pathology, including amyloid plaque deposition and cognitive impairment.[2][3]
This protocol provides a general guideline for administering the compound to mice. The exact dosage and route will need to be optimized based on pharmacokinetic studies.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline or PBS with a solubilizing agent like DMSO)
-
Mice (appropriate strain for the disease model)
-
Injection supplies (syringes, needles)
Procedure:
-
Compound Preparation: Dissolve the compound in the chosen vehicle to the desired stock concentration.
-
Dosing: Based on studies with related tryptophan derivatives, a starting dose range of 10-100 mg/kg could be explored.[7][8][19]
-
Administration Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common routes for systemic administration in mice.[7][19] Oral gavage is another option if oral bioavailability is established.
-
Frequency: Daily or every-other-day administration is a typical starting point.[19]
-
Behavioral and Histological Analysis: Following the treatment period, assess behavioral outcomes (e.g., Morris water maze for memory, rotarod for motor coordination) and perform post-mortem histological analysis of brain tissue (e.g., immunohistochemistry for neuronal markers, inflammatory markers, and pathological proteins).
| Parameter | Value/Range | Reference/Justification |
| Compound | (R)-N-acetyl-6-methoxy-tryptophan | - |
| Mouse Model | MPTP-induced Parkinson's model | Replicates dopaminergic neurodegeneration[18] |
| Dosage | 10-100 mg/kg | Based on similar tryptophan derivatives[7][8][19] |
| Administration Route | Intraperitoneal (i.p.) injection | Common and effective route for systemic delivery[7] |
| Vehicle | Sterile saline with <5% DMSO | Ensures solubility and minimizes toxicity |
| Frequency | Daily for 7-14 days | To achieve steady-state levels and observe effects |
| Purpose | Investigate neuroprotective effects on motor function and dopaminergic neuron survival | To validate in vitro findings in a living system |
Workflow for Investigating a Novel Neuroprotective Compound
Caption: A typical workflow for preclinical drug discovery.
Conclusion and Future Directions
While the direct evidence for the neurobiological applications of this compound is currently lacking, the data from its L-enantiomer and other related tryptophan derivatives provide a strong rationale for its investigation. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore its potential as a novel neuroprotective agent. Future studies should focus on elucidating its specific mechanisms of action, understanding its pharmacokinetic and pharmacodynamic properties, and determining its efficacy in a range of neurodegenerative disease models. The exploration of this understudied molecule could unveil a new class of therapeutics for debilitating neurological disorders.
References
- BenchChem. (2025). Application Notes and Protocols for Administration of Tryptophan Metabolites in In Vivo Mouse Models.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotective Studies of Vitexin.
- BenchChem. (2025). Application Notes and Protocols for Testing the Neuroprotective Effects of Compound 3d.
- InnoSer. (n.d.). In vitro neurology assays.
- Yilmaz, N., et al. (n.d.). The effect of repeated tryptophan administration on body weight, food intake, brain lipid peroxidation and serotonin immunoreactivity in mice. PubMed.
- Gibbons, J. L., et al. (1981). L-Tryptophan's effects on mouse killing, feeding, drinking, locomotion, and brain serotonin. Pharmacology Biochemistry and Behavior, 15(2), 201-206.
- Biomolecules & Therapeutics. (2025). MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson's Disease Mouse Model.
- Letra-Vilela, R., et al. (n.d.). Distinct roles of N-acetyl and 5-methoxy groups in the antiproliferative and neuroprotective effects of melatonin.
- Wang, X., et al. (2015). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. Journal of Neurochemistry, 135(1), 136-147.
- Letra-Vilela, R., et al. (2016).
- Frontiers in Aging Neuroscience. (n.d.). Chemically Induced Models of Parkinson's Disease: History and Perspectives for the Involvement of Ferroptosis.
- Satarker, S., et al. (n.d.). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. ACS Chemical Neuroscience.
- Mudgal, J., et al. (n.d.).
- Pereira, S. L., et al. (2023).
- MDPI. (n.d.).
- Tardiolo, G., et al. (n.d.). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. CNS & Neurological Disorders - Drug Targets.
- Ragusa, S., et al. (2024). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. International Journal of Molecular Sciences, 25(1), 589.
- Tardiolo, G., et al. (n.d.). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. PubMed.
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- 3. N-acetyl-L-tryptophan, a substance-P receptor antagonist attenuates aluminum-induced spatial memory deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of repeated tryptophan administration on body weight, food intake, brain lipid peroxidation and serotonin immunoreactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Preclinical Parkinson’s Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review | MDPI [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid as an Analytical Standard
Authored by: A Senior Application Scientist
Introduction
(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, also known as N-Acetyl-6-methoxy-D-tryptophan, is a chiral derivative of the amino acid tryptophan. Its unique structure, featuring a methoxy group on the indole ring and an acetylated amine in the D-configuration, makes it a valuable tool in various research and development settings. In analytical chemistry, the use of well-characterized standards is paramount for achieving accurate and reproducible results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as an analytical standard.
The stereochemistry of tryptophan and its derivatives is of critical importance, as different enantiomers can exhibit distinct biological activities and pharmacological effects. For instance, studies have shown that N-acetyl-l-tryptophan possesses neuroprotective properties, while the D-isomer does not show the same effect, highlighting the significance of stereospecificity.[1] Therefore, the use of enantiomerically pure standards, such as this compound, is essential for the accurate analysis and development of stereospecific drugs and biologics.
These application notes will detail protocols for the use of this compound as a standard in common analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation. The methodologies are grounded in established analytical principles and draw upon methods for related tryptophan derivatives.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an analytical standard is fundamental to method development and ensuring its proper handling and storage.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | N-Acetyl-6-methoxy-D-tryptophan | [2] |
| CAS Number | 92256-74-1 | [2] |
| Molecular Formula | C14H16N2O4 | [2] |
| Molecular Weight | 276.29 g/mol | [2] |
| Appearance | White to off-white powder | Inferred from related compounds[3] |
| Solubility | Soluble in methanol | Inferred from related compounds[3] |
| Storage | 4 °C, protected from light | [2] |
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a cornerstone technique for assessing the purity of an analytical standard and for quantifying its concentration (assay). For a chiral compound like this compound, both reversed-phase HPLC for overall purity and chiral HPLC for enantiomeric purity are critical.
Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis.
Protocol 1: Reversed-Phase HPLC for Purity Determination
This method is designed to separate the main compound from any non-chiral impurities.
Rationale for Experimental Choices:
-
Column: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like tryptophan derivatives.
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (formic acid) is used to ensure good peak shape and resolution. The acid suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peaks.
-
Detection: The indole ring of tryptophan derivatives exhibits strong UV absorbance around 280 nm, making this a suitable wavelength for detection.[4]
Step-by-Step Methodology:
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Sample Solution Preparation: Prepare the sample to be analyzed at a similar concentration in methanol.
-
HPLC System and Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the standard by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
-
Protocol 2: Chiral HPLC for Enantiomeric Purity
This method is crucial to confirm the enantiomeric purity of the standard, i.e., the absence of the (S)-enantiomer.
Rationale for Experimental Choices:
-
Chiral Stationary Phase (CSP): Cinchona alkaloid-based zwitterionic CSPs have been shown to be effective for the enantiomeric separation of tryptophan derivatives without derivatization.[5]
-
Mobile Phase: A mobile phase of methanol and water with additives like formic acid and diethylamine is often used with this type of column to achieve good separation.[5] These volatile additives also make the method compatible with mass spectrometry detection.[5]
Step-by-Step Methodology:
-
Standard Solution Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.
-
Racemic Standard (if available): Prepare a solution of the racemic mixture (N-Acetyl-6-methoxy-DL-tryptophan) to confirm the resolution of the two enantiomers.
-
HPLC System and Conditions:
-
Column: Chiral stationary phase (e.g., Cinchona alkaloid-based zwitterionic CSP), 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Methanol/Water (98:2, v/v) containing 50 mM formic acid and 40 mM diethylamine. (Note: Mobile phase composition may require optimization).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the (R)-enantiomer standard solution.
-
Calculate the enantiomeric purity by dividing the peak area of the (R)-enantiomer by the sum of the areas of both enantiomer peaks and multiplying by 100%.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS provides exceptional sensitivity and selectivity, making it the gold standard for quantifying low levels of analytes in complex matrices such as biological fluids.
Workflow for LC-MS/MS Analysis
Caption: General workflow for NMR analysis.
Protocol 4: Structural Confirmation by NMR
Rationale for Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can dissolve a wide range of organic molecules and its residual peak does not typically interfere with key signals. It also allows for the observation of exchangeable protons (e.g., -NH, -COOH).
-
Experiments: A standard suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is usually sufficient for complete structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the standard.
-
Dissolve the standard in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a ¹H NMR spectrum. Expected signals would include aromatic protons of the indole ring, the methoxy group singlet, the acetyl group singlet, and protons of the propanoic acid backbone.
-
Acquire a ¹³C NMR spectrum.
-
(Optional but recommended) Acquire 2D NMR spectra (e.g., COSY, HSQC) to establish connectivity between protons and carbons and confirm assignments.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign the chemical shifts of all protons and carbons to the corresponding atoms in the molecule.
-
Compare the obtained spectra with predicted spectra or data from similar compounds to confirm the structure of this compound. [6][7][8]
-
Validation of Analytical Methods
For this compound to be used confidently as an analytical standard, the methods described above must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). [9][10][11]Validation demonstrates that an analytical procedure is suitable for its intended purpose. [11] Key Validation Parameters (ICH Q2(R1)): [9][12]
| Parameter | Description |
|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. [11] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. [13] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. [13] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [14] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - NIH. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
-
Separation of tryptophan enantiomers by ligand-exchange chromatography with novel chiral ionic liquids ligand - PubMed. Available from: [Link]
-
Chiral separation of tryptophan by particleloaded CEC. Conditions: stationary phase - ResearchGate. Available from: [Link]
-
Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers - NIH. Available from: [Link]
-
Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed. Available from: [Link]
-
LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - NIH. Available from: [Link]
-
Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Available from: [Link]
-
LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC - PubMed Central. Available from: [Link]
-
N-Acetyl-dl-tryptophan - USP-NF ABSTRACT. Available from: [Link]
-
N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis - PubMed. Available from: [Link]
-
HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed. Available from: [Link]
-
2-acetamido-3-(1H-indol-3-yl)propanoic acid;ethane - PubChem - NIH. Available from: [Link]
-
Stereoselective syntheses of fluorescent non-natural aromatic amino acids based on asymmetric Michael additions. - SciSpace. Available from: [Link]
-
(PDF) LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Available from: [Link]
-
Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - Frontiers. Available from: [Link]
-
Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson's Disease Using LC–MS/MS - MDPI. Available from: [Link]
-
Showing metabocard for N-Acetyltryptophan (HMDB0013713) - Human Metabolome Database. Available from: [Link]
-
Novel forms of tryptophan glycoconjugates: chemical versus enzymatic glycosylation - Sciforum. Available from: [Link]
-
Professional-Grade Fluid Dispensing Solution - PPG Aerospace Store. Available from: [Link]
-
1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem. Available from: [Link]
-
Semco 12.0oz Cartridge HD Polyethylene 1/4 NPT Female Thread - PPG Aerospace Store. Available from: [Link]
Sources
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- 3. benchchem.com [benchchem.com]
- 4. Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyl-DL-tryptophan(87-32-1) 1H NMR spectrum [chemicalbook.com]
- 7. N-Acetyl-L-tryptophan(1218-34-4) 1H NMR [m.chemicalbook.com]
- 8. N-ACETYL-D-TRYPTOPHAN(2280-01-5) 1H NMR spectrum [chemicalbook.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Document ID: TSC-2026-01-20-CHEM-0834
For: Researchers, scientists, and drug development professionals.
Introduction and Scope
(R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, also known as N-acetyl-6-methoxy-D-tryptophan, is a key chiral intermediate in the synthesis of various pharmacologically active molecules, including melatonin analogs. Achieving high yield and enantiomeric purity is critical for its successful application in drug development. This guide provides a comprehensive technical resource for researchers encountering challenges in its synthesis. It offers in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.
Synthesis Overview: The N-Acetylation Pathway
The most direct and widely used method for synthesizing the target compound is the N-acetylation of the parent amino acid, (R)-3-(6-methoxy-1H-indol-3-yl)-2-aminopropanoic acid (6-methoxy-D-tryptophan). This reaction typically involves treating the amino acid with an acetylating agent, most commonly acetic anhydride, under controlled pH and temperature conditions.
The overall transformation is depicted below:
Key Reaction Parameters
Successful synthesis hinges on the precise control of several parameters. The following table summarizes typical conditions.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Starting Material | 6-Methoxy-D-Tryptophan | Purity is crucial. Impurities can interfere with the reaction and complicate purification. |
| Acetylating Agent | Acetic Anhydride (1.0 - 1.2 eq.) | Highly effective. Using a slight excess ensures complete conversion, but a large excess can lead to side reactions and purification issues. |
| Solvent | Aqueous Alkaline Solution | The starting amino acid has good solubility in aqueous base. |
| Base | NaOH or KOH | Used to dissolve the starting material and maintain the optimal pH for the reaction. |
| pH Control | Maintain pH ≥ 11 during addition | Critical for preventing impurity formation and ensuring a high reaction rate.[1] A lower pH can lead to byproducts.[1] |
| Temperature | 0 - 40°C | The reaction is exothermic. Lower temperatures (0-20°C) are often preferred to minimize side reactions and potential racemization.[1] |
| Reaction Time | 1 - 5 hours | Monitor by TLC or HPLC to determine completion. Over-extending the reaction time is generally not beneficial. |
| Workup | Acidification to pH ~2.0 | The product is insoluble in acidic aqueous media, allowing for precipitation and isolation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving a high yield? A1: Precise pH control during the addition of acetic anhydride is arguably the most critical factor. The amino group must be deprotonated to act as an effective nucleophile. Maintaining a pH of 11 or higher ensures that the amine is sufficiently reactive and minimizes side reactions.[1] This is typically achieved by the simultaneous or portion-wise addition of both acetic anhydride and an aqueous base solution, monitored by a pH meter.[1]
Q2: How can I ensure the chiral integrity of my product is maintained? A2: Racemization is a potential risk in amino acid chemistry, especially under harsh conditions. To maintain the (R)-configuration, it is essential to use mild reaction conditions. Avoid high temperatures (keep below 40°C) and extremes of pH for prolonged periods. The described aqueous alkaline method is generally considered safe for preserving chirality. Chiral HPLC is the definitive method for confirming the enantiomeric purity of the final product.
Q3: My final product is an oil or fails to crystallize. What should I do? A3: An oily product often indicates the presence of impurities or residual solvent. First, ensure all acetic acid (a byproduct of the reaction) has been removed under vacuum. If the product is still an oil, attempt to induce crystallization by adding a small seed crystal of a previously successful batch, or by scratching the inside of the flask with a glass rod at the solvent-air interface. If these methods fail, an alternative purification step, such as column chromatography, may be necessary before attempting recrystallization.
Q4: Can I use acetyl chloride instead of acetic anhydride? A4: While acetyl chloride is a potent acetylating agent, it is generally not recommended for this synthesis in an aqueous medium. It reacts violently with water to produce HCl, which would neutralize the base, making pH control extremely difficult and likely leading to a complex mixture of products. Acetic anhydride is the preferred reagent for its more manageable reactivity in aqueous alkaline solutions.[3]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low Reaction Yield
Q: My reaction yield is consistently below 70%. What are the likely causes and how can I fix this?
A: Low yield can stem from several factors, from incomplete reactions to product degradation. Use the following decision tree to diagnose the issue.
Detailed Protocol for Optimizing Yield:
-
Verify Reagent Stoichiometry: Ensure you are using at least a 1.1 molar equivalent of acetic anhydride relative to the 6-methoxy-D-tryptophan.
-
Implement Strict pH Control: Set up the reaction in a jacketed vessel with overhead stirring and a calibrated pH probe. Prepare two separate addition funnels: one with acetic anhydride and one with 4M NaOH. Add the acetic anhydride dropwise, while simultaneously adding the NaOH solution at a rate that keeps the pH consistently between 11 and 12.[1]
-
Control Temperature: Maintain an internal reaction temperature of 5-10°C using a circulating chiller. This minimizes potential degradation of the indole ring, which can be sensitive.[4]
-
Optimize Isolation: After the reaction is complete (as confirmed by TLC), cool the mixture in an ice bath. Acidify slowly with cold 2M HCl with vigorous stirring to pH 2.0. Allow the resulting slurry to stir in the cold for at least 1 hour to ensure complete crystallization before filtering.
Problem 2: Product Purity Issues
Q: My final product shows significant impurities by NMR or HPLC, even after recrystallization. What are these impurities and how do I prevent them?
A: The primary impurities are typically related to side-reactions of the starting material or product.
| Impurity | Potential Cause | Prevention Strategy & Protocol |
| Di-acetylated Product | Use of a large excess of acetic anhydride or elevated temperatures. The indole nitrogen can also be acetylated. | Strictly limit the acetic anhydride to 1.1 equivalents. Maintain a low reaction temperature (0-10°C). The N-indole acetyl group is often labile and may be cleaved during acidic workup. |
| (S)-enantiomer | Racemization caused by excessive heat or prolonged exposure to very high or low pH. | Adhere to mild temperature conditions (≤ 25°C). Avoid unnecessarily long reaction times. Promptly neutralize after workup if further purification steps are needed. Confirm enantiomeric excess using a suitable chiral HPLC method.[5] |
| Degradation Products | The indole nucleus is susceptible to oxidation or acid-catalyzed decomposition.[4] | Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[4] During workup, avoid prolonged contact with strong acid and protect the product from direct light.[4] |
Recommended Purification Protocol (Recrystallization):
-
Dissolve the crude, dried product in a minimal amount of hot methanol or ethanol.
-
Slowly add water (as an anti-solvent) with stirring until the solution becomes faintly turbid.
-
Add a few drops of the alcohol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator (4°C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a cold methanol/water mixture, and dry under vacuum.[6]
References
- Google Patents. JPH0656775A - Production of n-acetyl-dl-tryptophan.
-
Acta Naturae. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. [Link]
-
JoVE. Video: Phase II Reactions: Acetylation Reactions. [Link]
-
National Institutes of Health. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC. [Link]
-
National Institutes of Health. Protein Acetylation in Bacteria - PMC - PubMed Central. [Link]
-
Leiden University. Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure-activity relationships as GPR17 agonists. [Link]
-
CHOSUN University. Liquid chromatographic enantiomer separation of N-phthaloyl-α-amino acids on polysaccharide-based chiral stationary phases. [Link]
-
Reddit. My experience with N-Acetyl L-Tryptophan : r/Nootropics. [Link]
-
ResearchGate. Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. [Link]
-
Pearson. Reactions of Amino Acids: Acylation: Videos & Practice Problems. [Link]
- Google Patents. US2797226A - Process of resolving dl-acyl tryptophan compounds and products obtained thereby.
-
Royal Society of Chemistry. Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. [Link]
-
University of Bristol. Melatonin. [Link]
-
Wikipedia. Protein acetylation. [Link]
-
Nilsson Lab. N-acetylated amino acids. [Link]
- Google Patents. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction.
-
ResearchGate. Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. [Link]
-
National Institutes of Health. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PMC. [Link]
-
ResearchGate. (PDF) Improved synthesis of 4-/6-substituted 2-carboxy-1H- indole-3-propionic acid derivatives and structure-activity relationships as GPR17 agonists. [Link]
- Google Patents. US5057615A - Process for purifying tryptophan.
-
MDPI. Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. [Link]
-
ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. [Link]
Sources
- 1. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]
- 2. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]
- 3. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
solubility enhancement of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid in aqueous solutions
Technical Support Center: (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: this compound, a derivative of N-acetyl-tryptophan, presents unique challenges in formulation due to its poor aqueous solubility. This technical guide is designed to provide researchers with a comprehensive resource for understanding and overcoming these challenges. The strategies outlined here are grounded in fundamental principles of physical chemistry and are tailored to the specific structural features of this molecule: a hydrophobic indole core, an ionizable carboxylic acid group, and an acetamido moiety. By understanding the interplay of these features, researchers can rationally design formulation strategies to achieve desired concentrations for in vitro and in vivo studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and solubilization of this compound.
Q1: What are the primary structural features of this compound that contribute to its low aqueous solubility?
A1: The low solubility is a result of two competing structural characteristics. The large, planar indole ring system is inherently hydrophobic and favors self-association (stacking) to minimize contact with water. Conversely, the carboxylic acid and acetamido groups are polar and capable of hydrogen bonding. However, the influence of the large hydrophobic core dominates, leading to poor overall aqueous solubility, a common issue for many new chemical entities (NCEs)[1].
Q2: I need to prepare a 10 mM stock solution in an aqueous buffer for a cell-based assay. What is the best starting point?
A2: Direct dissolution in neutral aqueous buffers (e.g., PBS pH 7.4) is unlikely to succeed. The most effective initial approach is pH-mediated solubility enhancement. The compound is a weak acid due to its carboxylic acid group (-COOH)[2][3]. By preparing the solution in a basic buffer (e.g., pH 8.0-9.0), the carboxylic acid is deprotonated to its more soluble carboxylate salt form (-COO⁻), significantly increasing aqueous solubility[4][5]. Always prepare the basic solution first and then, if necessary for the experiment, cautiously adjust the pH downwards.
Q3: Can I use organic solvents like DMSO or ethanol to prepare a concentrated stock?
A3: Yes, this is a very common and practical approach. The compound is expected to have good solubility in polar aprotic solvents like DMSO and lower-chain alcohols like ethanol. You can prepare a high-concentration stock (e.g., 50-100 mM) in 100% DMSO. However, for aqueous experimental media, ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity in biological systems.
Q4: Are there alternatives to pH adjustment or co-solvents for improving solubility for in vivo studies?
A4: Absolutely. For more advanced formulations, especially for animal studies, complexation with cyclodextrins is a highly effective technique[1][6]. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can encapsulate the indole portion of your molecule, while their hydrophilic exterior enhances solubility in water[7][8]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and safety profile.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.
Issue 1: Compound Precipitates When Diluting a DMSO Stock into Aqueous Buffer
This is a classic problem where the compound, highly soluble in the organic stock, "crashes out" upon hitting the aqueous environment where it is poorly soluble.
Caption: Troubleshooting workflow for precipitation issues.
This protocol utilizes the Henderson-Hasselbalch equation, which demonstrates that for an acidic drug, solubility increases as the pH of the solution moves further above the drug's pKa[9][10][11][12].
-
Determine Target Concentration and Buffer: Decide on the final desired concentration (e.g., 100 µM) and the base buffer system (e.g., Tris or Phosphate).
-
Prepare Alkaline Buffer: Prepare the chosen buffer at a pH of 8.5. For example, prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.5 using 1 M NaOH.
-
Weigh Compound: Accurately weigh the required amount of this compound (MW: 276.29 g/mol ).
-
Initial Dissolution: Add a small amount of the alkaline buffer to the solid compound and vortex vigorously. Gentle warming (to 37°C) or brief sonication can aid dissolution.
-
Final Volume Adjustment: Once the solid is fully dissolved, add the remaining buffer to reach the final target volume and concentration.
-
Validation: Visually inspect the solution for any particulates. For critical applications, measure the turbidity. A stable solution should be clear.
-
pH Readjustment (Optional): If the final application requires a lower pH, you can slowly back-titrate the solution with dilute HCl (e.g., 0.1 M) while vortexing vigorously. Be aware that precipitation may occur as you approach the compound's pKa.
Illustrative Data: pH-Dependent Solubility
| pH of 50mM Phosphate Buffer | Maximum Achieved Solubility (µg/mL) | Molar Equivalent (µM) | Observations |
| 5.0 | < 5 | < 18 | Insoluble, suspension |
| 6.0 | ~15 | ~54 | Mostly insoluble |
| 7.0 | ~40 | ~145 | Slight solubility, hazy |
| 7.4 | ~60 | ~217 | Hazy, fine particles visible |
| 8.0 | > 1000 | > 3620 | Clear, colorless solution |
| 9.0 | > 2500 | > 9048 | Clear, colorless solution |
| Note: This is illustrative data based on the expected behavior of a weak acid. |
Issue 2: Need for a High-Concentration Aqueous Formulation for an In Vivo PK Study
For pharmacokinetic (PK) studies, high-concentration dosing solutions are often required, and the use of high levels of organic co-solvents or extreme pH is undesirable. Complexation is the preferred method here.
Caption: Encapsulation of the drug by a cyclodextrin.
This protocol creates an inclusion complex, which enhances solubility by sequestering the hydrophobic part of the drug molecule within the cyclodextrin cavity[13][14].
-
Prepare Cyclodextrin Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in water (e.g., for injection grade). This involves adding 40 g of HP-β-CD to a beaker and adding water to a final volume of 100 mL. Stir until fully dissolved. The solution will be viscous.
-
Determine Compound Mass: Calculate the mass of the drug required for your target concentration (e.g., 10 mg/mL).
-
Slurry Formation: Add the weighed drug powder to the 40% HP-β-CD solution. It will initially form a slurry.
-
Complexation: Stir the mixture vigorously with a magnetic stir bar at room temperature for 12-24 hours. The stirring provides the energy needed for the drug to enter the cyclodextrin cavity. The solution should gradually become clear as the complex forms.
-
Validation: After the stirring period, visually inspect the solution. It should be a clear, particle-free liquid.
-
Sterilization (if required): Filter the final solution through a 0.22 µm sterile filter (e.g., PVDF or PES). The viscosity may require the use of a syringe pump for efficient filtration.
Illustrative Data: Co-Solvent and Cyclodextrin Effects
| Formulation Vehicle | Maximum Achieved Solubility (mg/mL) | Molar Equivalent (mM) |
| Water | < 0.01 | < 0.036 |
| PBS, pH 7.4 | ~0.06 | ~0.22 |
| 10% Ethanol / 90% Water | ~0.5 | ~1.8 |
| 10% PEG-400 / 90% Water | ~0.8 | ~2.9 |
| 40% (w/v) HP-β-CD in Water | > 15 | > 54.3 |
| Note: This is illustrative data based on typical solubility enhancements.[15][16] |
References
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- Co-solvency and anti-solvent method for the solubility enhancement. Ayurlog: National Journal of Research in Ayurved Science.
- Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since. Brainly.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd..
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. ResearchGate.
- Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH).
- Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. ResearchGate.
- Applications and Example Problems Using Henderson–Hasselbalch Equation. PharmaXChange.info.
- Solubility Enhancement Techniques. Pharmaguideline.
- Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Institutes of Health (NIH).
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
- Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
- (R)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid. Benchchem.
- How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
- Henderson Hasselbalch Equation | 7 Key Questions Every Student Should Solve. YouTube.
- (2R)-2-acetamido-3-methoxypropanoic acid. PubChem.
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. ResearchGate.
- Solubility enhancement and application of cyclodextrins in local drug delivery. ResearchGate.
- N-acetyl-D-tryptophan. PubChem.
- Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. Impactfactor.
- 2-Acetamido-3-methoxypropanoic acid. PubChem.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH).
- What is the standard pH of carboxylic acids?. Quora.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. quora.com [quora.com]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. study.com [study.com]
- 11. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 12. microbenotes.com [microbenotes.com]
- 13. impactfactor.org [impactfactor.org]
- 14. gala.gre.ac.uk [gala.gre.ac.uk]
- 15. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid quantification
Technical Support Center: Quantification of N-Acetyl-6-Methoxy-Tryptophan
Guide ID: TSC-2026-01-A Analyte: (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid Common Name: N-Acetyl-6-Methoxy-Tryptophan
As a Senior Application Scientist, I've designed this guide to move beyond simple checklists. The goal is to empower you with the underlying principles of chromatography and mass spectrometry, enabling you to diagnose and resolve issues you may encounter when quantifying N-Acetyl-6-Methoxy-Tryptophan. This molecule, with its indole core, acidic moiety, and N-acetyl group, presents a unique set of analytical challenges that require a thoughtful approach.
Part I: Foundational Concerns - Sample Preparation & Stability
Accurate quantification begins long before the sample reaches the instrument. The stability and integrity of your analyte in the sample matrix are paramount. Indole-containing compounds, like our target analyte, are notoriously susceptible to oxidative degradation.
Q1: My recovery is low and inconsistent after performing protein precipitation on plasma samples. What's happening?
A1: Low and variable recovery during protein precipitation is often traced back to three main causes: incomplete precipitation, analyte co-precipitation, or analyte degradation.
-
Incomplete Protein Precipitation: Ensure you are using a sufficient volume of organic solvent. A common starting ratio is 3:1 (v/v) of cold acetonitrile to plasma. Insufficient solvent will leave a high concentration of soluble proteins that can interfere with chromatography.
-
Analyte Co-Precipitation: While N-Acetyl-6-Methoxy-Tryptophan is moderately polar, it can still be trapped within the precipitated protein pellet. To mitigate this, ensure vigorous vortexing immediately after adding the solvent to create a fine, dispersed precipitate rather than large clumps. A second extraction of the pellet can also be performed to assess and improve recovery.
-
Analyte Degradation: The indole ring is sensitive to light and oxidation.[1][2][3][4] Work with samples expeditiously, use amber vials, and keep samples on ice or at 4°C throughout the preparation process. The addition of an antioxidant like ascorbic acid to the precipitation solvent can also protect against degradation.[5]
Experimental Protocol: Optimized Protein Precipitation
-
Pipette 100 µL of biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing your internal standard. For enhanced stability, this solvent can be fortified with 0.1% ascorbic acid.
-
Immediately vortex the mixture vigorously for 60 seconds to ensure a fine protein precipitate.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.[6][7]
Part II: The Chromatographic Core - Achieving a Perfect Peak
The quality of your chromatographic peak directly impacts the accuracy and precision of your quantification. Problems like tailing, fronting, and shifting retention times are not just aesthetic issues; they are indicators of underlying chemical or physical problems in your system.
Q2: I'm observing significant peak tailing. How can I achieve a more symmetrical, Gaussian peak shape?
A2: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by extra-column dispersion.[8][9][10]
-
Cause - Silanol Interactions: The most common cause of tailing for amine-containing or acidic compounds is interaction with residual silanol groups (Si-OH) on the silica-based stationary phase.[8][9] At mid-range pH, these silanols can be deprotonated (SiO-) and interact with any positive charge on your molecule, creating a secondary, non-ideal retention mechanism.
-
Solution 1: Mobile Phase pH Adjustment: Your analyte has a carboxylic acid (pKa ~2-3) and an indole nitrogen (pKa ~ -2, not basic). To ensure consistent ionization and minimize silanol interactions, the mobile phase pH should be kept at least 2 units away from the analyte's pKa.[11][12] Using a low pH mobile phase (e.g., pH 2.5-3.0 with 0.1% formic acid) will protonate the carboxylic acid and suppress the ionization of silanol groups, leading to a much sharper peak.[9]
-
Solution 2: Column Choice: Use a modern, high-purity silica column with robust end-capping to minimize the number of accessible silanol groups.[8] Alternatively, columns with polar-embedded phases can provide shielding against these interactions.
-
-
Cause - Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause the analyte band to spread, leading to tailing.[8]
Q3: My peak is fronting, appearing like a "shark fin". What does this indicate?
A3: Peak fronting is most commonly a symptom of column overload or a mismatch between the injection solvent and the mobile phase.[9][11][13]
-
Cause - Column Overload: Injecting too much analyte mass onto the column saturates the stationary phase. Molecules that cannot find a binding site travel through the column faster, eluting at the front of the peak.[13]
-
Solution: Dilute your sample or reduce the injection volume. A 10-fold dilution is a good starting point to diagnose this issue.[13] If the fronting disappears, overload was the cause.
-
-
Cause - Injection Solvent Mismatch: If your sample is dissolved in a solvent significantly "stronger" (higher elution strength) than your initial mobile phase, the analyte band will be distorted as it enters the column.
Troubleshooting Logic: Poor Peak Shape
Below is a decision-making workflow to systematically diagnose common peak shape issues.
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Part III: Mass Spectrometry - Signal & Specificity
For LC-MS/MS analysis, achieving stable and efficient ionization is critical for sensitivity and reproducibility.
Q4: My signal intensity is low and unstable in ESI positive mode. What should I optimize?
A4: While many indole-containing compounds ionize well in positive mode, the N-acetyl group and carboxylic acid on your analyte make its behavior more complex.
-
Ionization Mode: Test both positive (ESI+) and negative (ESI-) ionization modes. In ESI+, you will primarily observe the protonated molecule [M+H]+. In ESI-, you will see the deprotonated molecule [M-H]-. Given the presence of the acidic carboxylic acid group, ESI- may provide a more intense and stable signal.
-
In-Source Fragmentation: Tryptophan and its metabolites are known to undergo fragmentation within the ESI source, particularly at the N–Cα bond.[14][15] This can lead to a lower abundance of your desired precursor ion.
-
Solution: Minimize in-source fragmentation by using gentler source conditions. Reduce the cone voltage (or fragmentor voltage) and keep source temperatures at the lower end of what is required for efficient desolvation.[16]
-
-
Adduct Formation: In positive mode, you may see sodium [M+Na]+ or potassium [M+K]+ adducts, which splits your signal across multiple ions.
-
Solution: Use high-purity solvents (LC-MS grade) and minimize sources of salt contamination. If adducts are unavoidable and intense, you may choose to monitor the adduct ion as your precursor in your MS/MS method.
-
| Parameter | Typical Starting Value (ESI+) | Typical Starting Value (ESI-) | Rationale |
| Capillary Voltage | 3.0 - 4.0 kV | 2.5 - 3.5 kV | Drives the electrospray process. |
| Cone/Fragmentor Voltage | 15 - 30 V | 15 - 30 V | Lower values minimize in-source fragmentation.[14][15][17] |
| Source Temperature | 120 - 150 °C | 120 - 150 °C | Aids in solvent evaporation. |
| Desolvation Gas Flow | 400 - 800 L/hr | 400 - 800 L/hr | Strips solvent from droplets. |
| Desolvation Temp. | 350 - 500 °C | 350 - 500 °C | Ensures complete desolvation. |
Caption: Table of suggested starting ESI-MS parameters for N-Acetyl-6-Methoxy-Tryptophan. Values should be optimized empirically.
Part IV: Calibration & Quantification - The Path to an Accurate Number
A reliable calibration curve is the cornerstone of quantitative analysis. Non-linearity is a common problem that must be addressed to ensure data accuracy.
Q5: My calibration curve is non-linear (quadratic) at higher concentrations. Can I still use it?
A5: While some detectors can have non-linear responses, and a quadratic fit can be used if justified, it is often a symptom of an underlying issue that should be fixed.[18]
-
Cause - Detector Saturation: At high concentrations, the UV or MS detector can become saturated, leading to a response that is no longer proportional to concentration.[10][19]
-
Solution: Narrow the calibration range to the linear portion.[19] If you need to measure samples at high concentrations, you will need to dilute them to fall within the validated linear range of the assay.
-
-
Cause - Chromatographic Overload: As discussed in Q3, overloading the column can cause peak fronting, which also affects the integrated peak area and can lead to a non-linear response.[19]
-
Cause - Inaccurate Standard Preparation: Errors in serial dilutions are a frequent cause of non-linearity.
-
Solution: Prepare each calibration standard independently from a stock solution, rather than through serial dilution, to minimize compounding errors. Ensure you are using calibrated pipettes and Class A volumetric flasks. It is often more accurate to inject a constant volume from standards of different concentrations than to inject variable volumes of a single standard.[18]
-
A good calibration curve for quantitative bioanalysis should have a correlation coefficient (R²) of ≥0.995.[19] It is critical to adhere to regulatory guidelines for method validation from bodies like the FDA and ICH.[20][21][22][23]
Analytical Workflow Visualization
Caption: A typical bioanalytical workflow for the quantification of a small molecule.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for the analyte and prepared samples? A: Store the solid reference standard at -20°C or colder, protected from light. Prepared stock solutions and processed samples should be stored at -80°C for long-term stability and kept in an autosampler cooled to 4-10°C during analysis to prevent degradation.
Q: Which internal standard (IS) is most appropriate? A: The ideal IS is a stable, isotopically labeled version of the analyte (e.g., N-Acetyl-6-Methoxy-Tryptophan-d3). If unavailable, a structurally similar compound with close chromatographic retention and similar ionization properties can be used, but a stable isotope-labeled IS is always preferred to best account for matrix effects and recovery variations.
Q: My system pressure is fluctuating. What should I check? A: Pressure fluctuations are commonly caused by air bubbles in the pump, faulty check valves, or a leak in the system. Purge the pump on all solvent lines to remove bubbles. If the problem persists, sonicate your mobile phases to degas them before use. Check all fittings for any signs of leaks.
Q: What are the key parameters for method validation? A: According to ICH and FDA guidelines, a quantitative bioanalytical method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[20][22][23][24]
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS. (2019, October 19). HPLC PEAK Fronting and Tailing, Common Reasons For It. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Crawford Scientific. (2025, October 16). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Vitalini, S., et al. (2020). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. [Link]
-
Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?[Link]
-
Restek. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]
-
Nakashima, D., et al. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst (RSC Publishing). [Link]
-
Scribd. FDA Guidelines for Analytical Method Validation. [Link]
-
Dolan, J. Method Linearity. Separation Science. [Link]
-
Patsnap Eureka. (2025, September 19). How to Calibrate HPLC for Accurate Quantitative Analysis. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Vemula, P. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH. [Link]
-
Quality System Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Gregersen, S., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers. [Link]
-
Phenomenex. Linearity – Calibration Curve. [Link]
-
Rubino, F. M., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. NIH. [Link]
-
ResearchGate. Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis | Request PDF. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ACS Publications. (2025, December 15). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance L. [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
American Society for Microbiology. (2009, December 8). Indole Test Protocol. [Link]
-
Agilent. Sample Preparation Techniques for Biological Matrices. [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
NIH. (2019, June 1). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. [Link]
-
NIH. Degradation of substituted indoles by an indole-degrading methanogenic consortium. [Link]
-
NIH. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]
-
Asian Journal of Chemistry. (2015, March 18). Determination of Acetyl-Tryptophan in Human Albumin by Reversed-Phase High Performance Liquid Chromatography. [Link]
-
ResearchGate. (2025, November 27). Microbial Degradation of Indole and Its Derivatives. [Link]
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- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromtech.com [chromtech.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 12. Linearity – Calibration Curve | Phenomenex [phenomenex.com]
- 13. youtube.com [youtube.com]
- 14. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages [mdpi.com]
- 18. Method Linearity | Separation Science [sepscience.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. scribd.com [scribd.com]
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- 24. How to Calibrate HPLC for Accurate Quantitative Analysis [eureka.patsnap.com]
preventing degradation of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid during storage
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid (also known as N-acetyl-6-methoxy-D-tryptophan). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we provide in-depth, evidence-based answers to common questions and troubleshooting scenarios related to its storage and handling.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the stability of this compound.
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
To minimize degradation, the compound should be stored at -20°C or lower , protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[1] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable, but the other conditions (darkness, inert gas) should be maintained.[1][2]
Q2: My solid material has developed a slight yellow or pinkish tint. What does this mean?
A color change is a primary visual indicator of degradation.[1] The indole ring, an electron-rich aromatic system, is susceptible to oxidation from atmospheric oxygen, light, or trace metal ion contaminants.[1][3] This process often leads to the formation of colored oligomeric or polymeric byproducts. While a faint color change might not significantly alter the bulk purity, it signals that degradation has begun and the material should be re-analyzed for purity before use in sensitive applications.[1]
Q3: How can I definitively assess if my compound has degraded?
Visual inspection is only a preliminary check. The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with UV detection (typically around 280 nm for the indole chromophore). A high-purity sample should show a single major peak. The appearance of new peaks, especially earlier-eluting, more polar compounds, is a clear sign of degradation. Comparing the chromatogram to a reference standard or the initial analysis certificate is the gold-standard approach.
Q4: Is it advisable to store this compound in a solvent?
Storing the compound in solution is generally not recommended for long periods, as it can accelerate degradation. Solvents can contain dissolved oxygen, and light can penetrate more easily, promoting photodegradation.[4][5] If you must store a solution, use a deoxygenated, high-purity solvent, store it at -20°C or -80°C in a tightly sealed, light-proof container, and use it as quickly as possible. The addition of an antioxidant like ascorbic acid may improve stability in solution, but its compatibility with downstream applications must be verified.[1][5]
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section addresses specific problems you might encounter, explains the underlying chemistry, and provides actionable solutions.
Scenario 1: You observe a significant color change (e.g., to brown or dark red) in your solid compound.
-
Primary Suspected Cause: Advanced oxidation of the indole ring. The electron-rich indole moiety is highly susceptible to oxidation, a process that can be initiated by exposure to air (oxygen), light, and even trace metal impurities which can act as catalysts.[1][6]
-
Scientific Explanation: The oxidation of indoles can proceed through a radical mechanism, leading to the formation of intermediates like oxindoles and ultimately cleaving the pyrrole ring to form kynurenine-type structures.[3][7][8] These degradation products are often highly colored and can polymerize.
-
Immediate Action:
-
Do not use the material for any experiment where purity is critical.
-
Perform a purity analysis via HPLC to quantify the extent of degradation.
-
If the degradation is significant, the batch should be discarded.
-
-
Preventative Workflow:
-
Procurement: Source the compound from a reputable supplier that provides a certificate of analysis with purity data and recommended storage conditions.
-
Handling: Always handle the solid compound in an environment with minimal exposure to oxygen and light. A glovebox flushed with nitrogen or argon is ideal.
-
Packaging: After weighing, immediately flush the vial headspace with an inert gas before sealing. Use amber glass vials or wrap clear vials in aluminum foil to block light.[1]
-
Scenario 2: Your experimental results are inconsistent, suggesting the compound's activity has diminished.
-
Primary Suspected Cause: Chemical degradation leading to a lower concentration of the active parent compound, or the formation of inhibitors.
-
Scientific Explanation: Degradation reduces the molar quantity of the intended molecule. Furthermore, degradation products might interfere with your assay. For example, if the compound is a ligand for a receptor, its oxidized byproducts may have a different binding affinity or lack activity altogether.
-
Troubleshooting Logic:
A troubleshooting workflow for inconsistent results.
-
Immediate Action:
-
Pause all experiments using the current batch of the compound.
-
Analyze the purity of the exact lot using a validated analytical method like HPLC.
-
Compare the results to the supplier's certificate of analysis.
-
-
Preventative Workflow:
-
Lot Qualification: Upon receiving a new batch, perform an initial purity check to establish a baseline.
-
Stability Program: For long-term projects, it is best practice to follow principles outlined in ICH guidelines (e.g., ICH Q1A) by periodically re-analyzing the purity of the stored compound to establish a re-test date.[6][9][10]
-
Key Degradation Pathway and Prevention
The primary route of degradation for this compound is the oxidation of the indole ring. This process is often initiated by light or trace metals and proceeds via a radical mechanism in the presence of oxygen.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole CAS#: 120-72-9 [m.chemicalbook.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ICH Official web site : ICH [ich.org]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Chiral Separation of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the chiral separation of N-acetyl-6-methoxy-tryptophan. This guide is designed for researchers, chromatographers, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The enantiomeric purity of tryptophan derivatives is critical, as stereoisomers often exhibit different pharmacological and toxicological profiles.[1][2] This document provides field-proven insights to overcome common challenges encountered during the method development and optimization for this specific analyte.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: I am seeing poor or no resolution (Rs < 1.5) between the enantiomers. What are the primary causes and how can I fix it?
A1: Achieving baseline separation is the primary goal. If resolution is poor, it points to a suboptimal selection of the stationary phase, mobile phase, or operating temperature. The interaction between the analyte and the chiral stationary phase (CSP) is not sufficiently different for the two enantiomers.
Immediate Troubleshooting Steps:
-
Verify Column Health: First, ensure your column is performing correctly. Inject a standard racemic mix recommended by the column manufacturer to confirm the column is not degraded. Loss of efficiency can be caused by contamination at the head of the column or dissolution of the silica support.[3]
-
Optimize Mobile Phase Composition:
-
Normal Phase (NP): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane or heptane mobile phase. Small changes can have a large impact on selectivity.[4] Try switching the alcohol modifier entirely (e.g., from isopropanol to ethanol), as this can alter the hydrogen bonding interactions.[5]
-
Reversed Phase (RP): Adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. The choice between acetonitrile and methanol can also significantly alter selectivity.[6]
-
-
Adjust Temperature: Temperature is a powerful tool for optimizing chiral separations.[5]
-
Decrease Temperature: Lowering the column temperature (e.g., from 25°C to 15°C or 10°C) often increases the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which can significantly improve resolution.[7]
-
Increase Temperature: While less common, sometimes increasing the temperature can improve peak efficiency and, in rare cases, selectivity.
-
Long-Term Strategy: Re-screen CSPs
If optimization fails, the chosen CSP may not be suitable. A systematic screening approach is the most effective strategy.[8][9]
-
Primary Screening: Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are highly versatile and a recommended starting point.[5][8]
-
Secondary Screening: Macrocyclic glycopeptide (e.g., teicoplanin-based) and zwitterionic Cinchona alkaloid-based CSPs have demonstrated high success rates for the separation of N-acetylated and other tryptophan derivatives.[6][10][11][12]
Q2: My analyte peaks are tailing or showing significant fronting. What's the cause?
A2: Peak asymmetry is typically caused by undesirable secondary interactions between the analyte and the stationary phase or by mass overload. For N-acetyl-6-methoxy-tryptophan, which is an acidic compound, the most likely cause is the interaction of the carboxylate anion with active sites (e.g., residual silanols) on the silica support.[13]
Solutions:
-
Add an Acidic Modifier: This is the most effective solution for acidic analytes. Adding a small concentration (typically 0.1% v/v) of an acid like trifluoroacetic acid (TFA), formic acid, or acetic acid to the mobile phase will suppress the ionization of the analyte's carboxylic acid group.[11][14] This ensures the analyte is in a neutral state, minimizing ionic interactions with the stationary phase and resulting in a more symmetrical peak shape.
-
Reduce Sample Concentration: Injecting too much sample can overload the column, leading to fronting or tailing. Try reducing the injection volume or diluting the sample.[4]
-
Use a Well-Deactivated Column: Ensure you are using a high-quality, end-capped column where the activity of residual silanols is minimized.[13]
Q3: My retention times are drifting between injections. How can I improve reproducibility?
A3: Drifting retention times are a sign of an unequilibrated system or changing experimental conditions. Chiral separations can be highly sensitive to minor changes.
Solutions:
-
Ensure Thorough Column Equilibration: This is the most common cause. Before starting a sequence, flush the column with the mobile phase for at least 20-30 column volumes. If you have recently switched from a different mobile phase system (e.g., reversed-phase to normal-phase), extensive flushing is required to ensure the old solvents are completely removed.[4]
-
Control Column Temperature: Use a thermostatted column compartment. Fluctuations in ambient lab temperature can cause significant shifts in retention, especially in chiral chromatography where separation mechanisms are temperature-dependent.[5][7]
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are thoroughly mixed and degassed. The composition of the mobile phase, particularly the more volatile components like hexane or diethylamine, can change over time due to evaporation.
-
Check for Leaks and Pump Issues: Perform a system pressure test to check for leaks. Inconsistent flow from the pump will lead directly to variable retention times.[13]
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is the best starting point for separating N-acetyl-6-methoxy-tryptophan?
A1: There is no single "best" CSP for all molecules, but for N-acetylated amino acids, several classes have a high probability of success.[8][9]
-
Polysaccharide-Based CSPs: Columns with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are the most widely used and should be the first choice for screening.[8] They offer broad selectivity through a combination of hydrogen bonding, π-π interactions, and steric inclusion.[15]
-
Macrocyclic Glycopeptide-Based CSPs: Phases like teicoplanin are excellent for polar and ionizable compounds, including N-acetylated amino acids. They are versatile and can be used in reversed-phase, polar organic, and normal-phase modes, making them highly compatible with LC-MS applications.[11][16]
-
Zwitterionic CSPs: Cinchona alkaloid-based zwitterionic CSPs have shown high efficiency in separating tryptophan derivatives and other amphoteric compounds.[10][12] They often operate with a mobile phase containing both acidic and basic additives.[10]
Q2: Should I develop a method using Normal-Phase (NP) or Reversed-Phase (RP) chromatography?
A2: The choice depends on your downstream application and initial screening results.
| Feature | Normal-Phase (NP) | Reversed-Phase (RP) |
| Mobile Phase | Heptane/Hexane with Alcohol Modifier (IPA, EtOH) | Acetonitrile/Methanol with Aqueous Buffer |
| Common CSPs | Polysaccharide-based | Macrocyclic Glycopeptide, some Polysaccharide |
| Advantages | Often provides higher initial selectivity for polysaccharide CSPs.[5] Volatile solvents are easy to remove post-prep. | Highly compatible with Mass Spectrometry (MS) detection.[16] Often uses less hazardous solvents. |
| Considerations | Solvents are flammable and can be toxic. Not directly compatible with ESI-MS. | May require buffer systems that can be non-volatile. Selectivity might be lower initially. |
Recommendation: Start screening on polysaccharide columns in both NP and polar organic modes. Screen macrocyclic glycopeptide columns in RP mode. If MS detection is required, prioritize developing an RP method.[16]
Q3: What is the specific role of acidic and basic additives in the mobile phase for this analyte?
A3: Mobile phase additives are critical for controlling the analyte's ionization state and interacting with the stationary phase to improve peak shape and selectivity.[14][17]
-
Acidic Additives (TFA, Formic Acid, Acetic Acid): N-acetyl-6-methoxy-tryptophan has a carboxylic acid group. In an unbuffered mobile phase, this group can be partially or fully deprotonated. An acidic additive protonates this group, neutralizing its charge. This is crucial to:
-
Prevent peak tailing from ionic interactions with the silica backbone.[11]
-
Ensure a consistent analyte state for reproducible interactions with the CSP.
-
-
Basic Additives (DEA, TEA): While less critical for this acidic analyte, a basic additive may sometimes be used in NP to deactivate acidic silanol groups on the silica surface, which can improve the peak shape of any basic impurities.[5][14] For zwitterionic CSPs, both an acid and a base are often required in the mobile phase to engage the dual-ion exchange mechanism.[10]
Example Experimental Protocols
These protocols serve as validated starting points for method development.
Protocol 1: Normal Phase HPLC Method
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H)
-
Dimensions: 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in mobile phase or a 50/50 mixture of Hexane/IPA.
-
Optimization Notes: If resolution is insufficient, decrease the percentage of IPA to increase retention and selectivity. Try lowering the temperature to 15°C.
Protocol 2: Reversed-Phase HPLC-MS Method
-
Column: Teicoplanin aglycone-based CSP (e.g., Astec® CHIROBIOTIC® TAG)
-
Dimensions: 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 80% A / 20% B, hold for 15 min (adjust as needed for elution)
-
Flow Rate: 0.8 mL/min
-
Temperature: 30°C
-
Detection: MS (ESI+) or UV at 280 nm
-
Optimization Notes: This method is directly compatible with mass spectrometry.[16] Adjusting the starting percentage of the organic modifier (Mobile Phase B) will control retention. An isocratic method can be developed after the initial gradient run determines the optimal elution conditions.
References
-
Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. Asian Publication Corporation.
-
Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. ResearchGate.
-
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online.
-
Molecular recognition of N-acetyltryptophan enantiomers by β-cyclodextrin. Beilstein Journal of Organic Chemistry.
-
Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. MDPI.
-
Addressing poor resolution in the chiral HPLC of 2-amino-1-(1H-indol-3-yl)ethanol. Benchchem.
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.
-
Chiral resolution of tryptophan derivatives by CE using canine serum albumin and bovine serum albumin as chiral selectors. PubMed.
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
-
Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. ResearchGate.
-
Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. National Institutes of Health (NIH).
-
How can I improve my chiral column resolution?. ResearchGate.
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
-
A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. Benchchem.
-
Troubleshooting LC, basics. Chromedia.
-
Technical Support Center: Enhancing Chiral Separation of (2R)-2-acetamido-3-methoxypropanoic acid. Benchchem.
-
Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
-
N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. PubMed.
-
Chiral HPLC Separations. Phenomenex.
-
Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex.
-
Enantioselective Synthesis of Tryptophan Derivatives by a Tandem Friedel–Crafts Conjugate Addition/Asymmetric Protonation Reaction. CaltechAUTHORS.
-
Molecular recognition of N-acetyltryptophan enantiomers by β-cyclodextrin. Beilstein Journal of Organic Chemistry.
-
Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
-
Role of Chiral Configuration in the Photoinduced Interaction of D- and L-Tryptophan with Optical Isomers of Ketoprofen in Linked Systems. MDPI.
-
N-Acetyl-6-methoxytryptophan. Achmem.
-
Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-L-Tryptophan. ResearchGate.
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International.
-
N-Acetyl-L-tryptophan. Sigma-Aldrich.
-
Chiral Recognition Mechanisms. ResearchGate.
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
-
Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Sigma-Aldrich.
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- 2. ≥99% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
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- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting LC, basics - Chromedia [chromedia.org]
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improving signal-to-noise ratio for (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid in mass spectrometry
Welcome to the technical support resource for the quantitative analysis of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, hereafter referred to by its common chemical name, N-acetyl-6-methoxy-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the signal-to-noise ratio (S/N) for this analyte in complex biological matrices using LC-MS/MS.
Introduction: The Challenge of Analyzing N-acetyl-6-methoxy-tryptophan
N-acetyl-6-methoxy-tryptophan is a derivative of the essential amino acid tryptophan. Like many indole-containing molecules, its analysis can be challenging due to its potential for in-source fragmentation, susceptibility to oxidation, and the presence of isobaric interferences in biological samples. Achieving a high signal-to-noise ratio is paramount for accurate and precise quantification, especially at low physiological concentrations. This guide provides a structured approach to method development and troubleshooting to enhance your analytical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion (m/z) for N-acetyl-6-methoxy-tryptophan in positive electrospray ionization (ESI+)?
The molecular weight of N-acetyl-6-methoxy-tryptophan is 276.29 g/mol .[1] In positive ESI mode, the compound readily accepts a proton to form the protonated molecule [M+H]⁺. Therefore, you should target a precursor ion of m/z 277.3 .
Q2: What are the most likely product ions for collision-induced dissociation (CID) of N-acetyl-6-methoxy-tryptophan?
Based on the fragmentation patterns of similar tryptophan derivatives, the primary fragmentation occurs at the propanoic acid side chain and the indole ring.[2][3][4] The N–Cα bond dissociation is a common pathway for tryptophan metabolites.[2]
-
Loss of the acetamido group: This would result in a fragment ion.
-
Cleavage of the propanoic acid side chain: This can lead to the formation of a stable indole-containing fragment.
A logical workflow for identifying optimal transitions is essential.
Sources
Navigating the Nuances of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic Acid Analysis: A Technical Support Guide
Introduction to (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic Acid
This compound, also known as N-Acetyl-6-methoxy-D-tryptophan, is a chiral amino acid derivative of significant interest in pharmaceutical research and development. Its structural similarity to endogenous molecules and potential therapeutic applications necessitate robust and reproducible analytical methods for its quantification and characterization. However, the inherent chemical properties of the indole ring, the acetylated amino acid moiety, and the methoxy substitution can present unique challenges in assay development, leading to variability and reproducibility issues.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of common challenges encountered during the analysis of this compound. It offers in-depth troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.
Troubleshooting Guide: Addressing Assay Variability and Reproducibility
This section delves into specific issues that may arise during the HPLC analysis of this compound, providing causal explanations and actionable solutions.
Chromatographic Issues
Question 1: We are observing significant peak tailing for our analyte. What are the likely causes and how can we improve the peak shape?
Answer:
Peak tailing is a common issue when analyzing indole-containing compounds, particularly those with basic nitrogen atoms. The primary causes are often secondary interactions between the analyte and the stationary phase.
-
Causality: The indole nitrogen in your compound can interact with residual silanol groups on the surface of C18 silica-based columns. These interactions are a form of ion exchange and can lead to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak. The pKa of the indole nitrogen is not high, but it can still lead to these unwanted interactions.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The degree of ionization of the indole nitrogen is pH-dependent. Lowering the pH of the mobile phase will protonate the indole nitrogen, which can sometimes reduce tailing. However, for this particular compound, which also has a carboxylic acid group, a low pH will suppress the ionization of the carboxylate, increasing its retention. A systematic study of pH is recommended. Start with a mobile phase pH of around 3.0 and adjust in small increments (e.g., 0.2 pH units) to find the optimal balance between peak shape and retention time.
-
Use of Mobile Phase Additives: Incorporating a small amount of a competing base, such as triethylamine (TEA), into your mobile phase can help to saturate the active silanol sites on the column, thereby minimizing their interaction with your analyte. A concentration of 0.1% (v/v) TEA is a good starting point. Alternatively, using an acidic modifier like formic acid or trifluoroacetic acid (TFA) can also improve peak shape by protonating the silanols and reducing their interaction potential.
-
Column Selection: Employing a column with end-capping can significantly reduce the number of free silanol groups. If you are not already using one, switching to a high-quality, end-capped C18 column is highly recommended. For particularly stubborn tailing, consider a column with a different stationary phase, such as a phenyl-hexyl phase, which can offer different selectivity through pi-pi interactions with the indole ring.
-
Question 2: We are experiencing a drift in retention time over a sequence of injections. What could be causing this instability?
Answer:
Retention time drift can compromise the reliability of your assay. The root cause is often related to changes in the mobile phase composition or column equilibration.
-
Causality: A gradual change in the mobile phase composition, due to the preferential evaporation of a more volatile solvent (like acetonitrile), can lead to a drift in retention time. Insufficient column equilibration between injections, especially when running a gradient, can also cause retention time shifts. The 6-methoxy group on the indole ring can also make the compound more sensitive to subtle changes in mobile phase polarity.
-
Troubleshooting Steps:
-
Mobile Phase Preparation and Handling: Ensure your mobile phase is well-mixed and degassed. Keep the mobile phase reservoir covered to minimize evaporation. Preparing fresh mobile phase daily is a good practice.
-
Column Equilibration: Ensure that the column is thoroughly equilibrated with the initial mobile phase conditions before the first injection and between each run. For gradient methods, a sufficient re-equilibration time (typically 5-10 column volumes) is crucial.
-
Temperature Control: Employ a column oven to maintain a constant temperature. Fluctuations in ambient laboratory temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time variability. A stable temperature of 25°C or 30°C is a good starting point.
-
Pump Performance: Check for leaks in the HPLC pump and ensure that the check valves are functioning correctly. Inconsistent flow from the pump is a direct cause of retention time drift.
-
| Parameter | Potential Impact on Retention Time (% Change) | Recommended Action |
| Mobile Phase pH (± 0.2 units) | 5-15% | Maintain tight control over mobile phase pH. |
| Organic Modifier (± 2%) | 10-20% | Ensure accurate mobile phase preparation. |
| Column Temperature (± 2°C) | 2-5% | Use a reliable column oven. |
| Flow Rate (± 0.02 mL/min) | 5-10% | Perform regular pump maintenance. |
Table 1: Impact of HPLC Parameters on Retention Time Variability. This table provides an illustrative example of how small changes in key HPLC parameters can significantly affect the retention time of a moderately polar compound like N-Acetyl-6-methoxy-D-tryptophan.
Sample and Standard Preparation Issues
Question 3: We are observing low recovery of our analyte from the sample matrix. What are the potential reasons?
Answer:
Low recovery can be a result of incomplete extraction, degradation during sample processing, or adsorption to surfaces.
-
Causality: this compound has moderate polarity. Its solubility can be influenced by the pH of the extraction solvent. The indole moiety is also susceptible to oxidation, especially in the presence of light and certain metal ions.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: The solubility of your compound is pH-dependent due to the carboxylic acid group. Experiment with different extraction solvents and pH values. A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is a good starting point. Adjusting the pH of the aqueous component to be around the pKa of the carboxylic acid (typically 2-4) can improve extraction efficiency.
-
Protect from Light and Oxidation: Prepare samples in amber vials to protect the analyte from photodegradation. If oxidative degradation is suspected, consider adding an antioxidant like ascorbic acid to your sample and standard solutions.
-
Prevent Adsorption: Use silanized glassware or low-adsorption polypropylene vials and pipette tips to minimize the loss of your analyte due to adsorption onto surfaces.
-
Question 4: Our calibration curve is not linear. What should we investigate?
Answer:
A non-linear calibration curve can be caused by several factors, from detector saturation to issues with standard preparation.
-
Causality: At high concentrations, the detector response may become non-linear (saturation). Inaccurate serial dilutions of your stock standard will also lead to a non-linear curve. The compound itself might be aggregating at higher concentrations in the chosen solvent.
-
Troubleshooting Steps:
-
Check Detector Saturation: If the curve flattens at the higher concentration points, it is likely due to detector saturation. Reduce the concentration range of your calibration standards.
-
Verify Standard Preparation: Carefully re-prepare your stock and working standard solutions. Use calibrated pipettes and volumetric flasks.
-
Investigate Solubility: Ensure that your analyte is fully dissolved in the diluent at all concentrations. Sonication can aid in dissolution. Consider using a different diluent if solubility is a concern. The solubility of N-acetyl-D-tryptophan is greater than 36.9 µg/mL at pH 7.4[1], but the methoxy group may alter this.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for an HPLC method for this compound?
A1: A good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm (due to the indole chromophore)
This method should be optimized based on the specific requirements of your assay.
Q2: How stable is this compound in solution?
A2: The indole ring is susceptible to oxidation, and this can be accelerated by exposure to light, elevated temperatures, and the presence of oxidizing agents. The methoxy group, being electron-donating, can increase the susceptibility of the indole ring to electrophilic attack and oxidation[2]. It is recommended to prepare solutions fresh daily and store them in amber vials at 2-8°C. For longer-term storage, freezing (-20°C or -80°C) is advisable. A stability-indicating method should be developed to monitor for potential degradation products.
Q3: What are the expected degradation products we should look for in a stability study?
A3: Based on forced degradation studies of similar indole-containing compounds, you can expect to see degradation products arising from:
-
Oxidation: This is a major degradation pathway for indoles. Products can include hydroxylated indoles, kynurenine-type derivatives from the opening of the pyrrole ring, and N-formylkynurenine. The methoxy group may direct oxidation to specific positions on the benzene ring.
-
Acid/Base Hydrolysis: The amide bond of the acetamido group can be hydrolyzed under strong acidic or basic conditions, leading to the formation of 6-methoxy-D-tryptophan.
-
Photodegradation: Exposure to UV light can lead to complex degradation pathways, including dimerization and oxidation.
Q4: What are the key validation parameters to focus on for a robust assay?
A4: According to ICH guidelines, the key validation parameters for an HPLC assay include:
-
Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, and matrix components. This is typically assessed through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Robustness | %RSD of results should be within acceptable limits. |
Table 2: Typical Acceptance Criteria for HPLC Method Validation.
Experimental Protocols and Visualizations
Protocol 1: Step-by-Step HPLC Method
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas.
-
-
Standard Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions with the initial mobile phase composition to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Dilute the sample to an expected concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system and column with the initial mobile phase for at least 30 minutes.
-
Inject 10 µL of each standard and sample.
-
Run the gradient program and collect the data.
-
-
Data Analysis:
-
Integrate the peak corresponding to the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
Diagrams
Caption: Potential degradation pathways for this compound under forced degradation conditions.
References
-
ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005. [Link]
- Agrawal, V., et al. (2019). Development and Validation of LC–MS Method for the Estimation of N-Acetyl-Tryptophan and its Impurities Under Stress Conditions.
- Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 31(5), 382-389.
-
PubChem. N-acetyl-D-tryptophan. [Link]
-
Chrom Tech. (2023). What Causes Peak Tailing in HPLC? [Link]
-
Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. [Link]
- Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product.
- Patel, K., et al. (2011). Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Indian Journal of Pharmaceutical Sciences, 73(4), 423-428.
- Fang, L., et al. (2011). Characterization of N-acetyltryptophan degradation products in concentrated human serum albumin solutions and development of an automated high performance liquid chromatography-mass spectrometry method for their quantitation.
- Nelis, H. J., et al. (1985). Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions.
- Zhu, T., et al. (2015). Determination of Acetyl-Tryptophan in Human Albumin by Reversed-Phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 27(6), 2015-2018.
Sources
Technical Support Center: Optimization of Cell Treatment with (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the optimization of cell-based assays using (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid. This molecule, hereafter referred to by its common synonym N-Acetyl-6-methoxytryptophan , is a structural analog of melatonin and a potent modulator of key cellular pathways. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting solutions, and robust protocols to ensure the success and reproducibility of your experiments.
Introduction: Understanding the Compound
N-Acetyl-6-methoxytryptophan is an indole derivative closely related to melatonin. Its primary mechanism of action is through the engagement of G protein-coupled melatonin receptors, MT1 and MT2.[1][2][3] These receptors are integral to regulating a host of cellular processes, including circadian rhythms, cell proliferation, and signaling cascades like the cAMP and ERK pathways.[1][3][4] Understanding this mechanism is crucial for designing effective experiments and interpreting results accurately.
This guide will address common challenges from compound handling to complex biological readouts, ensuring your experimental workflow is both efficient and self-validating.
Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Preparation
Question: What is the best solvent for reconstituting N-Acetyl-6-methoxytryptophan?
Answer: N-Acetyl-6-methoxytryptophan has moderate polarity. For cell culture applications, the recommended primary solvent is high-purity dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For final treatment, this stock should be serially diluted in your complete cell culture medium to the desired working concentration. Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) , as higher concentrations can induce cytotoxicity and confounding off-target effects. Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment dose) in your experimental design.
Question: How should I store the compound for long-term and short-term use?
Answer:
-
Solid Form: Store the lyophilized powder at -20°C in a desiccated environment to prevent degradation from moisture and light.
-
Stock Solution (in DMSO): Aliquot the high-concentration stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability.
-
Working Dilutions (in Media): Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Tryptophan and its derivatives can be unstable in aqueous solutions, potentially degrading when exposed to light and elevated temperatures over time, which can lead to media color changes and the generation of cytotoxic byproducts.[5]
Section 2: Troubleshooting Guide - Experimental Design & Execution
This section addresses common issues encountered during cell treatment experiments in a question-and-answer format.
Issue 1: High Cell Death or Unexpected Cytotoxicity
Question: I'm observing significant cell death even at concentrations where I expect a biological effect. What's going wrong?
Answer: This is a common issue that can stem from several factors.
-
Causality: High concentrations of the compound can lead to off-target effects or overwhelm the cellular machinery. Furthermore, indole-based compounds can sometimes undergo oxidation, creating reactive species that are harmful to cells. The final DMSO concentration might also be too high.
-
Solutions & Troubleshooting Steps:
-
Verify Vehicle Toxicity: Run a vehicle control experiment with increasing concentrations of DMSO (e.g., 0.01%, 0.1%, 0.5%, 1%) to determine the toxicity threshold for your specific cell line.
-
Perform a Dose-Response Curve: This is a mandatory first step. Test a wide range of concentrations (e.g., from 1 nM to 100 µM) to identify the optimal, non-toxic working concentration. (See Protocol 1).
-
Reduce Incubation Time: Cytotoxicity can be time-dependent. If a 24-hour incubation is causing cell death, try shorter time points (e.g., 2, 6, 12 hours) to see if you can observe the desired biological effect before toxicity manifests.
-
Check Media Stability: As tryptophan derivatives can degrade[5], visually inspect your media for color changes (browning) during incubation. If this occurs, consider reducing the incubation time or refreshing the media during a long-term experiment.
-
Issue 2: Inconsistent Results or No Observable Effect
Question: My results are not reproducible, or I'm not seeing the expected effect on my target pathway.
Answer: This often points to issues with experimental setup, compound activity, or the biological system itself.
-
Causality: Inconsistent results can arise from improper compound handling, variable cell health, or a misunderstanding of the target's expression and signaling kinetics. A lack of effect may mean the concentration is too low, the incubation time is not optimal, or the cell line does not express the necessary receptors (MT1/MT2).
-
Solutions & Troubleshooting Steps:
-
Confirm Receptor Expression: Before starting, verify that your cell line expresses MT1 and/or MT2 receptors at the protein level (e.g., via Western Blot or Flow Cytometry) or mRNA level (qPCR). Not all cell lines are responsive.[6]
-
Optimize Incubation Time: Biological responses are dynamic. A specific phosphorylation event might peak at 30 minutes, while a change in gene expression may take 6-24 hours. Perform a time-course experiment to identify the optimal endpoint. (See Protocol 2).
-
Use a Positive Control: Include a known melatonin receptor agonist, such as melatonin itself, in parallel. This helps validate that the signaling pathway is functional in your cells and that the experimental conditions are appropriate.
-
Standardize Cell Conditions: Ensure cells are in the logarithmic growth phase and are plated at a consistent density for every experiment. Over-confluent or starved cells will respond differently.[7]
-
Issue 3: Problems with Downstream Assays
Question: After treatment, I'm getting weak signals in my Western blot or high background in my flow cytometry analysis. Could the compound be interfering?
Answer: While direct interference is rare, the treatment can indirectly affect assay quality.
-
Causality: A weak signal often indicates that the treatment conditions (dose, time) were not optimal to induce a measurable change in the target protein. High background in flow cytometry could be due to increased cell death and debris.
-
Solutions & Troubleshooting Steps:
-
Optimize Treatment Conditions First: A weak signal is typically a biological issue, not a technical one. Re-visit your dose-response and time-course experiments to ensure you are analyzing samples at the peak of the biological response.
-
For Flow Cytometry: If you observe high background, use a viability dye (e.g., Propidium Iodide, DAPI) to gate on live cells only. This will exclude dead cells and debris that non-specifically bind antibodies.[8] Ensure proper fixation and permeabilization protocols are followed, as these are critical for intracellular targets.[8]
-
For Western Blotting: Ensure you are loading equal amounts of protein. A robust loading control (e.g., GAPDH, β-Actin) is essential. If the target protein is known to be labile, use fresh lysates and include protease/phosphatase inhibitors in your lysis buffer.
-
Section 3: Visualization & Key Workflows
Visualizing the experimental process and the underlying mechanism is key to successful optimization.
Optimization Workflow
The following diagram outlines the logical progression for optimizing cell treatment with N-Acetyl-6-methoxytryptophan. This workflow is designed to be a self-validating system, where each step informs the next.
Caption: A logical workflow for optimizing cell treatment experiments.
Signaling Pathway
N-Acetyl-6-methoxytryptophan acts primarily through MT1/MT2 receptors, which couple to inhibitory G proteins (Gi). This initiates a cascade that modulates key downstream effectors.
Caption: Simplified signaling cascade initiated by N-Acetyl-6-methoxytryptophan.
Section 4: Experimental Protocols
Protocol 1: Determining Optimal Working Concentration via Dose-Response Assay
Objective: To identify the concentration range that elicits a biological response without causing significant cytotoxicity.
Methodology:
-
Cell Plating: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 24 hours.
-
Compound Dilution: Prepare a 2X serial dilution series of N-Acetyl-6-methoxytryptophan in complete medium. Start from a high concentration (e.g., 200 µM) and dilute down to the pM range. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions (resulting in a 1X final concentration).
-
Incubation: Incubate the plate for a standard duration (e.g., 24 hours) under normal cell culture conditions (37°C, 5% CO₂).
-
Assay:
-
Viability: Perform a cell viability assay (e.g., MTT, PrestoBlue™, CellTiter-Glo®) according to the manufacturer's instructions.
-
Biomarker Analysis: In a parallel plate, lyse the cells and perform an assay for a key downstream biomarker (e.g., measure phosphorylated ERK via Western blot or ELISA).
-
-
Data Analysis: Plot cell viability (%) and biomarker signal against the log of the compound concentration. The optimal concentration will be in the range that shows a significant biomarker response with minimal impact on viability (>90%).
Sample Data Presentation:
| Concentration (µM) | % Cell Viability (±SD) | p-ERK Signal (Fold Change ±SD) |
| Vehicle (0) | 100 ± 4.5 | 1.0 ± 0.1 |
| 0.001 | 99 ± 3.8 | 1.2 ± 0.2 |
| 0.01 | 101 ± 5.1 | 2.5 ± 0.3 |
| 0.1 | 98 ± 4.2 | 4.1 ± 0.4 |
| 1 | 96 ± 3.9 | 4.3 ± 0.5 |
| 10 | 91 ± 5.5 | 2.8 ± 0.4 |
| 50 | 75 ± 6.1 | 1.5 ± 0.3 |
| 100 | 45 ± 7.2 | N/A |
Protocol 2: Determining Optimal Incubation Time via Time-Course Experiment
Objective: To identify the incubation time that produces the peak biological response for a specific downstream marker.
Methodology:
-
Cell Plating: Plate cells in multiple wells or dishes to allow for harvesting at different time points.
-
Treatment: Treat the cells with the pre-determined optimal concentration of N-Acetyl-6-methoxytryptophan (from Protocol 1) and a vehicle control.
-
Incubation & Harvesting: Incubate the cells and harvest sets of samples (both treated and vehicle) at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 6 hr, 12 hr, 24 hr).
-
Assay: Process the samples for the desired downstream analysis (e.g., cell lysis for Western blot, RNA extraction for qPCR).
-
Data Analysis: Plot the biomarker signal against time. The optimal incubation time corresponds to the peak of the response curve.
Section 5: References
-
Design and validation of the first cell-impermeant melatonin receptor agonist - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro - MDPI. (2024). MDPI. [Link]
-
Design and Validation of the First Cell-Impermeant Melatonin Receptor Agonist - PubMed. (2018). PubMed. [Link]
-
2-acetamido-3-(1H-indol-3-yl)propanoic acid;ethane - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Structure-based discovery of potent and selective melatonin receptor agonists | eLife. (2020). eLife. [Link]
-
Troubleshooting guide for cell culture - PromoCell. (n.d.). PromoCell. [Link]
-
Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - MDPI. (2022). MDPI. [Link]
-
N-Acetyl-L-Tryptophan | Amino Acid Derivative for Cell Culture | Baishixing. (n.d.). Baishixing. [Link]
-
The Melatonin Signaling Pathway in a Long-Term Memory In Vitro Study - MDPI. (2018). MDPI. [Link]
-
(2R)-2-acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 10558933 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Prodrugs of the cancer cell selective anti-cancer agent (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131) are orally efficacious in a mouse model of resistant colon cancer - PubMed. (2019). PubMed. [Link]
Sources
- 1. Design and validation of the first cell‐impermeant melatonin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and validation of the first cell-impermeant melatonin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of potent and selective melatonin receptor agonists | eLife [elifesciences.org]
- 5. mdpi.com [mdpi.com]
- 6. The Melatonin Signaling Pathway in a Long-Term Memory In Vitro Study [mdpi.com]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrum Interpretation of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
This guide provides an in-depth analysis of the mass spectrometric behavior of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, a compound of significant interest in metabolic and pharmaceutical research. As a derivative of tryptophan, its characterization is pivotal for understanding biochemical pathways and for quality control in drug development. Here, we move beyond a simple recitation of data to offer a comparative analysis, grounding our interpretation in the fundamental principles of mass spectrometry and contrasting the technique with other common analytical methods.
Predicted Fragmentation Profile under Electrospray Ionization (ESI)
This compound, also known as N-acetyl-6-methoxy-tryptophan, has a molecular formula of C₁₄H₁₆N₂O₄ and a monoisotopic mass of 276.1059 g/mol . In positive-ion electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be readily protonated to form the molecular ion [M+H]⁺ at an m/z of 277.1132.
The subsequent fragmentation in tandem mass spectrometry (MS/MS) is dictated by the molecule's structure, which features an indole ring, a methoxy substituent, and an N-acetylated amino acid side chain. The fragmentation cascade provides a structural fingerprint, allowing for confident identification.
Key Fragmentation Pathways:
The primary fragmentation pathways are initiated by the lability of the carboxylic acid group and the bond between the indole ring and the alanine side chain. These cleavages are characteristic of N-acetylated amino acids and indole derivatives.[1][2][3]
-
Loss of Water and Carbon Monoxide: N-acetylated amino acids commonly exhibit a sequential loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid moiety, leading to the formation of an immonium ion.[2][4] For our target molecule, this would result in a fragment at m/z 231.1233.
-
Loss of Ketene: The N-acetyl group can be eliminated as a neutral loss of ketene (C₂H₂O), a characteristic fragmentation for N-acetylated compounds.[2][4] This pathway would yield a fragment corresponding to the protonated 6-methoxy-tryptophan at m/z 235.1026.
-
Side-Chain Cleavage: The most significant fragmentation for tryptophan derivatives involves the cleavage of the Cα-Cβ bond of the side chain.[3] This results in the formation of a highly stable, resonance-delocalized 6-methoxy-3-methyl-1H-indol-3-ium ion. This fragment is often the base peak in the spectrum and is predicted to appear at m/z 160.0757.
-
Further Fragmentation of the Indole Moiety: The primary fragment at m/z 160.0757 can undergo further fragmentation, such as the loss of a methyl radical (•CH₃) from the methoxy group, although this is typically a lower-intensity pathway.
The predicted fragmentation cascade is visualized below. The rationale for these cleavages lies in the formation of stable neutral molecules and resonance-stabilized cationic fragments, which are energetically favorable processes in the gas phase.
Caption: Predicted ESI-MS/MS fragmentation pathway of protonated this compound.
Table 1: Predicted Key Fragment Ions
| m/z (monoisotopic) | Proposed Formula | Description of Neutral Loss |
| 277.1132 | [C₁₄H₁₇N₂O₄]⁺ | Protonated molecular ion ([M+H]⁺) |
| 259.1026 | [C₁₄H₁₅N₂O₃]⁺ | Loss of water (-H₂O) |
| 235.1026 | [C₁₂H₁₅N₂O₃]⁺ | Loss of ketene (-C₂H₂O) from the acetyl group |
| 231.1233 | [C₁₃H₁₅N₂O₂]⁺ | Sequential loss of water and carbon monoxide (-H₂O, -CO) |
| 160.0757 | [C₁₀H₁₀NO]⁺ | Cleavage of the side-chain, forming the 6-methoxy-skatole cation |
Comparison with Alternative Analytical Technologies
While mass spectrometry is a powerful tool for identification and quantification, a comprehensive analytical strategy often involves orthogonal techniques. The choice of method depends on the analytical question, whether it is definitive structural elucidation, routine quantification, or isomer separation.
| Feature | Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Use | Identification, Quantification, Structural Fingerprinting | Definitive Structure Elucidation, Stereochemistry | Separation, Quantification |
| Sensitivity | High (picogram to femtogram) | Low (microgram to milligram) | Moderate (nanogram) |
| Specificity | High (based on m/z and fragmentation) | Very High (unique chemical environment for each nucleus) | Moderate (relies on retention time and UV spectrum) |
| Sample Purity | Tolerant to complex matrices | Requires highly pure sample | Requires clean, filtered samples |
| Isomerism | Can distinguish structural isomers via fragmentation; chiral separation requires specific LC methods. | Can distinguish all types of isomers, including stereoisomers. | Can separate isomers with appropriate column and mobile phase. |
| Pros | Fast analysis, provides molecular weight and structural data simultaneously.[5] | Unambiguous structure determination. | Robust, widely available, excellent for quantitative analysis. |
| Cons | Isomer differentiation can be challenging without standards.[6] | Low throughput, requires large sample amounts, expensive instrumentation. | Limited structural information, requires a chromophore for detection. |
Expert Insight: For discovery and metabolomics, LC-MS/MS is the tool of choice due to its sensitivity and specificity in complex mixtures. For confirming the structure of a newly synthesized batch or for resolving stereochemistry, NMR is indispensable. For routine quality control and purity checks where the compound is already well-characterized, HPLC-UV provides a cost-effective and robust solution.
Experimental Protocol: LC-MS/MS Analysis
This section outlines a self-validating protocol for the targeted analysis of this compound. The inclusion of an internal standard and quality control samples ensures the trustworthiness of the generated data.
Caption: A typical experimental workflow for quantitative LC-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard in methanol.
-
Create a series of working calibration standards (e.g., 1-1000 ng/mL) by diluting the stock solution in a 50:50 mixture of water and acetonitrile.
-
Prepare an internal standard (IS) stock solution (e.g., N-acetyl-L-tryptophan-d5) at 1 mg/mL and a working solution at 100 ng/mL.
-
For each standard and sample, mix 90 µL with 10 µL of the working IS solution.
-
Vortex and filter through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). The C18 chemistry provides excellent retention for the moderately polar indole structure.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation for positive-ion ESI.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM). This highly specific mode enhances sensitivity by monitoring predefined precursor-to-product ion transitions.
-
MRM Transitions:
-
Analyte: Q1: 277.1 -> Q3: 160.1 (quantifier), Q1: 277.1 -> Q3: 231.1 (qualifier). Monitoring two transitions increases confidence in identification.
-
Internal Standard (IS): (e.g., for N-acetyl-Trp-d5) Q1: 250.1 -> Q3: 135.1.
-
-
Instrument Parameters: Optimize source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific instrument to maximize signal for the m/z 160.1 fragment.
-
References
-
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]
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Li, Y., Chen, D., & Li, L. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457. [Link]
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León, J., Acuña-Castroviejo, D., Escames, G., Tan, D. X., & Reiter, R. J. (2005). Melatonin and its metabolites: importance for the evaluation of their biological roles. ResearchGate. [Link]
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Gopalkrishnan, A., & Sureshkumar, T. (2020). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Journal of Mass Spectrometry, 55(11), e4603. [Link]
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Gopalkrishnan, A., & Sureshkumar, T. (2020). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. ResearchGate. [Link]
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Alves, A. N. L., Jedlicka, L. D. L., Massari, J., et al. (2013). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. ResearchGate. [Link]
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Safdari, A. R., & Babri, M. (2020). Liquid Chromatography-Mass Spectrometry studies on molecular structure of melatonin after Co-60 gamma irradiation. Open Journal of Chemistry, 6(1), 001-007. [Link]
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Kihel, A. E., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]
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Urmann, M., et al. (2020). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 25(23), 5553. [Link]
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Arnao, M. B., & Hernández-Ruiz, J. (2019). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. Molecules, 24(9), 1700. [Link]
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van der Meijden, W. M., et al. (2017). A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary Melatonin and Cortisol: Development and Comparison With Immunoassays. Annals of Laboratory Medicine, 37(1), 39-46. [Link]
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Alves, A. N. L., et al. (2013). Electrospray ionization mass spectrometry applied to study the radical acetylation of amino acids, peptides and proteins. Journal of the Brazilian Chemical Society. [Link]
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Kocadağlı, T., et al. (2014). Determination of melatonin and its isomer in foods by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
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Wang, W., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 503. [Link]
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Steffan, J. S., et al. (2011). Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. Molecular & Cellular Proteomics, 10(6), M110.007353. [Link]
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Kitagawa, N., et al. (2020). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 145(2), 488-495. [Link]
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National Center for Biotechnology Information (n.d.). N-Acetyl-L-tryptophan. PubChem Compound Database. Retrieved from [Link]
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ResearchGate (n.d.). The mass spectral fragmentation pattern of acetyl tryptophan deoxyhexoside. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Comprehensive Analysis of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quality control of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, a chiral building block of significant interest. As a senior application scientist, my objective is to not only present various analytical techniques but also to elucidate the scientific rationale behind their application, ensuring a holistic understanding of how to ascertain the purity, identity, and stability of this critical compound.
Introduction: The Significance of Analytical Scrutiny
This compound, also known as N-Acetyl-6-methoxy-D-tryptophan, is a derivative of the amino acid tryptophan. Its specific stereochemistry and functionalization predetermine its utility in the synthesis of complex therapeutic agents. The seemingly minor variation in the spatial arrangement of atoms in the (R)-enantiomer versus its (S)-counterpart can lead to vastly different pharmacological and toxicological profiles. Therefore, a robust analytical framework is not merely a quality control checkpoint but a fundamental component of drug safety and efficacy.
This guide will navigate through a typical Certificate of Analysis (CoA), offering a comparative look at the primary analytical techniques employed and credible alternatives. We will delve into the "why" behind each test, empowering you to critically evaluate the quality of your materials.
Deconstructing the Certificate of Analysis: A Comparative Approach
A Certificate of Analysis is a formal document that outlines the quality control testing performed on a specific batch of a product. Below is an illustrative CoA for this compound, followed by a detailed comparative analysis of the testing methodologies.
Illustrative Certificate of Analysis
| Test | Specification | Result | Method |
| Appearance | White to off-white powder | Conforms | Visual Inspection |
| Identification by FTIR | Spectrum conforms to reference | Conforms | Infrared Spectroscopy |
| Identification by ¹H NMR | Spectrum conforms to structure | Conforms | Nuclear Magnetic Resonance |
| Assay (by Titration, on dried basis) | 98.0% - 102.0% | 99.8% | Acid-Base Titration |
| Chiral Purity (Enantiomeric Excess) | ≥ 99.0% e.e. | 99.9% | Chiral HPLC |
| Purity (by HPLC) | ≥ 99.0% | 99.95% | Reversed-Phase HPLC |
| Loss on Drying | ≤ 0.5% | 0.15% | Gravimetric (105°C) |
| Residue on Ignition | ≤ 0.2% | 0.08% | USP <281> |
| Heavy Metals | ≤ 10 ppm | < 10 ppm | USP <231> |
| Residual Solvents | Meets USP <467> requirements | Conforms | Headspace GC-MS |
Comparative Analysis of Key Analytical Methodologies
Identity Confirmation: Beyond a Simple Match
Confirming the chemical identity of this compound is the foundational step. While a CoA might list a single method, a multi-pronged approach provides the highest degree of confidence.
Primary Method: Fourier Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a unique "fingerprint" of the molecule's functional groups.
-
Expertise & Experience: This technique is rapid and requires minimal sample preparation. The key is to compare the sample's spectrum against a well-characterized reference standard. The presence of characteristic peaks for the N-H stretch of the amide and indole, the C=O stretch of the carboxylic acid and amide, and the aromatic C-H and C=C stretches of the indole ring confirms the presence of the expected functional groups.
-
Trustworthiness: While excellent for functional group identification, FTIR is not typically quantitative and may not be sensitive to subtle structural differences or the presence of certain impurities.
Alternative/Complementary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure and connectivity of atoms.
-
Expertise & Experience: ¹H NMR is arguably the most powerful tool for unambiguous structure elucidation. For our target molecule, the spectrum would be expected to show distinct signals for the acetyl methyl group, the methoxy group, the protons on the chiral center and the indole ring. The chemical shifts, coupling patterns, and integration of these signals provide a wealth of structural information. For instance, the coupling between the α-proton and the β-protons can help confirm the propanoic acid side chain structure.
-
Trustworthiness: NMR is highly specific and can often detect and even quantify impurities with different chemical structures. Two-dimensional NMR techniques (e.g., COSY, HSQC) can further solidify the structural assignment.
Data Presentation: Expected Spectroscopic Features
| Functional Group | FTIR Absorption (cm⁻¹) | ¹H NMR Chemical Shift (ppm, illustrative) |
| N-H (Indole & Amide) | 3400-3200 | 10.8 (indole NH), 8.2 (amide NH) |
| C-H (Aromatic) | 3100-3000 | 6.7-7.5 |
| C-H (Aliphatic) | 3000-2850 | 1.9 (acetyl CH₃), 3.1-3.3 (β-CH₂), 4.5 (α-CH) |
| C=O (Carboxylic Acid) | 1725-1700 | - |
| C=O (Amide) | 1680-1630 | - |
| C-O (Methoxy) | 1250-1000 | 3.8 (methoxy OCH₃) |
Purity Assessment: A Multi-faceted Approach
Purity is a critical quality attribute, and a single percentage on a CoA can be misleading without understanding how it was determined. Both chemical and chiral purity must be rigorously assessed.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
-
Principle: Chiral HPLC utilizes a stationary phase that is itself chiral (a Chiral Stationary Phase or CSP). This allows for the differential interaction with the two enantiomers of a chiral compound, leading to their separation and individual quantification.
-
Expertise & Experience: The choice of the CSP is critical. For N-acetylated amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often effective.[1][2] The mobile phase composition (typically a mixture of an organic solvent like ethanol or isopropanol with a hydrocarbon like hexane, often with an acidic or basic modifier) is optimized to achieve baseline separation of the (R) and (S) enantiomers. The enantiomeric excess (e.e.) is then calculated from the peak areas of the two enantiomers.
-
Trustworthiness: Chiral HPLC is the gold standard for determining enantiomeric purity due to its high resolution and accuracy. Method validation should demonstrate specificity, linearity, and limits of detection and quantification for the undesired enantiomer.
Alternative Method: Capillary Electrophoresis (CE)
-
Principle: CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte. This selector interacts differently with the enantiomers, leading to different migration times.
-
Expertise & Experience: Cyclodextrins and their derivatives are common chiral selectors for amino acids in CE.[3][4] CE offers advantages such as high separation efficiency, low sample and reagent consumption, and rapid method development.
-
Comparison: While HPLC is more widely used in quality control laboratories, CE can be a powerful alternative, especially for method development and when sample volume is limited.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: Chiralcel® OD-H (or equivalent polysaccharide-based CSP), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject a racemic standard to confirm the elution order of the enantiomers. Inject the sample and integrate the peak areas for the (R) and (S) enantiomers.
-
Calculation: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.
Diagram: Chiral Separation Workflow
Caption: Workflow for Chiral Purity Analysis by HPLC.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: RP-HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a more polar organic solvent (e.g., acetonitrile or methanol).
-
Expertise & Experience: This is the workhorse of pharmaceutical analysis for purity determination. A gradient elution method, where the proportion of the organic solvent is increased over time, is typically used to separate the main compound from any impurities that may be more or less polar. Potential impurities could include starting materials, by-products from the synthesis, or degradation products. For N-acetylated tryptophan derivatives, potential degradation products include oxidized forms such as N-formylkynurenine and kynurenine.
-
Trustworthiness: A validated HPLC method provides precise and accurate quantification of impurities. Peak purity analysis using a photodiode array (PDA) detector can further ensure that the main peak is not co-eluting with any impurities.
Alternative/Complementary Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: LC-MS couples the separation power of HPLC with the sensitive and specific detection of a mass spectrometer.
-
Expertise & Experience: LC-MS is invaluable for the identification of unknown impurities. By determining the mass-to-charge ratio (m/z) of an impurity peak, its molecular weight can be determined. Further fragmentation in the mass spectrometer (MS/MS) can provide structural information, aiding in the identification of process-related impurities or novel degradants.
-
Comparison: While HPLC with UV detection is excellent for quantifying known impurities, LC-MS is superior for identifying unknown peaks and providing a more comprehensive impurity profile.
Data Presentation: Impurity Profile Comparison
| Impurity Type | Potential Structure | Expected Elution (RP-HPLC) | Identification Method |
| Starting Material | 6-Methoxy-D-tryptophan | More polar (earlier elution) | Comparison with reference standard |
| Over-acetylated | Di-acetylated indole | Less polar (later elution) | LC-MS (higher m/z) |
| Oxidative Degradant | N-formylkynurenine derivative | More polar (earlier elution) | LC-MS/MS |
| Enantiomer | (S)-isomer | Co-eluting in RP-HPLC | Chiral HPLC |
Diagram: Logic for Purity Assessment
Caption: Logical flow for comprehensive purity analysis.
Conclusion: An Integrated Approach to Quality Assurance
The quality of a chiral building block like this compound is not defined by a single analytical result but by the convergence of data from a suite of orthogonal analytical techniques. This guide has aimed to provide a comparative framework for understanding the critical tests outlined in a Certificate of Analysis.
As a senior application scientist, I advocate for a holistic and scientifically grounded approach to quality assessment. Researchers, scientists, and drug development professionals should not only scrutinize the specifications on a CoA but also understand the methodologies used to generate those results. By appreciating the strengths and limitations of each technique, you can make more informed decisions about the suitability of a material for your research and development endeavors, ultimately contributing to the creation of safer and more effective medicines.
References
-
Sadok, I., Rachwał, K., & Staniszewska, M. (2019). Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 176, 112805. [Link]
-
Gassmann, E., Kuo, J. E., & Zare, R. N. (1985). Electrokinetic separation of chiral compounds. Science, 230(4727), 813–814. [Link]
-
Fanali, S. (1996). The use of cyclodextrins in capillary electrophoresis. Journal of Chromatography A, 735(1-2), 77–121. [Link]
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Smet-Nocca, C., Wieruszeski, J. M., Melnyk, O., & Benecke, A. (2010). NMR-based detection of acetylation sites in peptides. Journal of Peptide Science, 16(8), 414–423. [Link]
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- 3. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 4. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for Drug Development Professionals: (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid vs. N-acetyltryptophan
Introduction
In the landscape of drug discovery and formulation, tryptophan derivatives represent a class of molecules with remarkable versatility. From serving as critical pharmaceutical excipients to acting as neuroprotective agents, their utility is well-established. This guide provides an in-depth comparison of two such derivatives: the well-characterized N-acetyltryptophan (NAT) and the more specialized (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid , which we will refer to as N-acetyl-6-methoxy-D-tryptophan (N-A-6-MeO-D-T).
These molecules share a common N-acetylated tryptophan backbone, but the addition of a methoxy group at the 6-position of the indole ring and the distinct (R)-stereochemistry in N-A-6-MeO-D-T introduce significant physicochemical and pharmacological differences. This document aims to dissect these differences, offering researchers and drug development professionals a clear, data-driven comparison to inform experimental design, compound selection, and formulation strategies. We will explore their chemical properties, biological activities, and practical applications, supported by detailed experimental protocols.
Part 1: Physicochemical Properties: The Impact of Substitution
The fundamental difference between these two molecules—a single methoxy group and opposing stereochemistry—profoundly influences their physical and chemical behavior. The methoxy group in N-A-6-MeO-D-T increases its molecular weight and is expected to enhance its lipophilicity compared to the more polar NAT. This can have significant implications for solubility, membrane permeability, and formulation.
| Property | N-acetyltryptophan | This compound | Rationale for Difference |
| Synonyms | N-Acetyl-L-tryptophan (L-NAT), Ac-Trp | N-Acetyl-6-methoxy-D-tryptophan | Highlights stereochemistry and substitution. |
| Molecular Formula | C₁₃H₁₄N₂O₃[1] | C₁₄H₁₆N₂O₄[2] | Addition of a -OCH₃ group. |
| Molecular Weight | 246.26 g/mol [1] | 276.29 g/mol [2] | Addition of a -OCH₃ group. |
| pKa (Strongest Acidic) | ~4.17[3] | Not experimentally reported, but expected to be similar (~4.2) | The carboxylic acid pKa is largely unaffected by the distant methoxy group. |
| Polar Surface Area | 85.68 Ų[3] | Expected to be similar or slightly higher | The ether oxygen in the methoxy group adds a small polar surface. |
| LogP (Lipophilicity) | 1.45 - 1.81[3] | Expected to be >1.8 | The methoxy group is hydrophobic, increasing the overall lipophilicity. |
| Stereochemistry | Typically L-form (S-configuration) | R-configuration specified | This inversion of the chiral center is critical for biological interactions. |
Part 2: Comparative Biological Activity & Mechanism of Action
The structural distinctions translate directly into divergent biological activities. N-acetyl-L-tryptophan is a well-studied neuroprotective agent with multiple known mechanisms, whereas the activity of N-A-6-MeO-D-T must be inferred from its structural relationship to other neuroactive indoles, such as melatonin.
N-acetyltryptophan (NAT): A Multifunctional Neuroprotectant
NAT, particularly the L-enantiomer, has demonstrated significant therapeutic potential in models of neurodegenerative diseases.[4][5] Its mechanisms are multifaceted:
-
NK-1R Antagonism : L-NAT acts as an antagonist of the neurokinin-1 receptor (NK-1R), which disrupts the binding of substance P, a key mediator in neuroinflammation and pain signaling.[6][7]
-
Mitochondrial Protection : It inhibits the release of pro-apoptotic factors like cytochrome c and Smac/AIF from mitochondria, a critical step in the intrinsic apoptosis pathway.[6][8][9]
-
Anti-inflammatory Effects : The compound can suppress the expression of the pro-inflammatory cytokine IL-1β and the activation of caspase-1.[6]
Crucially, this activity is stereospecific. Studies in models of amyotrophic lateral sclerosis (ALS) have shown that N-acetyl-L-tryptophan is neuroprotective, while its enantiomer, N-acetyl-D-tryptophan, has no protective effect.[9] This is attributed to the specific chiral interactions required for binding to targets like the NK-1R.[9]
N-acetyl-6-methoxy-D-tryptophan: A Hypothetical Melatonergic Agent
Direct biological data for N-A-6-MeO-D-T is scarce. However, its structure allows for informed hypotheses. The indole-6-methoxy moiety is structurally related to melatonin (N-acetyl-5-methoxytryptamine) and pinoline (6-methoxy-1,2,3,4-tetrahydro-beta-carboline), both of which are known antioxidants and, in the case of melatonin, potent agonists for melatonin receptors (MT1 and MT2).[10][11]
-
Potential Melatonergic Activity : The methoxy group is a key feature for binding to melatonin receptors, which are involved in regulating circadian rhythms.[12] It is plausible that N-A-6-MeO-D-T could act as an agonist or antagonist at these receptors.
-
Antioxidant Properties : Pinoline has been shown to be a potent free radical scavenger, suggesting that the 6-methoxyindole core in N-A-6-MeO-D-T may also confer antioxidant activity.[11]
-
Impact of (R)-Stereochemistry : The D-configuration makes it an unlikely substrate for enzymes that process L-amino acids. However, receptor binding is not always precluded. Its interaction with chiral receptors like MT1/MT2 would need to be empirically determined, as it may exhibit different affinity or efficacy compared to an L-counterpart.
Caption: Comparative signaling pathways of L-NAT and the hypothetical N-A-6-MeO-D-T.
Part 3: Applications in Research and Drug Development
The distinct properties of these compounds lead to different applications. NAT is a mature molecule with established roles, while N-A-6-MeO-D-T is an exploratory tool.
| Application Area | N-acetyltryptophan | This compound |
| Pharmaceutical Excipient | Primary Use : Widely used as a stabilizer for protein therapeutics, such as human serum albumin, to prevent oxidative degradation and thermal denaturation.[8][13][14] | Not Established : Unlikely to be used due to lack of safety data and potential for unintended biological activity. |
| Therapeutic Development | Active Area : Investigated as a lead compound for neurodegenerative diseases (ALS, Alzheimer's, Parkinson's), stroke, and traumatic brain injury.[5][6][7] | Exploratory : Could be investigated for conditions related to circadian rhythm disruption or oxidative stress, leveraging potential melatonergic or antioxidant effects.[11][15] |
| Biochemical Research | Established Tool : Used to study amino acid metabolism, as a competitive inhibitor for enzymes like tryptophanase, and in protein folding studies.[7][16] | Novel Probe : Could be used as a chemical probe to study melatonin receptor pharmacology or as a building block for novel peptide synthesis.[17] |
| Cosmetics & Oral Care | Emerging Use : Incorporated into skincare for conditioning and anti-aging properties and into oral care formulations.[16] | Not Used . |
Part 4: Experimental Protocols & Methodologies
To empirically validate the hypothesized differences between these compounds, specific and robust experimental protocols are required. Below are two foundational workflows.
Protocol 1: Comparative Purity and Quantification by HPLC
Causality: A reliable HPLC method is essential for verifying the identity, purity, and concentration of both compounds. The indole ring in both molecules provides a strong chromophore for UV detection. A reversed-phase C18 column is ideal for separating these moderately polar compounds from potential impurities or formulation matrices.
Methodology:
-
Standard Preparation: Prepare stock solutions of N-acetyltryptophan and N-A-6-MeO-D-T in methanol at 1 mg/mL. Create a calibration curve by serially diluting the stock solutions to concentrations ranging from 1 to 60 µg/mL.[18]
-
Sample Preparation: For samples in a protein matrix (e.g., human albumin), perform deproteinization by adding perchloric acid or 3 volumes of cold methanol, vortexing, and centrifuging to precipitate the protein.[18][19] Use the supernatant for analysis.
-
HPLC System & Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 25 mM Phosphate Buffer, pH adjusted to 2.3-3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 60% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.7-1.0 mL/min.[18]
-
Detection: UV absorbance at 280 nm (for indole ring) or 220 nm for higher sensitivity.[13][18]
-
Injection Volume: 20 µL.
-
-
Data Analysis: Integrate the peak area for each compound. Use the standard curve to quantify the concentration in unknown samples. The retention time for N-A-6-MeO-D-T is expected to be slightly longer than for NAT due to its increased lipophilicity.
Protocol 2: In Vitro Melatonin Receptor (MT1/MT2) Binding Assay
Causality: To test the hypothesis that N-A-6-MeO-D-T interacts with melatonin receptors, a competitive radioligand binding assay is the gold standard. This experiment measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor, allowing for the determination of binding affinity (Ki).
Caption: Workflow for a competitive melatonin receptor binding assay.
Methodology:
-
Assay Buffer: Prepare Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membrane preparation expressing either MT1 or MT2 receptors.
-
50 µL of [³H]-melatonin at a final concentration near its Kd (~0.2 nM).
-
50 µL of either buffer (for total binding), a high concentration of unlabeled melatonin (10 µM, for non-specific binding), or the test compound (NAT or N-A-6-MeO-D-T) at concentrations spanning from 1 pM to 100 µM.
-
-
Incubation: Incubate the plates at 37°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber (GF/B) filter plates using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer.
-
Scintillation Counting: Punch the filters into scintillation vials or add scintillation fluid directly to a compatible filter plate. Measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The comparison between N-acetyltryptophan and this compound offers a clear illustration of how subtle structural modifications can create vastly different molecular profiles.
-
N-acetyltryptophan is a well-understood, multifunctional molecule. Its primary value lies in its dual role as a proven protein stabilizer in pharmaceutical formulations and a promising neuroprotective agent with well-defined, stereospecific mechanisms of action. For drug developers, it represents a low-risk excipient and a therapeutic candidate with a substantial body of preclinical evidence.
-
This compound is a novel research chemical. Its value is in its potential for new discovery. The combination of a 6-methoxy indole core and (R)-stereochemistry makes it an intriguing tool to probe melatonergic pathways and explore novel antioxidant strategies. However, its lack of established biological and safety data necessitates foundational research, such as the binding and functional assays described herein, before it can be considered for further development.
For researchers, the choice is clear: NAT is the compound of choice for applications requiring established neuroprotective or stabilizing properties, while N-A-6-MeO-D-T is a tool for exploring new pharmacological frontiers, particularly in the realm of circadian biology and oxidative stress.
References
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Human Metabolome Database. Showing metabocard for N-Acetyltryptophan (HMDB0013713). [Link]
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FooDB. Showing Compound N-Acetyltryptophan (FDB111644). [Link]
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ResearchGate. Synthesis of N-acetyltryptamine and melatonin from tryptophan. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Top 5 Uses of N-Acetyl-L-Tryptophan in Modern Industries. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Therapeutic Promise of N-Acetyl-L-tryptophan: From Lab to Potential Clinical Applications. [Link]
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Nelis, H. J., et al. (1985). Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions. Journal of Chromatography A, 333(2), 381-7. [Link]
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Fang, L., et al. (2011). Characterization of N-acetyltryptophan degradation products in concentrated human serum albumin solutions and development of an automated high performance liquid chromatography-mass spectrometry method for their quantitation. Journal of Chromatography A, 1218(41), 7316-24. [Link]
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de Jesus, A. J., & Allen, T. W. (2021). Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins. International Journal of Molecular Sciences, 22(17), 9185. [Link]
- Google Patents. JPH0656775A - Production of n-acetyl-dl-tryptophan.
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Zhan, C. Y., et al. (2015). Determination of Acetyl-Tryptophan in Human Albumin by Reversed-Phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 27(3), 1021-1024. [Link]
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ResearchGate. Determination of Acetyl-Tryptophan in Human Albumin by Reversed-Phase High Performance Liquid Chromatography. [Link]
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PrepChem.com. Synthesis of morpholine N-acetyl tryptophanate. [Link]
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USP-NF. N-Acetyl-dl-tryptophan - ABSTRACT. [Link]
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Joshi, S. B., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(12), 3535-3543. [Link]
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Patten, M., et al. (2015). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. Journal of Neurochemistry, 135(2), 395-406. [Link]
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BYJU'S. Physical and chemical properties of Tryptophan. [Link]
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Fujita, Y., et al. (1980). Utilization of N-acetyl-L-tryptophan given intravenously to unrestrained adult rats. Journal of Nutritional Science and Vitaminology, 26(4), 381-8. [Link]
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ResearchGate. (PDF) Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins. [Link]
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PubChem. (2R)-2-acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 10558933. [Link]
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Satarker, S., et al. (2022). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. ACS Chemical Neuroscience, 13(15), 2313-2329. [Link]
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ResearchGate. Melatonin and melatonin agonists as antidepressants in the elderly: protocol for a systematic review and meta-analysis of randomised control trials. [Link]
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Zisapel, N. (2018). Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep-Wake Disorders. CNS Drugs, 32(10), 909-919. [Link]
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Johns Hopkins University. Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep-Wake Disorders - Fingerprint. [Link]
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Turecka, K., et al. (2023). The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment: Melatonin, Tasimelteon, Ramelteon, Agomelatine, and Selected Herbs. International Journal of Molecular Sciences, 24(22), 16453. [Link]
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ResearchGate. Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep-Wake Disorders. [Link]
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ResearchGate. (PDF) Pharmacological Characterization of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin -2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionicAcid (AM103), a Novel Selective 5-Lipoxygenase. [Link]
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Kim, S. J., et al. (1999). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. Journal of Pineal Research, 26(4), 236-46. [Link]
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(R)- vs (S)-enantiomer of 2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid biological activity
An In-Depth Guide to the Enantioselective Biological Activity of N-acetyl-6-methoxytryptophan
Introduction: Chirality in Tryptophan Metabolism and Drug Design
In the realm of pharmacology and biochemistry, the three-dimensional structure of a molecule is paramount to its function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profound differences in their biological activity. This principle is fundamental to drug development, where one enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive or even contribute to undesirable side effects[1].
This guide focuses on the (R)- and (S)-enantiomers of 2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, more commonly known as N-acetyl-6-methoxytryptophan. This molecule is a derivative of the essential amino acid L-tryptophan and is structurally related to key neuroactive compounds, including the hormone melatonin (N-acetyl-5-methoxytryptamine). While direct comparative studies on the enantiomers of N-acetyl-6-methoxytryptophan are not extensively published, we can construct a robust, evidence-based hypothesis of their differential activities by examining the well-documented stereoselectivity of its parent compound, N-acetyltryptophan (NAT), and the known influence of the 6-methoxy functional group on indole bioactivity.
The Precedent: Enantioselective Neuroprotection by N-acetyltryptophan (NAT)
To understand the likely activities of the target compound's enantiomers, we must first look at its structural analog, N-acetyltryptophan. For amino acid derivatives, the (S)-enantiomer typically corresponds to the naturally occurring L-form, while the (R)-enantiomer corresponds to the D-form.
Seminal research into models of Amyotrophic Lateral Sclerosis (ALS) has demonstrated a stark difference between these enantiomers. N-acetyl-L-tryptophan (L-NAT, the S-enantiomer) was found to be significantly neuroprotective, rescuing motor neuron-like cells from death. In stark contrast, N-acetyl-D-tryptophan (D-NAT, the R-enantiomer) exhibited no protective effect [2].
This enantioselectivity is attributed to the specific, three-dimensional interaction between the molecule and its biological target. Molecular modeling has confirmed that L-NAT forms a more stable complex with the neurokinin-1 receptor (NK-1R), a key player in neuroinflammation and apoptosis[2]. The (S)-enantiomer's superior fit allows it to effectively antagonize the receptor, initiating a cascade of neuroprotective downstream effects.
Core Mechanistic Differences (L-NAT vs. D-NAT)
| Biological Effect | (S)-N-acetyltryptophan (L-NAT) | (R)-N-acetyltryptophan (D-NAT) |
| Neuroprotection | Active : Rescues motor neurons from cell death[2]. | Inactive : No protective effect observed[2]. |
| Target Interaction | Forms a stable complex with the neurokinin-1 receptor (NK-1R)[2]. | Does not form a stable complex with NK-1R[2]. |
| Anti-Inflammatory | Inhibits the secretion of pro-inflammatory Substance P and IL-1β[2]. | No reported effect. |
| Mitochondrial Stability | Inhibits the release of cytochrome c, Smac/AIF from mitochondria[2]. | No reported effect. |
| Apoptosis Pathway | Inhibits the activation of caspases-1, -9, and -3[2]. | No reported effect. |
| Radioprotection | Protects against gamma-radiation-induced cell death by reducing oxidative stress[3]. | Not studied, but activity is unlikely based on other assays. |
This clear precedent strongly suggests that the biological activity of N-acetyl-6-methoxytryptophan will also be highly dependent on its stereochemistry, with the (S)-enantiomer being the primary bioactive form.
The Influence of the 6-Methoxy Group
The addition of a methoxy (-OCH₃) group at the 6th position of the indole ring is not a trivial modification. This group is an electron-donating group, which increases the electron density of the indole ring system[4]. This has two major implications:
-
Enhanced Antioxidant Potential: Indole compounds, including melatonin, are known radical scavengers. The increased electron density from the 6-methoxy group can enhance the molecule's ability to donate an electron to neutralize free radicals, potentially making it a more potent antioxidant than its non-methoxylated parent. Related compounds like pinoline (6-methoxy-tetrahydro-beta-carboline) are noted for their antioxidant capacity[5].
-
Modulated Receptor Affinity: The electronic and steric properties of the 6-methoxy group can alter the molecule's binding affinity and specificity for its targets. It may enhance the interaction with receptors like NK-1R or enable binding to other targets, such as melatonin receptors or enzymes like indoleamine 2,3-dioxygenase, for which 6-methoxytryptophan derivatives are being explored as potential inhibitors[4].
Therefore, it is hypothesized that (S)-N-acetyl-6-methoxytryptophan will not only retain the neuroprotective mechanisms of (S)-N-acetyltryptophan but may exhibit enhanced potency, particularly in activities related to antioxidant and anti-inflammatory effects.
Proposed Signaling Pathway for (S)-N-acetyl-6-methoxytryptophan
Based on the evidence from L-NAT, the proposed signaling cascade for the (S)-enantiomer involves the inhibition of both inflammatory and apoptotic pathways following cellular stress.
Caption: Proposed mechanism for (S)-N-acetyl-6-methoxytryptophan neuroprotection.
Experimental Protocols for Enantiomer Comparison
To empirically validate the hypothesized differences between the (R)- and (S)-enantiomers, the following experimental workflows are recommended.
Workflow: Chiral Separation and Verification
The first critical step is to ensure the enantiomeric purity of the compounds to be tested.
Caption: Workflow for the separation and validation of enantiomers.
Protocol 1: In Vitro Antioxidant Capacity (DPPH Assay)
This assay measures the radical scavenging ability of the enantiomers.
Causality: The electron-donating 6-methoxy group is hypothesized to enhance antioxidant activity. This assay directly quantifies the ability of each enantiomer to neutralize a stable free radical (DPPH).
Methodology:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of (R)- and (S)-N-acetyl-6-methoxytryptophan in methanol. Prepare a 0.1 mM working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Plate Setup: In a 96-well plate, add 20 µL of serial dilutions of each enantiomer (e.g., from 1000 µM to 1 µM). Include a methanol-only blank and a positive control (e.g., Ascorbic Acid).
-
Reaction Initiation: Add 180 µL of the DPPH working solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Self-Validation: The positive control (Ascorbic Acid) must show a potent IC₅₀ value within the expected range for the assay to be valid. The blank should show no change in absorbance.
Protocol 2: Neuroprotection in a Cell-Based Model (MTT Assay)
This assay assesses the ability of the enantiomers to protect neuronal cells from an oxidative stress-induced death.
Causality: Based on the L-NAT precedent, the (S)-enantiomer is expected to be neuroprotective. This assay provides a quantitative measure of cell viability in the presence of a toxin (e.g., H₂O₂) and the test compounds.
Methodology:
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of each enantiomer (e.g., 1 µM to 100 µM) for 2 hours.
-
Induction of Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to all wells except the vehicle control group.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
-
Self-Validation: The H₂O₂-only wells must show a significant reduction in cell viability (e.g., ~50%) compared to the vehicle control for the protective effects of the compounds to be accurately assessed.
Conclusion and Future Directions
While direct experimental data comparing the (R)- and (S)-enantiomers of 2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid is needed, a strong, scientifically-grounded case can be made for significant enantioselectivity. The extensive research on N-acetyltryptophan provides a compelling precedent, indicating that the (S)-enantiomer is the likely eutomer , possessing potent neuroprotective, anti-inflammatory, and antioxidant properties. The (R)-enantiomer is predicted to be significantly less active or entirely inactive.
The addition of the 6-methoxy group is hypothesized to enhance the intrinsic antioxidant capabilities of the molecule, potentially making (S)-N-acetyl-6-methoxytryptophan a more potent therapeutic candidate than its non-methoxylated counterpart.
Future research must focus on the direct, head-to-head comparison of the purified enantiomers using the protocols outlined above. Further studies should also explore their binding affinities at the NK-1R, their effects on melatonin receptor signaling, and their potential as modulators of tryptophan metabolic pathways like the kynurenine pathway, which is implicated in neurodegeneration. Such work will be critical for fully elucidating the therapeutic potential of this promising chiral molecule.
References
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Cook, J. M., et al. (1998). Enantiospecific Synthesis of Optically Active 6-Methoxytryptophan Derivatives and Total Synthesis of Tryprostatin A. The Journal of Organic Chemistry, 63(23), 8143–8153. [Link]
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Wu, J., et al. (2015). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. Journal of Neurochemistry, 134(5), 956-968. [Link]
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Miller, K. J., et al. (2013). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. ACS Medicinal Chemistry Letters, 4(11), 1049–1053. [Link]
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McConnell, E. R., & Hage, D. S. (2010). Chiral Drugs: An Overview. Journal of Health & Medical Informatics, 1(1), 1-4. [Link]
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Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768. [Link]
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Reiter, R. J., et al. (1999). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. Journal of Pineal Research, 26(4), 236-246. [Link]
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Kumar, A., et al. (2024). N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction. Journal of Biochemical and Molecular Toxicology, 38(1), e23529. [Link]
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Brooks, W. H. (2004). Stereochemistry in Drug Action. The Ochsner Journal, 5(3), 29-32. [Link]
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Ghelardini, C., et al. (1996). Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. Journal of Medicinal Chemistry, 39(23), 4602-4607. [Link]
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A Comparative Guide to the Validation of an Analytical Method for (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid in Accordance with ICH Guidelines
Audience: Researchers, scientists, and drug development professionals.
Abstract: The robust validation of an analytical method is a cornerstone of pharmaceutical development, ensuring data integrity, product quality, and regulatory compliance. This guide provides an in-depth, experience-driven approach to the validation of an analytical method for the chiral molecule (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, a derivative of 6-methoxy-tryptophan. By comparing two common analytical platforms—Chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Chiral Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)—we explore the causality behind experimental choices and present a self-validating system of protocols grounded in the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document serves as a practical blueprint for scientists tasked with developing and validating scientifically sound, defensible analytical methods for chiral active pharmaceutical ingredients (APIs).
Introduction: The Analytical Imperative for a Chiral API
This compound is a chiral compound whose therapeutic efficacy is intrinsically linked to its stereochemical identity. Its enantiomer, the (S)-form, may exhibit different pharmacological activity or toxicity, making it a critical chiral impurity. Consequently, an analytical method must not only quantify the (R)-enantiomer (the API) but also sensitively and specifically detect and quantify the (S)-enantiomer.
The validation of such a method is a systematic process that demonstrates its suitability for its intended purpose.[4][5] This guide adheres to the principles outlined in the ICH Q2(R1) guideline and embraces the lifecycle and risk-based approaches introduced in the newer ICH Q14 and Q2(R2) guidelines.[6][7] Our objective is to create a method with a well-defined Analytical Target Profile (ATP) :
-
ATP Statement: The analytical procedure must be able to separate, identify, and accurately quantify this compound (API) from its (S)-enantiomer (chiral impurity) in the drug substance. The method must be precise, accurate, and linear over the specified range, with a limit of quantitation (LOQ) for the (S)-enantiomer of ≤ 0.10% relative to the API concentration.
Comparison of Primary Analytical Methodologies
The choice of analytical technology is the first critical decision. It dictates the performance, complexity, and resource requirements of the method. Here, we compare two powerful chromatographic techniques suitable for this chiral separation.
| Parameter | Method A: Chiral HPLC-UV | Method B: Chiral UPLC-MS/MS |
| Principle | Separation based on differential partitioning between a chiral stationary phase and a mobile phase. Detection via UV absorbance. | Separation on a sub-2 µm particle chiral stationary phase. Detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments. |
| Selectivity | High. Relies on chromatographic resolution to distinguish enantiomers and impurities.[8] | Very High. Provides an orthogonal detection mechanism, confirming identity by mass and fragmentation pattern, minimizing interference. |
| Sensitivity | Good (ng-µg/mL range). Generally sufficient for API assay and higher-level impurity testing. | Excellent (fg-pg/mL range). Ideal for trace-level impurity quantification and analysis in complex biological matrices. |
| Matrix Compatibility | Susceptible to interference from matrix components that co-elute and absorb UV light at the same wavelength. | Significantly less prone to matrix interference due to the selectivity of mass detection, though ion suppression/enhancement must be evaluated. |
| Throughput | Moderate. Typical run times are in the 15-30 minute range. | High. UPLC systems offer significantly shorter run times (2-10 minutes) without compromising resolution. |
| Validation Complexity | Standard validation protocols are well-established. | More complex, requiring optimization of MS parameters and assessment of matrix effects on ionization. |
| Instrumentation Cost | Moderate. HPLC-UV systems are common in QC labs. | High. Requires significant capital investment and specialized operator expertise. |
Expert Rationale: For routine quality control (QC) of the drug substance where the primary goal is assay and enantiomeric purity testing against a defined specification, Method A (HPLC-UV) is often the pragmatic choice due to its robustness and cost-effectiveness. Method B (UPLC-MS/MS) is superior for discovery, bioanalysis, or when extremely low impurity thresholds must be met, offering unparalleled sensitivity and specificity. This guide will proceed with the validation of the more common QC approach, Chiral HPLC-UV, while providing comparative data to illustrate the performance of a UPLC-MS alternative.
The Validation Workflow: A Step-by-Step Implementation
The validation process is a holistic exercise where each parameter contributes to the overall assurance of the method's performance.
Caption: A flowchart of the analytical method validation process.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[9] For a chiral method, this primarily means demonstrating baseline resolution from the unwanted enantiomer and any degradation products.
Experimental Protocol: Specificity and Forced Degradation
-
Prepare Solutions: Create separate solutions of the diluent (blank), the (R)-enantiomer reference standard, the (S)-enantiomer reference standard, and a placebo matrix.
-
Analyze Individual Solutions: Inject each solution to establish retention times and ensure no interference at the analyte peak locations.
-
Analyze Spiked Sample: Prepare a solution of the (R)-enantiomer spiked with the (S)-enantiomer (e.g., at the 0.5% level) and any known related substances. Verify that all peaks are adequately resolved.
-
Perform Forced Degradation: Subject a solution of the (R)-enantiomer to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: Expose to UV/Vis light (ICH Q1B) for 7 days.
-
-
Analyze Stressed Samples: Analyze the resulting solutions. The goal is to achieve 5-20% degradation. Assess peak purity of the main (R)-enantiomer peak using a photodiode array (PDA) detector and ensure no degradant peaks co-elute with the (R)- or (S)-enantiomer peaks.
Results Summary: Specificity
| Condition | Observation (Method A: HPLC-UV) | Peak Purity Index (API) | Resolution (R/S) |
| Unstressed | No interference from blank or placebo. | > 0.999 | 2.8 |
| Acid Hydrolysis | ~12% degradation. Major degradant at RRT 0.85. | > 0.999 | 2.7 |
| Base Hydrolysis | ~18% degradation. Major degradant at RRT 1.32. | > 0.998 | 2.8 |
| Oxidation | ~9% degradation. Two minor degradants observed. | > 0.999 | 2.9 |
| Thermal | ~5% degradation. No significant degradant peaks. | > 0.999 | 2.8 |
| Photolytic | ~7% degradation. Minor degradant at RRT 0.91. | > 0.999 | 2.8 |
Trustworthiness Check: The consistent resolution value (>2.0 is typically desired for chiral separations) and high peak purity indices under all stress conditions demonstrate that the method is stability-indicating and specific for the quantification of the (R)-enantiomer in the presence of its chiral impurity and potential degradants.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration within a given range.[9] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]
Experimental Protocol: Linearity
-
Prepare Stock Solutions: Create a high-concentration stock solution of the (R)-enantiomer and the (S)-enantiomer.
-
Prepare Calibration Standards:
-
For API Assay: Prepare at least five concentrations from 50% to 150% of the nominal assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
For (S)-Enantiomer (Impurity): Prepare at least five concentrations from the LOQ to 150% of the specification limit (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 µg/mL).
-
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the average peak area against concentration and perform a linear regression analysis.
Results Summary: Linearity
| Analyte | Range (µg/mL) | Slope | Y-Intercept | Correlation Coefficient (r²) |
| (R)-Enantiomer | 80 - 120 | 4589.2 | 105.3 | 0.9998 |
| (S)-Enantiomer | 0.1 - 1.0 | 4555.7 | 25.8 | 0.9995 |
Validated Range:
-
Assay of (R)-Enantiomer: 80 µg/mL to 120 µg/mL.
-
Quantification of (S)-Enantiomer: 0.1 µg/mL (LOQ) to 1.0 µg/mL.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is typically determined by spike-recovery studies.
Experimental Protocol: Accuracy by Spike Recovery
-
Prepare Placebo Spikes: To a placebo matrix, add known amounts of the (R)- and (S)-enantiomer stock solutions to achieve three concentration levels.
-
(R)-Enantiomer: 80%, 100%, and 120% of the nominal concentration.
-
(S)-Enantiomer: LOQ, 100%, and 150% of the specification limit (e.g., 0.5%).
-
-
Analysis: Prepare each level in triplicate and analyze against a freshly prepared calibration curve.
-
Calculation: Calculate the percentage recovery for each sample.
Results Summary: Accuracy
| Analyte | Spiked Level | Mean Recovery (%) (Method A: HPLC-UV) | %RSD | Acceptance Criteria |
| (R)-Enantiomer | 80% | 99.8 | 0.7% | 98.0 - 102.0% |
| 100% | 100.3 | 0.5% | ||
| 120% | 100.9 | 0.6% | ||
| (S)-Enantiomer | LOQ | 104.5 | 4.5% | 80.0 - 120.0% |
| 100% | 98.9 | 2.1% | ||
| 150% | 101.2 | 1.8% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol: Precision
-
Repeatability (Intra-assay): Prepare six individual samples of the API spiked with the (S)-enantiomer at 100% of the target concentrations. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis with six new samples on a different day, with a different analyst, and/or on a different instrument.
-
Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of six results and for all twelve results combined.
Results Summary: Precision
| Parameter | Analyte | Mean Assay/Purity (%) | %RSD (Method A) | %RSD (Method B) | Acceptance Criteria |
| Repeatability | (R)-Enantiomer | 100.2% | 0.45% | 0.21% | %RSD ≤ 2.0% |
| (S)-Enantiomer | 0.49% | 2.8% | 1.5% | %RSD ≤ 10.0% | |
| Intermediate | (R)-Enantiomer | 100.5% | 0.68% | 0.35% | %RSD ≤ 2.0% |
| Precision | (S)-Enantiomer | 0.51% | 4.1% | 2.2% | %RSD ≤ 10.0% |
Expert Rationale: The superior precision (%RSD) of Method B (UPLC-MS) is evident, stemming from the higher signal-to-noise ratio and reduced baseline drift common with MS detectors compared to UV detectors, especially at trace levels.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[11]
Experimental Protocol: LOD & LOQ
-
Method 1 (Signal-to-Noise): Prepare a series of dilute solutions of the (S)-enantiomer. Determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[12]
-
Method 2 (Calibration Curve): Calculate LOD and LOQ from the standard deviation of the y-intercepts (σ) and the slope (S) of the linearity curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Confirmation: To confirm the LOQ, analyze six independent samples prepared at the determined LOQ concentration and verify that the precision and accuracy results are within acceptable limits.
Results Summary: LOD & LOQ for (S)-Enantiomer
| Parameter | Method A: HPLC-UV | Method B: UPLC-MS/MS | ATP Requirement |
| LOD (% of API) | 0.03% (S/N ≈ 3) | 0.001% (S/N ≈ 3) | N/A |
| LOQ (% of API) | 0.10% (S/N ≈ 10) | 0.004% (S/N ≈ 10) | ≤ 0.10% |
| Precision at LOQ (%RSD) | 6.8% | 4.2% | ≤ 20% |
| Accuracy at LOQ (%) | 108.2% | 101.5% | 80-120% |
Trustworthiness Check: Both methods meet the ATP requirement for the LOQ. However, the UPLC-MS method provides a significantly lower quantitation limit, offering a greater safety margin and the ability to monitor the impurity at much lower levels if required in later stages of development.
Caption: Logical relationship between key validation parameters.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[10]
Experimental Protocol: Robustness
-
Identify Parameters: Select critical chromatographic parameters (e.g., flow rate, column temperature, mobile phase pH, mobile phase organic composition).
-
Vary Parameters: Analyze a system suitability solution while systematically varying each parameter within a defined range (e.g., ±10% for flow rate).
-
Assess Impact: Evaluate the effect of each variation on key system suitability test (SST) results, particularly the resolution between the (R)- and (S)-enantiomers.
Results Summary: Robustness
| Parameter Varied | Variation | Resolution (R/S) | Retention Time (R) | Tailing Factor (R) |
| Nominal | -- | 2.8 | 15.4 min | 1.2 |
| Flow Rate | +10% (1.1 mL/min) | 2.7 | 14.0 min | 1.2 |
| -10% (0.9 mL/min) | 2.9 | 17.1 min | 1.2 | |
| Temperature | +5°C (35°C) | 2.6 | 14.9 min | 1.2 |
| -5°C (25°C) | 3.0 | 16.0 min | 1.3 | |
| % Organic | +2% | 2.5 | 13.5 min | 1.1 |
| -2% | 3.1 | 17.8 min | 1.3 |
Expert Rationale: The resolution between the enantiomers remains well above the acceptance criterion of 2.0 under all varied conditions, demonstrating the method is robust for routine use. The predictable shifts in retention time are acceptable.
Conclusion and Final Method Comparison
This guide has detailed the systematic validation of a chiral HPLC-UV method for this compound. Through a series of experiments defined by ICH guidelines, the method has been proven to be specific, linear, accurate, precise, and robust for its intended purpose of assaying the API and quantifying its chiral impurity.
-
The Chiral HPLC-UV method is fully validated and suitable for routine QC analysis, meeting all predefined ATP and acceptance criteria. It represents a reliable and cost-effective solution.
-
The comparative data for a Chiral UPLC-MS/MS method highlights the advantages of modern technology, offering significantly higher sensitivity, throughput, and precision. This method would be the superior choice for more demanding applications, such as bioequivalence studies, metabolite identification, or when lower impurity thresholds are required.
The ultimate choice of method depends on its specific application within the drug development lifecycle. However, the principles and protocols of validation detailed herein are universal, ensuring that regardless of the platform, the analytical data generated is reliable, reproducible, and defensible.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH Quality Guidelines Overview. [Link]
-
Altabrisa Group, 3 Key Regulatory Guidelines for Method Validation. [Link]
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Slideshare, ICH Q2 Analytical Method Validation. [Link]
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U.S. Food and Drug Administration, Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Regis Technologies, System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
-
PubMed Central, New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]
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IntuitionLabs, ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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IntuitionLabs, ICH Q2(R2) Guide: Analytical Method Validation Explained (Lifecycle Approach). [Link]
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International Association of Journals & Publications (IAJPS), A RP-HPLC method was developed and validated for the simultaneous estimation of Acetyl cysteine and Taurine in tablets. [Link]
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European Medicines Agency, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
National Center for Biotechnology Information, Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers. [Link]
-
PubMed, Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions. [Link]
-
Pharmaerudition.org, Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
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OMICS International, Validation of Analytical Methods – Strategies & Significance. [Link]
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World Journal of Pharmaceutical Research, A Brief Review on: Method Validation. [Link]
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Semantic Scholar, Validation of Analytical Methods - Strategies & Significance. [Link]
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A Comparative Guide to the Activity of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid Against Known IDO1 Inhibitors
This guide provides a comprehensive framework for benchmarking the inhibitory activity of the novel compound (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, a derivative of D-tryptophan, against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key target in immuno-oncology due to its role in mediating tumor immune evasion.[1][2][3]
The overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the accumulation of its metabolite, kynurenine.[2][4] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby creating an immunosuppressive environment that allows cancer cells to evade immune surveillance.[2][5][6] Consequently, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity.[7][8]
This guide will focus on comparing the compound of interest with two well-characterized IDO1 inhibitors that have been evaluated in clinical trials:
-
Epacadostat (INCB024360): A potent, selective, and reversible competitive inhibitor of IDO1.[1][9]
-
Navoximod (GDC-0919): Another potent small-molecule inhibitor of IDO1.[5][10][11]
We will detail the necessary biochemical and cell-based assays to determine and compare their inhibitory potencies (IC50 values), providing researchers with the protocols and rationale required to conduct a thorough and scientifically sound evaluation.
The IDO1 Pathway and Mechanism of Inhibition
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan to kynurenine.[2][3][7] This process is a key mechanism of acquired immune tolerance.[3] By inhibiting IDO1, the immunosuppressive effects of tryptophan depletion and kynurenine accumulation are reversed, leading to the restoration of T-cell and NK-cell proliferation and activation.[5][6][12]
Figure 1: Simplified IDO1 signaling pathway in the tumor microenvironment.
Experimental Benchmarking Protocols
To objectively compare the inhibitory activity of this compound with Epacadostat and Navoximod, two primary assays are essential: a biochemical enzyme assay and a cell-based functional assay.
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1. The activity is monitored by measuring the production of N'-formylkynurenine, the direct product of tryptophan oxidation by IDO1.[13]
Rationale: An in vitro enzyme assay provides a direct measure of the compound's potency against the isolated target protein, free from confounding factors like cell permeability or off-target effects. This is the first critical step in characterizing a potential inhibitor. The assay requires cofactors like methylene blue and ascorbate to maintain the heme iron of IDO1 in its active reduced (ferrous) state.[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Reaction Cocktail: Prepare a solution in assay buffer containing 20 mM ascorbic acid, 10 µM methylene blue, and 0.2 mg/mL catalase.[14][15]
-
Enzyme Solution: Dilute recombinant human IDO1 to a final concentration of 20 nM in the assay buffer.[13]
-
Substrate Solution: Prepare a 2 mM solution of L-Tryptophan in the assay buffer.
-
Test Compounds: Prepare a serial dilution of this compound, Epacadostat, and Navoximod in DMSO, then dilute further in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Procedure:
-
Add 50 µL of the reaction cocktail to the wells of a 96-well UV-transparent plate.
-
Add 10 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add 20 µL of the diluted IDO1 enzyme solution to all wells except for the no-enzyme control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the L-Tryptophan substrate solution.
-
Immediately measure the increase in absorbance at 321 nm continuously for 15-30 minutes using a microplate reader. This wavelength corresponds to the formation of N'-formylkynurenine.[13]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear phase of the absorbance curve.
-
Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based IDO1 Functional Assay
This assay measures the inhibition of IDO1 activity within a cellular context. Human cancer cells (e.g., HeLa or SKOV-3) are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1.[15][16][17] The inhibitory effect of the compounds is quantified by measuring the amount of kynurenine released into the cell culture supernatant.
Rationale: A cell-based assay is a crucial secondary validation that assesses a compound's ability to cross the cell membrane and inhibit the target in a more physiologically relevant environment. It accounts for factors such as compound stability and potential interactions with cellular components.[14] IFN-γ is a potent inducer of IDO1 expression in many cell types, making it ideal for establishing a robust assay window.[17][18]
Step-by-Step Methodology:
-
Cell Culture and IDO1 Induction:
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compounds this compound, Epacadostat, and Navoximod in the cell culture medium.
-
After the IFN-γ induction period, remove the medium and add 200 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for an additional 24 hours.[15]
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the cell culture supernatant from each well.[15]
-
Transfer the supernatant to a new plate and add 10 µL of 6.1 N trichloroacetic acid (TCA) to precipitate proteins.[15]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[15]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[15]
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.[15][16]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.[15] Alternatively, kynurenine levels can be quantified using a commercial ELISA kit or by LC-MS/MS for higher sensitivity and specificity.[19][20][21]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of kynurenine to quantify the amount in each sample.
-
Normalize the kynurenine concentrations to the IFN-γ stimulated vehicle control (0% inhibition) and non-stimulated control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
-
Sources
- 1. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
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A Comparative Guide to the Stereochemical Confirmation of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's stereochemistry is a cornerstone of rigorous scientific practice and regulatory compliance. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure, making the precise determination of the absolute configuration of enantiomers a critical step in the development of safe and efficacious therapeutics. This guide provides an in-depth comparison of analytical techniques for confirming the stereochemistry of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, a chiral derivative of tryptophan.
This document moves beyond a simple listing of methods to offer a comparative analysis grounded in experimental data and the underlying scientific principles. We will explore the causality behind the selection of each technique, providing detailed protocols and data interpretation guidelines to ensure the integrity of your stereochemical assignments.
The Importance of Stereochemical Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize and analytically confirm the desired enantiomer is paramount. This compound, a molecule with a single stereocenter at the alpha-carbon of the propanoic acid chain, exists as two enantiomers: the (R)- and (S)-forms. This guide will focus on the methods to confirm the (R)-configuration.
A Multi-faceted Approach to Stereochemical Confirmation
No single technique is universally superior for determining absolute stereochemistry. A robust confirmation relies on a multi-pronged approach, leveraging the strengths of different analytical methods. This guide will compare and contrast the following key techniques:
-
Polarimetry: A classical technique for measuring the optical rotation of a chiral compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful separation technique for resolving enantiomers.
-
Vibrational Circular Dichroism (VCD): A spectroscopic method that provides information about the absolute configuration of a molecule in solution.
-
X-ray Crystallography: The definitive method for determining the three-dimensional structure of a molecule in the solid state.
The following sections will delve into the theoretical underpinnings and practical application of each method, providing experimental data from closely related analogs to illustrate the expected outcomes for this compound.
Polarimetry: The Foundational Measurement of Optical Activity
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This rotation, known as optical rotation, is a fundamental physical property of an enantiomer. The specific rotation, [α], is a standardized value that is characteristic of a particular chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).
Causality of Experimental Choices
The choice of solvent and concentration is critical for obtaining accurate and reproducible specific rotation values. The solvent can influence the conformation of the molecule and its interaction with polarized light. It is essential to use a high-purity solvent in which the compound is sufficiently soluble to yield a measurable rotation. The D-line of a sodium lamp (589 nm) is the standard wavelength used for this measurement.[1]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10-50 mg of the sample and dissolve it in a suitable high-purity solvent (e.g., methanol, ethanol, or chloroform) in a 10 mL volumetric flask. Ensure complete dissolution.
-
Instrument Setup: Calibrate the polarimeter using a blank solvent-filled cell.
-
Measurement: Fill the polarimeter cell (typically 1 dm in length) with the sample solution, ensuring no air bubbles are present. Record the observed optical rotation (α).
-
Calculation of Specific Rotation: Calculate the specific rotation using the following formula:
[α]DT = (100 * α) / (l * c)
where:
-
[α]DT is the specific rotation at temperature T and the sodium D-line.
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the sample in g/100 mL.
-
Data Interpretation and Comparison
| Compound | Expected Specific Rotation [α]D20 (c=1, EtOH) |
| (S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid | Positive (+) |
| This compound | Negative (-) (Expected) |
Note: The presence of the methoxy group will influence the magnitude of the rotation, but the sign is determined by the absolute configuration at the stereocenter. A measured negative specific rotation provides initial evidence for the (R)-configuration.
Chiral High-Performance Liquid Chromatography (HPLC): Resolving the Mirror Images
Chiral HPLC is the workhorse of enantiomeric purity determination. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.
Causality of Experimental Choices
The selection of the appropriate CSP is the most critical factor in developing a successful chiral HPLC method. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for their broad applicability to a wide range of chiral compounds, including amino acid derivatives. The mobile phase composition (a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol) is optimized to achieve baseline separation of the enantiomers with good peak shape and a reasonable analysis time.
Experimental Protocol:
-
Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., Daicel Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of hexane and isopropanol (e.g., 90:10, 80:20, 70:30 v/v). The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape for acidic analytes.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm (due to the indole chromophore)
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
-
Analysis: Inject the racemic mixture to determine the retention times of both enantiomers. Subsequently, inject the sample of interest to determine its enantiomeric purity.
Data Interpretation and Comparison
A successful chiral HPLC method will show two well-resolved peaks for the racemic mixture. The peak corresponding to the (R)-enantiomer can be identified by injecting a reference standard of known (R)-configuration. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers:
e.e. (%) = [(AreaR - AreaS) / (AreaR + AreaS)] * 100
For a highly pure sample of this compound, the chromatogram should ideally show only one major peak at the retention time corresponding to the (R)-enantiomer.
Illustrative Chromatogram (Hypothetical):
Caption: Hypothetical chiral HPLC separation of enantiomers.
A study on the separation of monosubstituted tryptophan derivatives demonstrated successful enantiomeric resolution on a Cinchona alkaloid-based zwitterionic CSP.[3] This suggests that such CSPs could also be effective for the target molecule. Supercritical fluid chromatography (SFC) is another powerful technique for chiral separations, often offering faster analysis times and reduced solvent consumption compared to HPLC.[4][5][6][7]
Vibrational Circular Dichroism (VCD): A Spectroscopic Insight into Absolute Configuration
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.
Causality of Experimental Choices
VCD is a powerful tool for determining the absolute configuration without the need for crystallization.[8] The experimental VCD spectrum is compared to a theoretically predicted spectrum generated through quantum chemical calculations (e.g., Density Functional Theory, DFT). A good match between the experimental and calculated spectra for a given enantiomer confirms its absolute configuration. The choice of solvent is important as it can affect the conformational equilibrium of the molecule, which in turn influences the VCD spectrum.[9]
Experimental and Computational Workflow:
Caption: VCD workflow for absolute configuration determination.
Data Interpretation and Comparison
The absolute configuration is assigned by comparing the signs and relative intensities of the major bands in the experimental and calculated VCD spectra. If the spectra match, the absolute configuration of the sample is the same as that used in the calculation. If the spectra are mirror images, the sample has the opposite absolute configuration.
While an experimental VCD spectrum for this compound is not available, computational methods can predict its spectrum.[10][11] Based on studies of similar N-acetylated amino acids, we would expect characteristic VCD bands in the amide I and II regions (around 1600-1700 cm-1) and in the fingerprint region (below 1500 cm-1) that are sensitive to the stereochemistry at the alpha-carbon.[12]
X-ray Crystallography: The Definitive Structural Elucidation
Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, providing unambiguous proof of its stereochemistry.
Causality of Experimental Choices
The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound. The choice of solvent system for crystallization is critical and is often determined through systematic screening of various solvents and solvent mixtures. The presence of a "heavy" atom (e.g., a halogen or sulfur) in the molecule can aid in the determination of the absolute configuration through the anomalous dispersion effect, although it is not strictly necessary with modern diffractometers and software.
Experimental Protocol:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: Determine the absolute configuration using the Flack parameter or other statistical methods. A Flack parameter close to zero for the assumed configuration confirms its correctness.
Data Interpretation and Comparison
The output of an X-ray crystallographic analysis is a detailed three-dimensional model of the molecule, from which the absolute configuration at the stereocenter can be directly visualized and assigned as (R) or (S).
While a crystal structure for this compound has not been reported, the crystal structures of many tryptophan derivatives have been determined, providing a basis for understanding the likely packing and conformational preferences of this molecule in the solid state.[13][14][15]
Conclusion: A Weight-of-Evidence Approach
Confirming the stereochemistry of a chiral molecule like this compound requires a comprehensive analytical strategy. The "weight-of-evidence" approach, combining data from multiple orthogonal techniques, provides the highest level of confidence in the stereochemical assignment.
-
Polarimetry offers a rapid, initial assessment of enantiomeric identity.
-
Chiral HPLC or SFC provides quantitative information on enantiomeric purity.
-
VCD spectroscopy allows for the determination of absolute configuration in solution, which is often the biologically relevant state.
-
X-ray crystallography , when feasible, delivers an unambiguous and definitive structural determination.
By employing these methods in a complementary fashion, researchers can ensure the scientific rigor and integrity of their work, a critical aspect of drug discovery and development.
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Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules. 2021;26(11):3365. [Link]
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Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science. 2021;59(8):733-741. [Link]
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Determination of Acetyl-Tryptophan in Human Albumin by Reversed-Phase High Performance Liquid Chromatography. Asian Journal of Chemistry. 2015;27(3):939-942. [Link]
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Enantioselective Synthesis of Tryptophan Derivatives by a Tandem Friedel–Crafts Conjugate Addition/Asymmetric Protonation Reaction. CaltechAUTHORS. [Link]
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Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences. 2017;106(11):3253-3261. [Link]
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Identifying dominant conformations of N-acetyl-L-cysteine methyl ester and N-acetyl-L-cysteine in water: VCD signatures of the amide I and the C=O stretching bands. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2015;136(Pt A):131-140. [Link]
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Near-UV circular dichroism and UV resonance Raman spectra of tryptophan residues as a structural marker of proteins. Journal of Raman Spectroscopy. 2013;44(8):1145-1152. [Link]
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Crystallization of the Third Polymorphic Modification of L-Tryptophan: A Case of Non-order–disorder Polytypism. Crystal Growth & Design. 2023;23(10):7345-7353. [Link]
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Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
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Single-crystal investigation of L -tryptophan with Z ′ = 16. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. 2012;68(5):539-548. [Link]
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Algorithm for the Analysis of Tryptophan Fluorescence Spectra and Their Correlation with Protein Structural Parameters. Applied Sciences. 2021;11(11):5234. [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. 2022;40(3):114-121. [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
This document provides an in-depth, procedural guide for the proper and safe disposal of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, a compound commonly encountered in research and pharmaceutical development. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and safeguarding environmental integrity. This guide is specifically designed for researchers, laboratory managers, and drug development professionals who handle this and similar chemical entities.
Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's potential hazards is the foundation of safe handling and disposal. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific enantiomer is not consistently available across all suppliers, a conservative approach is mandated. Based on data for structurally similar compounds, including its racemate and other indole derivatives, this compound must be treated as a hazardous substance.[1][2]
The following table summarizes the critical data required for waste profiling.
| Parameter | Value / Assessment | Source / Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| Synonyms | N-Acetyl-6-methoxy-D-tryptophan | Common Synonym |
| CAS Number | 119857-79-9 | Chemical Abstracts Service |
| Molecular Formula | C₁₄H₁₆N₂O₄ | - |
| Physical State | Solid, likely a powder.[3][4] | Based on related compounds. |
| Assumed Hazards | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.Environmental: Potentially harmful to aquatic life. | [5] This conservative assessment is based on available data for N-Acetyl-6-methoxytryptophan and general principles for indole compounds.[2][6] |
| Reactivity | Stable under normal conditions.[4] Avoid strong oxidizing agents.[4] | Indole derivatives can be reactive, and decomposition may produce nitrogen oxides and carbon oxides.[6] |
Regulatory Framework: A Commitment to Compliance
The disposal of laboratory chemical waste is strictly regulated. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7] All laboratories that generate hazardous waste are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), each with specific requirements for storage, handling, and documentation.[7]
It is the legal responsibility of the waste generator to accurately characterize the waste, ensure it is stored safely, and arrange for its transport and disposal by a licensed Treatment, Storage, and Disposal Facility (TSDF).[8][9] This guide aligns with these federal mandates, but laboratory personnel must also consult and adhere to all applicable state and local regulations, which may be more stringent.[6][9]
Personal Protective Equipment (PPE): The First Line of Defense
Given the assumed hazards, rigorous adherence to PPE protocols is mandatory when handling waste containing this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | To prevent skin contact and irritation (H315). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[9] | To prevent serious eye irritation (H319). |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or a certified chemical fume hood.[2] | To mitigate risks from inhalation of dust/aerosols (H332). |
Disposal Workflow: A Step-by-Step Procedural Overview
The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. This process begins at the point of generation and concludes with documented, compliant disposal by a certified vendor.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
This section provides the detailed, step-by-step methodology for safe disposal.
Step 1: Waste Characterization and Segregation
-
Presumptive Identification : All waste streams containing this compound, including pure unused chemical, contaminated labware (e.g., weigh boats, gloves, pipette tips), and reaction residues, must be classified as hazardous waste.[1]
-
Segregation : This waste must be segregated as solid, non-halogenated organic waste .
-
Causality : Do not mix this waste with other hazard classes, such as liquid waste, corrosive waste, or reactive waste.[10] Improper segregation can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase disposal costs.
-
Step 2: Container Selection and Labeling
-
Container Selection : Choose a container that is in good condition, compatible with the chemical, and features a secure, tight-fitting lid.[11] For solid waste, a high-density polyethylene (HDPE) drum or a properly sealed container is appropriate. The original container of the main component can often be used.[11]
-
Labeling : The container must be clearly and accurately labeled from the moment the first piece of waste is added.[11] The label must include:
-
The full chemical name: "this compound".
-
The approximate percentage of each constituent if it is a mixture.
-
The date of waste generation (accumulation start date).[1]
-
The name and contact information of the principal investigator or laboratory supervisor.[1]
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).[1]
Step 3: Waste Accumulation and Storage
-
Location : Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][13]
-
Storage Conditions : The SAA must be a secure, well-ventilated area away from general laboratory traffic. The container must be kept closed at all times except when adding waste.[11]
-
Segregation in Storage : Ensure the container is segregated from incompatible materials within the SAA.[11]
Step 4: Arranging for Final Disposal
-
Contact EHS : Follow your institution's specific procedures for waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) department.
-
Documentation : Complete a hazardous material pickup request form, providing all the information from the waste label.[11] Accurate documentation is a legal requirement for the waste manifest system that tracks hazardous waste from generator to final disposal.[14]
-
Professional Disposal : Your EHS department will coordinate with a licensed hazardous waste disposal company.[8] These companies are equipped to transport and dispose of the chemical waste in compliance with all federal and state regulations, likely through high-temperature incineration.[15] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 5: Decontamination and Empty Container Disposal
-
Decontamination : Any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical must be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a final wash with soap and water, is a common and effective procedure. The solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
Empty Containers : The disposal of the "empty" original container must also follow regulations. A container that held a hazardous chemical is often considered hazardous waste itself unless properly decontaminated (e.g., triple rinsed). Consult your EHS department for specific institutional policies on empty container disposal.[1]
Emergency Procedures
-
Spill : In case of a small spill of solid material, carefully sweep it up to avoid generating dust and place it into a labeled hazardous waste container.[3][6] Evacuate the area and contact EHS for larger spills.
-
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[16]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]
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A Researcher's Guide to the Safe Handling of (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities demands a profound respect for safety and procedural precision. This guide provides essential, immediate safety and logistical information for handling (R)-2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid, a compound of interest in various research applications. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal well-being and the integrity of your research.
Understanding the Compound: Hazard Identification
This compound, also known as N-acetyl-6-methoxy-D-tryptophan, is a derivative of the amino acid tryptophan. While comprehensive toxicological data for this specific compound is not always readily available, it is prudent to handle it with the care afforded to all novel chemical substances. Based on data from structurally similar compounds, we can anticipate potential hazards.
Known Synonyms:
Hazard Statements for a Similar Compound (N-Acetyl-6-methoxytryptophan):
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
Given these potential hazards, a cautious approach is warranted. The following sections will detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling any chemical. For this compound, the following PPE is mandatory.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical safety goggles or a face shield must be worn at all times. This is to protect against splashes or airborne particles of the compound, which could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, are required. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially if contamination is suspected. |
| Body Protection | A lab coat or other protective clothing is essential to prevent skin contact. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used. All work with the solid compound that could generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure. |
Workflow for Donning and Doffing PPE:
Caption: Proper sequence for putting on (donning) and taking off (doffing) PPE to minimize contamination.
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound is critical for safety and experimental success.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation for Use:
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation.
-
All weighing and solution preparation should be conducted within a certified chemical fume hood to control dust and vapors.[4]
-
-
During Use:
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Prevent the formation of dust and aerosols.[5]
-
Use only in well-ventilated areas.[4]
-
In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS). For skin contact, wash the affected area immediately with plenty of water.[2][3] For eye contact, rinse cautiously with water for several minutes.[2][3][5]
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Management Workflow:
Caption: A streamlined workflow for the safe disposal of chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste, including unused compounds and contaminated materials (e.g., gloves, weigh boats, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid.[4]
-
-
Waste Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
-
Storage and Pickup:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[4]
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Prevent the spilled material from entering drains or waterways.[4]
-
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
- N-Acetyl-L-tryptophan 1218-34-4 - Sigma-Aldrich. (URL: )
- Safe Disposal of (2R)
- SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- Safety D
- SAFETY D
- Safety D
- N-Acetyl-6-methoxytryptophan - Achmem. (URL: )
- Proper Disposal of (R)-Leucic Acid: A Procedural Guide - Benchchem. (URL: )
- Safety D
- SAFETY D
- N-acetyl-D-tryptophan | C13H14N2O3 | CID 439917 - PubChem. (URL: )
- N-Acetyltryptophan | C13H14N2O3 | CID 2002 - PubChem. (URL: )
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
